Cornuside

Catalog No.
S603785
CAS No.
131189-57-6
M.F
C24H30O14
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cornuside

CAS Number

131189-57-6

Product Name

Cornuside

IUPAC Name

methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

Molecular Formula

C24H30O14

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16+,18+,19-,20+,23+,24-/m0/s1

InChI Key

SMTKSCGLXONVGL-ZEIULZLQSA-N

SMILES

Array

Synonyms

cornuside

Canonical SMILES

COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@@H]([C@H]([C@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Cornuside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Summary of Cornuside's Bioactivities & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Health Condition / Model Key Findings / Effects Effective Doses (In Vivo) / Concentrations (In Vitro) Primary Mechanisms & Targets Identified

| Alzheimer's Disease (AD) [1] [2] [3] | Improved memory, reduced neuronal damage, lowered neuroinflammation and oxidative stress. | In vivo: 3, 10, 30 mg/kg [3]; 10, 20 mg/kg [1] | • Promotes mitophagy via PINK1/Parkin pathway [3] • Inhibits NLRP3 inflammasome activation [3] • Modulates AKT/Nrf2/NF-κB signaling [1] | | Diabetic Kidney Disease (DKD) [4] [5] | Reduced kidney injury, lowered blood glucose, inhibited cell apoptosis. | In vivo: 20, 40 mg/kg [5] In vitro: 10, 20, 40 µM [5] | • Binds to NEDD4, promoting VDAC1 degradation [5] • Inhibits ERS (PERK/ATF4/CHOP pathway) [5] • Inhibits AKT/NF-κB inflammation pathway [4] | | In Vitro Anti-inflammatory [4] | Reduced expression of IL-6, TNF-α, IL-1β in high glucose-treated mesangial cells. | In vitro: 5, 10, 30 µM [4] | • Inhibits glucose-induced phosphorylation of AKT and NF-κB [4] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited research.

In Vivo Assessment of Cognitive Function (Alzheimer's Models)

This protocol is commonly used to evaluate the neuroprotective effects of cornuside.

  • Animal Models: Triple-transgenic AD (3×Tg-AD) mice [1] or ICR mice induced by intracerebroventricular injection of Aβ1–42 [3] or intraperitoneal injection of scopolamine [2].
  • Drug Administration: this compound is typically dissolved in a vehicle (e.g., <1% DMSO in saline) and administered via intraperitoneal injection once daily for 2 to 4 weeks [1] [3].
  • Behavioral Testing:
    • Morris Water Maze (MWM): A standard test for spatial learning and memory. Key metrics include escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial [1] [2] [3].
    • Passive Avoidance Test: Measures associative memory by recording the latency for a mouse to enter a dark chamber where it previously received a mild foot shock [2].
  • Tissue Analysis: After behavioral tests, brain tissues are collected. Synaptic plasticity is assessed by measuring protein levels of PSD-95 and SYP via western blotting. Neuroinflammation is evaluated by measuring cytokines like IL-1β and TNF-α using ELISA [1] [2].
In Vitro Analysis of Anti-apoptotic Mechanisms (Diabetic Kidney Disease)

This protocol elucidates how this compound protects renal tubular cells from apoptosis.

  • Cell Line: Human renal tubular epithelial (HK-2) cells [5].
  • Model Induction: Cells are stimulated with Advanced Glycation End Products (AGEs) to mimic the diabetic pathological environment [5].
  • This compound Treatment: Cells are co-treated with this compound at various concentrations (e.g., 10, 20, 40 µM) for a set period (e.g., 24 hours) [5].
  • Apoptosis Assessment:
    • TUNEL Staining: A classic method to visualize and quantify DNA fragmentation in apoptotic cells.
    • Western Blotting: Protein levels of apoptosis-related markers (Bax, Bcl-2, Cleaved Caspase-3) are analyzed. The ratio of Bax/Bcl-2 is a key indicator of apoptotic tendency [5].
  • Mechanism Probe:
    • Cellular Thermal Shift Assay (CETSA): Used to confirm the direct binding between this compound and its predicted target protein, NEDD4 [5].
    • siRNA Knockdown: NEDD4 expression is silenced using specific siRNA to reverse the protective effects of this compound, confirming NEDD4's essential role in the mechanism [5].

Signaling Pathway Workflows

The following diagrams illustrate the key molecular pathways through which this compound exerts its effects, as revealed by the studies.

Pathway 1: this compound in Diabetic Kidney Disease

AGEs AGEs ERS Endoplasmic Reticulum Stress (ERS) AGEs->ERS PERK_ATF4_CHOP PERK/ATF4/CHOP Pathway Activation ERS->PERK_ATF4_CHOP Ca_ER Ca²⁺ Release from ER ERS->Ca_ER Apoptosis Apoptosis PERK_ATF4_CHOP->Apoptosis Ca_mito Mitochondrial Ca²⁺ Overload Ca_ER->Ca_mito via VDAC1 Mito_dysfunction Mitochondrial Dysfunction Ca_mito->Mito_dysfunction CytoC_Caspase Cytochrome C Release & Caspase-3 Activation Mito_dysfunction->CytoC_Caspase CytoC_Caspase->Apoptosis This compound This compound This compound->ERS inhibits NEDD4 This compound binds NEDD4 This compound->NEDD4 VDAC1_degradation Ubiquitination & Degradation of VDAC1 NEDD4->VDAC1_degradation VDAC1_degradation->Ca_mito inhibits

This compound protects renal cells by inhibiting endoplasmic reticulum stress and promoting VDAC1 degradation via NEDD4, thereby preventing mitochondrial apoptosis. [5]

Pathway 2: this compound in Alzheimer's Disease

AB_Tau Aβ/Tau Pathology Mito_damage Mitochondrial Damage AB_Tau->Mito_damage Mito_DAMPs mtDNA/ROS Release Mito_damage->Mito_DAMPs NLRP3_activation NLRP3 Inflammasome Activation Mito_DAMPs->NLRP3_activation Caspase1_IL1B Caspase-1 & IL-1β Activation NLRP3_activation->Caspase1_IL1B Neuroinflammation Neuroinflammation & Neuronal Damage Caspase1_IL1B->Neuroinflammation Cognitive_Decline Cognitive_Decline Neuroinflammation->Cognitive_Decline This compound This compound Mitophagy Promotes Mitophagy (via PINK1/Parkin) This compound->Mitophagy Remove_mito Clearance of Damaged Mitochondria Mitophagy->Remove_mito Remove_mito->Mito_DAMPs reduces Remove_mito->NLRP3_activation inhibits

This compound alleviates Alzheimer's pathology by promoting mitophagy to clear damaged mitochondria, thereby inhibiting NLRP3 inflammasome activation. [1] [3]

Conclusion for Drug Development

The next critical steps for development would include:

  • ADME/Tox Profiling: Comprehensive assessment of its pharmacokinetics, bioavailability, and safety profile.
  • Lead Optimization: Potential structural modification to improve potency and drug-like properties.
  • Validation in Higher Species: Conducting studies in non-human primates to bridge the gap between rodent models and human trials.

References

Comprehensive Technical Guide to Cornuside Iridoid Glycoside: Chemistry, Pharmacology, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Cornuside (chemical name: 7-O-Galloylsecologanol; Molecular formula: C₂₄H₃₀O₁₄; Molecular weight: 542.49 g/mol) is a bioactive iridoid glycoside predominantly isolated from the dried ripe fruits of Cornus officinalis Sieb. et Zucc. (known as Corni Fructus or Shan Zhu Yu in Traditional Chinese Medicine). This medicinal plant has been extensively used in East Asia for thousands of years for its various therapeutic properties. This compound is characterized as a secoiridoid glycoside featuring a galloyl moiety esterified at the C-7 position, which contributes significantly to its biological activity. The compound typically exists as a white amorphous powder with a purity standard of ≥98% for research applications and demonstrates stability across various physiological pH ranges, though it may undergo hydrolysis under strongly alkaline conditions [1] [2].

The structural complexity of this compound places it within the broader class of iridoid dimers, which are increasingly recognized for their enhanced bioactivity compared to monomeric iridoids. Iridoids constitute a large group of cyclopentane pyran monoterpenes widely distributed in the plant kingdom, particularly in dicotyledonous families such as Cornaceae, Scrophulariaceae, and Rubiaceae. These compounds are characterized by their cyclopentanopyran skeleton and typically exist as glycosides, which enhances their solubility and bioavailability. This compound's specific structure includes characteristic iridoid features combined with a galloyl ester group, contributing to its diverse pharmacological profile including anti-inflammatory, neuroprotective, and antioxidant activities [3].

Comprehensive Pharmacological Activities

The pharmacological profile of this compound is extensive and demonstrates significant potential for therapeutic development across multiple disease models. The table below summarizes the key demonstrated biological activities and their underlying mechanisms of action.

Table 1: Quantitative Pharmacological Activities of this compound

Biological Activity Experimental Model Dosage/Concentration Key Effects Mechanistic Insights
Anti-inflammatory LPS-induced RAW 264.7 macrophages 25-50 μM Significant inhibition of NO production; Reduced IL-1β, IL-6, TNF-α Suppression of NF-κB nuclear translocation; Inhibition of iNOS expression [4] [5]
Neuroprotection 1-42-induced AD mouse model 3, 10, 30 mg/kg (oral, 2 weeks) Improved behavioral deficits; Reduced Aβ plaque pathology; Inhibited Tau phosphorylation Promotion of mitophagy via Pink1/Parkin pathway; Inhibition of NLRP3 inflammasome [6]
Acute Lung Injury Protection LPS-induced ALI in mice 25, 50 mg/kg (intragastric) Improved survival; Reduced pulmonary edema; Alleviated lung inflammation Suppression of NLRP3 inflammasome; Activation of Keap1-Nrf2 pathway [5]
Cognitive Enhancement 3×Tg-AD mice 10, 20 mg/kg/d (oral, 3 months) Alleviated cognitive impairments; Improved synaptic plasticity Modulation of astrocyte A1/A2 phenotypes via AKT/Nrf2/NF-κB axis [2]
Antioxidant LPS-induced ALI model 25, 50 mg/kg Reduced MDA; Increased SOD and GSH-Px Enhanced Nrf2 nuclear translocation; Upregulation of GPX4, NQO1 [5]
Anti-diabetic Insulin-resistant HepG2 cells Not specified Increased glucose consumption Improved insulin sensitivity [7]
Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory properties through multiple mechanisms. In LPS-stimulated RAW 264.7 macrophages, this compound significantly inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This effect is mediated through the suppression of NF-κB signaling, preventing the nuclear translocation of this critical transcription factor and subsequent expression of inflammatory mediators. Additionally, this compound specifically targets the NLRP3 inflammasome complex, inhibiting caspase-1 activation and subsequent maturation of IL-1β, thereby reducing pyroptosis, an inflammatory form of programmed cell death. This multifaceted anti-inflammatory activity positions this compound as a promising therapeutic candidate for various inflammatory disorders [4] [5].

The immunomodulatory effects of this compound extend to its influence on glial cells in the central nervous system. In studies using triple-transgenic Alzheimer's disease (3×Tg-AD) mice, this compound significantly reduced the activation of astrocytes and modulated their polarization between neurotoxic (A1) and neuroprotective (A2) phenotypes. This phenotypic switching was demonstrated to be dependent on the AKT/Nrf2/NF-κB signaling axis, providing a mechanism through which this compound can temper neuroinflammation while promoting tissue repair and neuronal survival. This immunomodulatory capacity highlights the potential of this compound in managing neuroinflammatory conditions where glial activation plays a pathogenic role [2].

Neuroprotective Effects in Neurodegenerative Models

This compound exhibits robust neuroprotective properties across multiple models of neurological disorders. In cerebral ischemia/reperfusion injury models, cornel iridoid glycosides (CIG) containing this compound demonstrated significant reduction in cerebral infarction and edema, improved neurological function, and decreased neuronal apoptosis. These effects were mediated through inhibition of the TLR4/MyD88/NF-κB signaling pathway, resulting in reduced microglial activation and decreased production of inflammatory cytokines in brain tissue. Molecular docking studies further confirmed that this compound components exhibit strong binding affinities with key proteins in this pathway, including TLR4, MyD88, and TRAF6, providing structural insights into their mechanism of action [8] [9].

In Alzheimer's disease models, this compound has demonstrated multifaceted benefits. When administered to Aβ1-42-induced AD mice, this compound significantly ameliorated behavioral deficits, protected synaptic plasticity, and reduced neuronal damage. The compound promoted mitophagy via the Pink1/Parkin signaling pathway, leading to improved clearance of damaged mitochondria and reduced NLRP3 inflammasome activation. Furthermore, in 3×Tg-AD mice, this compound alleviated cognitive impairments, reduced amyloid plaque pathology, inhibited Tau phosphorylation, and repaired synaptic damage through modulation of astrocyte phenotypes and reduction of oxidative stress markers including malondialdehyde (MDA), while increasing antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [2] [6].

Experimental Protocols and Methodologies

Anti-inflammatory Activity Assessment

Cell-based anti-inflammatory assays typically utilize LPS-stimulated RAW 264.7 murine macrophage cells. The standard protocol involves pre-treating cells with varying concentrations of this compound (typically 10-50 μM) for 1-2 hours before stimulating with LPS (100 ng/mL to 1 μg/mL) for an additional 18-24 hours. Nitric oxide production is measured by detecting nitrite levels in the culture supernatant using the Griess reaction, where 100 μL of culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm, with sodium nitrite used as a standard. Pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) are quantified using ELISA kits according to manufacturers' protocols. For assessment of intracellular signaling mechanisms, proteins are extracted from treated cells and analyzed by Western blot for NF-κB pathway components (IκB-α degradation, p65 nuclear translocation) and NLRP3 inflammasome components (NLRP3, ASC, caspase-1) [4] [5].

Cell viability under treatment conditions must be concurrently assessed using methods such as CCK-8 assay to ensure that observed anti-inflammatory effects are not attributable to cytotoxicity. For this purpose, cells are seeded in 96-well plates and treated with this compound at the same concentrations used in experimental assays. After treatment, 10 μL of CCK-8 solution is added to each well and incubated for 1-4 hours, after which absorbance is measured at 450 nm. Cell viability should exceed 90% at concentrations demonstrating efficacy to confirm specific pharmacological effects rather than general toxicity [1].

Neuroprotective Activity Evaluation

In vivo neuroprotection studies commonly employ rodent models of cerebral ischemia/reperfusion injury or neurodegenerative diseases. For cerebral ischemia studies, the transient middle cerebral artery occlusion (tMCAO) model is widely used, where rats are anesthetized and a nylon filament is advanced through the external carotid artery to occlude the middle cerebral artery for 60-90 minutes, followed by reperfusion. This compound is typically administered via intraperitoneal injection or oral gavage at doses ranging from 3-50 mg/kg, with pretreatment for 3-5 days before induction of ischemia. Neurological deficit scores are evaluated 24 hours after reperfusion using standardized scales (e.g., Zea-Longa scale: 0=no deficit, 1=failure to extend left forepaw, 2=circling to left, 3=falling to left, 4=no spontaneous walking with depressed level of consciousness). Cerebral infarction volume is quantified using TTC staining, where brains are sectioned coronally and incubated with 2% TTC solution at 37°C for 20 minutes, then fixed with 4% paraformaldehyde. Infarct areas appear white while viable tissues stain red [8] [9].

For Alzheimer's disease models, intracerebroventricular injection of Aβ1-42 oligomers is commonly used. Aβ1-42 is prepared by dissolving in hexafluoroisopropanol, drying, then resuspending in DMSO and diluting in PBS to 500 μM, followed by incubation at 4°C for 48 hours to form oligomers. Mice receive this compound (3-30 mg/kg) for 2-4 weeks post-surgery. Cognitive function is assessed using the Morris water maze (spatial learning and memory) and passive avoidance tests (fear-based memory). Synaptic integrity is evaluated by Western blot analysis of synaptic markers including PSD-95 and synaptophysin, while mitophagy is assessed by measuring LC3B-II conversion and SQSTM1/p62 degradation, along with immunofluorescence colocalization of mitochondrial markers with autophagosomal markers [2] [6].

Analytical Methods and Pharmacokinetics

Quantitative analysis of this compound in biological samples and plant materials is optimally performed using UPLC-PDA or UPLC-MS methods. The established UPLC conditions typically employ a reversed-phase C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.3 mL/min. The gradient program is as follows: 0-2 min, 5% B; 2-8 min, 5-30% B; 8-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. The detection wavelength is set at 240 nm, and the column temperature is maintained at 35°C. This method achieves excellent linearity (r² > 0.999) with LOD and LOQ values below 0.102 and 0.322 μg/mL, respectively, and precision with RSD values below 1.5% [1].

Stability studies indicate that this compound is generally stable under various temperature and pH conditions, though it may undergo hydrolysis under strongly alkaline conditions (pH > 10). Optimal extraction from plant materials is achieved using 60% methanol aqueous solution with a solid-liquid ratio of 1:125 and ultrasonic extraction for 30 minutes at 40°C. For in vitro digestion studies simulating gastrointestinal conditions, samples are subjected to simulated salivary fluid (SSF), gastric fluid (SGF), and intestinal fluid (SIF) sequentially, with this compound content monitored throughout the process to assess bioavailability [1] [10].

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through modulation of multiple critical signaling pathways in various disease contexts. The diagrams below illustrate the key molecular mechanisms identified in recent research.

Mechanism of this compound Against Alzheimer's Disease

G This compound This compound Mitophagy Mitophagy This compound->Mitophagy Promotes Pink1_Parkin Pink1_Parkin This compound->Pink1_Parkin Activates NLRP3_Inflammasome NLRP3_Inflammasome This compound->NLRP3_Inflammasome Inhibits AB_Tau AB_Tau MitochondrialDysfunction MitochondrialDysfunction AB_Tau->MitochondrialDysfunction Induces MitochondrialDysfunction->NLRP3_Inflammasome Activates Mitophagy->MitochondrialDysfunction Remediates Pink1_Parkin->Mitophagy Activates IL1B_IL18 IL1B_IL18 NLRP3_Inflammasome->IL1B_IL18 Releases Neuroinflammation Neuroinflammation IL1B_IL18->Neuroinflammation Promotes NeuronalDamage NeuronalDamage Neuroinflammation->NeuronalDamage Causes CognitiveDeficit CognitiveDeficit NeuronalDamage->CognitiveDeficit Leads to

This compound's multi-target mechanism against Alzheimer's Disease pathology

As illustrated in the diagram, this compound addresses multiple pathological processes in Alzheimer's disease. The compound enhances mitophagy through activation of the Pink1/Parkin pathway, facilitating the clearance of damaged mitochondria that would otherwise contribute to oxidative stress and inflammasome activation. Concurrently, this compound directly inhibits NLRP3 inflammasome activation, reducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Through these complementary mechanisms, this compound attenuates neuroinflammation and neuronal damage, ultimately improving cognitive function in Alzheimer's disease models [6].

Mechanism in Acute Lung Injury Protection

G This compound This compound Keap1_Nrf2 Keap1_Nrf2 This compound->Keap1_Nrf2 Activates NLRP3_Inflammasome NLRP3_Inflammasome This compound->NLRP3_Inflammasome Inhibits LPS LPS OxidativeStress OxidativeStress LPS->OxidativeStress Induces LPS->NLRP3_Inflammasome Activates OxidativeStress->NLRP3_Inflammasome Potentiates AntioxidantGenes AntioxidantGenes Keap1_Nrf2->AntioxidantGenes Induces AntioxidantGenes->OxidativeStress Reduces Pyroptosis Pyroptosis NLRP3_Inflammasome->Pyroptosis Causes LungInflammation LungInflammation Pyroptosis->LungInflammation Amplifies AcuteLungInjury AcuteLungInjury LungInflammation->AcuteLungInjury Leads to

Dual-pathway mechanism of this compound in Acute Lung Injury protection

The pathway illustrates this compound's dual-pathway approach to protecting against acute lung injury. On one hand, the compound activates the Keap1-Nrf2 antioxidant pathway, leading to increased expression of antioxidant enzymes that counteract oxidative stress. Simultaneously, this compound inhibits NLRP3 inflammasome activation, thereby reducing pyroptosis and subsequent lung inflammation. This coordinated modulation of both oxidative stress and inflammatory responses enables this compound to effectively mitigate the pathological processes that drive acute lung injury, positioning it as a promising therapeutic candidate for this life-threatening condition [5].

Research Significance and Future Directions

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across multiple disease models, particularly those involving inflammatory and oxidative stress components. Its ability to simultaneously modulate multiple critical pathways—including NF-κB signaling, NLRP3 inflammasome activation, mitophagy, and antioxidant responses—distinguishes it from single-target approaches and may account for its robust effects in complex disease models. The compound's natural product origin and established safety profile in traditional medicine use provide a favorable foundation for further development, potentially accelerating translational progress compared to novel synthetic compounds [2] [3].

Future research should prioritize comprehensive pharmacokinetic studies to elucidate absorption, distribution, metabolism, and excretion profiles, which are currently limited in the literature. Additionally, investigation of formulation strategies to enhance bioavailability, particularly for central nervous system targeting, would represent a significant advancement. The development of analogs with improved potency and pharmacokinetic properties through structure-activity relationship studies could yield optimized therapeutic agents. Furthermore, exploration of this compound's potential in combination therapies with existing standard treatments may reveal synergistic effects that enhance efficacy while reducing required doses and potential side effects. As neuroinflammation and mitochondrial dysfunction represent common pathways in multiple neurodegenerative conditions, expanding research into this compound's potential applications in Parkinson's disease, ALS, and other neurological disorders appears warranted [5] [6] [3].

References

Comprehensive Technical Guide: Cornuside as a Therapeutic Candidate for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Cornuside (molecular formula: C₂₄H₃₀O₁₄; molecular weight: 542.49 g/mol; CAS No: 131189-57-6) is a secoiridoid glucoside primarily isolated from the fruits of Cornus officinalis Sieb. et Zucc. (commonly known as Corni Fructus or Shan Zhu Yu), a traditional herbal medicine widely used in East Asia for over 2,000 years [1] [2]. In traditional Chinese medicine (TCM), Cornus officinalis has been primarily employed for tonifying liver and kidney functions, arresting seminal emission, and reducing excessive sweating according to TCM theory [3] [1]. The compound is characterized as a white to off-white solid with good solubility in DMSO (100 mg/mL) [2].

This compound represents a promising candidate for pharmaceutical development due to its diverse pharmacological activities and potentially favorable safety profile. Experimental studies indicate that this compound exhibits limited toxicity even at high concentrations, suggesting a wide therapeutic window [4]. Modern pharmacological research has revealed that this compound possesses multi-target activities against various pathological processes, including neuroinflammation, oxidative stress, metabolic dysregulation, and immune-mediated disorders [5] [6] [7]. This comprehensive technical review synthesizes the current scientific evidence regarding this compound's pharmacological effects, mechanisms of action, and potential applications in drug development.

Comprehensive Pharmacological Activities

Neuroprotective Activities

This compound demonstrates significant neuroprotective properties across multiple models of neurological disorders, particularly Alzheimer's disease (AD) and brain aging [6] [7] [8]. The compound has shown efficacy in mitigating cognitive impairments through multiple mechanisms, including reduction of amyloid-beta (Aβ) pathology, inhibition of tau hyperphosphorylation, and protection of synaptic integrity [8]. In triple-transgenic AD (3×Tg-AD) mice, this compound treatment significantly improved performance in behavioral tests such as the Morris water maze and novel object recognition, indicating enhanced learning and memory functions [8].

Table 1: Neuroprotective Effects of this compound in Preclinical Models

Disease Model Dosage/Concentration Key Effects Mechanistic Insights
Aβ₁₋₄₂-induced AD model [7] 3, 10, 30 mg/kg (in vivo) Improved behavioral deficits, protected synaptic plasticity, relieved neuronal damage Promoted mitophagy via PINK1/Parkin pathway; inhibited NLRP3 inflammasome activation
D-galactose-induced brain aging [6] Not specified Improved learning and memory abilities, anti-oxidant and anti-inflammatory effects Regulated AGEs-RAGE-IκBα-ERK1/2 signaling pathway
Triple-transgenic AD mice [8] 20, 40 mg/kg/day for 3 months Reduced Aβ plaque pathology, inhibited Tau phosphorylation, repaired synaptic damage Modulated AKT/Nrf2/NF-κB pathway; regulated astrocyte A1/A2 polarization

The anti-neuroinflammatory effects of this compound represent a crucial aspect of its neuroprotective profile. In microglial cells stimulated with LPS and Aβ, this compound significantly suppressed the activation of the NLRP3 inflammasome, evidenced by reduced levels of NLRP3, ASC, caspase-1, GSDMD, and IL-1β [7]. This inhibition of neuroinflammation is complemented by the compound's ability to modulate astrocyte polarization. This compound treatment in AD models reduced the number of neurotoxic A1 astrocytes (identified by marker C3) while increasing neuroprotective A2 astrocytes (identified by marker S100A10) [8].

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits broad-spectrum anti-inflammatory activity across various pathological conditions, including acute lung injury, psoriasis, rheumatoid arthritis, and allergic inflammation [5] [9] [10]. The compound modulates multiple inflammatory signaling pathways, primarily through inhibition of the NF-κB and MAPK cascades, leading to reduced production of pro-inflammatory cytokines and mediators [4] [2].

Table 2: Anti-inflammatory and Immunomodulatory Effects of this compound

Disease/Condition Model System Dosage/Concentration Key Outcomes
Acute Lung Injury [5] [10] LPS-induced ALI in mice 25, 50 mg/kg Improved survival, reduced pulmonary edema, alleviated lung inflammation and locomotor deficits
Psoriasis [4] IMQ-induced psoriasis in mice 20, 40 mg/kg/day for 7 days Alleviated psoriasiform manifestations, reduced epidermal thickening, decreased inflammatory cell infiltration
Rheumatoid Arthritis [9] Collagen-induced arthritis in rats Not specified Attenuated expression of LGALS3, STAT3, and VEGFA in synovial tissues
Allergic Inflammation [2] Mast cell-mediated allergy models Not specified Inhibited mast cell-mediated allergic response; reduced histamine secretion and proinflammatory cytokines

In acute lung injury models, this compound demonstrated significant protective effects through dual mechanisms targeting both inflammation and oxidative stress. The compound suppressed NLRP3 inflammasome-mediated pyroptosis while simultaneously activating the Keap1-Nrf2 antioxidant pathway [5] [10]. Transcriptomic analysis of lung tissues from this compound-treated mice revealed downregulation of oxidative stress- and inflammation-related pathways, confirming its multifaceted anti-inflammatory activity [10].

In psoriasis models, this compound alleviated psoriasiform skin lesions by modulating macrophage polarization and reducing the production of key inflammatory cytokines, including IL-17A, IL-12/p40, IL-23, IL-1β, IL-6, and TNF-α [4]. The compound also inhibited the phosphorylation of proteins in the MAPK signaling pathway (ERK, JNK, p38) and decreased the expression of NF-κB p65 in psoriatic skin lesions, indicating suppression of critical inflammatory signaling cascades [4].

Metabolic and Other Therapeutic Activities

Beyond its neurological and anti-inflammatory applications, this compound demonstrates promising effects on metabolic disorders and other pathological conditions. While comprehensive studies specifically on this compound's metabolic effects are limited, extracts of Cornus officinalis containing this compound have shown significant anti-diabetic activity [1]. These extracts and their active components, including this compound, have demonstrated abilities to decrease fasting blood glucose, alleviate classic diabetic symptoms (polyphagia, polydipsia, polyuria, weight loss), and protect pancreatic β-cells from high glucose-induced oxidative stress and apoptosis [1].

The hepatoprotective and nephroprotective effects of this compound have been documented in various models of organ injury. In models of diabetic nephropathy, compounds from Cornus officinalis, including this compound, have shown efficacy in reducing 24-hour urine protein and serum levels of urea nitrogen and creatinine [1]. These protective effects involve inhibition of AGE/RAGE formation and CTGF production, decreasing the production of NF-κB and its downstream mediators, increasing antioxidant enzyme production, and suppressing apoptotic cell death [1].

Mechanisms of Action: Signaling Pathways

Key Signaling Pathways Regulated by this compound

This compound exerts its multifaceted pharmacological effects through modulation of several critical cell signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis. The compound demonstrates a unique ability to target multiple interconnected pathways simultaneously, providing a broad therapeutic potential for complex diseases.

The NLRP3 inflammasome pathway represents a primary target for this compound's anti-inflammatory activity. This compound inhibits NLRP3 inflammasome activation by reducing caspase-1 cleavage, IL-1β release, GSDMD processing, and ASC speck formation in both in vivo and in vitro models [5] [10] [7]. This inhibition directly impacts pyroptosis, an inflammatory form of programmed cell death, thereby reducing tissue damage in conditions such as acute lung injury and neuroinflammation [5] [10] [7].

The Keap1-Nrf2 antioxidant pathway serves as another crucial target for this compound. Under oxidative stress conditions, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, facilitating Nrf2 nuclear translocation and subsequent activation of antioxidant response elements (ARE) [5] [10]. This leads to increased expression of antioxidant proteins such as GPX4 and NQO1, enhancing cellular defense against oxidative damage [5] [10].

Figure 1: Core Signaling Pathways Regulated by this compound - This diagram illustrates the key molecular pathways targeted by this compound, showing its dual anti-inflammatory and antioxidant mechanisms through inhibition of NF-κB, MAPK, and NLRP3 pathways while activating Keap1-Nrf2 and PINK1/Parkin pathways.

In neurodegenerative diseases, this compound modulates the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, which plays a critical role in brain aging and Alzheimer's disease pathology [6]. By interfering with this pathway, this compound reduces oxidative stress and neuroinflammation, ultimately ameliorating cognitive impairment associated with brain aging [6].

For asthma and allergic disorders, this compound downregulates MAPK and NF-κB signaling pathways in mast cells, thereby inhibiting the production of pro-inflammatory cytokines and histamine release [2]. This dual inhibition explains its potent anti-allergic effects observed in both in vivo and in vitro models.

Experimental Protocols and Methodologies

In Vitro Assays and Cellular Models

Neuroprotective activity evaluation typically employs microglial cell lines (BV2, J774A.1) or bone-marrow-derived macrophages stimulated with LPS and Aβ to study neuroinflammation mechanisms [7]. Cells are pretreated with this compound (typically 1-100 μM) for 1-2 hours before stimulation with inflammasome activators such as LPS (100-500 ng/mL) plus ATP (5 mM) or nigericin (10-20 μM) [5] [7]. NLRP3 inflammasome activation is assessed by measuring caspase-1 cleavage (Western blot), IL-1β secretion (ELISA), and propidium iodide (PI) staining to detect pyroptosis [5] [10] [7].

For mitophagy assessment, cells are stained with MitoTracker Deep Red and LC3B antibodies to evaluate mitochondrial-autophagosome colocalization using confocal microscopy [7]. Mitochondrial function parameters including ROS production, mitochondrial membrane potential (JC-1 assay), and oxidative phosphorylation (Seahorse Analyzer) are measured to evaluate this compound's effects on mitochondrial quality control [7].

Astrocyte phenotype modulation studies utilize C6 astrocytic cells treated with microglia-conditioned medium (MCM) from LPS-stimulated microglia [8]. Cells are pretreated with this compound (typically 10-100 μM) with or without pathway inhibitors (LY294002 for AKT, ML385 for Nrf2) to confirm mechanism of action. Astrocyte polarization is determined by measuring A1 (C3, iNOS) and A2 (S100A10, Arg1) markers using Western blot, RT-PCR, and immunofluorescence [8].

In Vivo Models and Dosing Protocols

Acute lung injury models typically use male C57BL/6J mice (8-10 weeks old) receiving intratracheal LPS (5-10 mg/kg) to induce lung injury [5] [10]. This compound (25 or 50 mg/kg) is administered intragastrically 1 hour before and 3 hours after LPS challenge [5] [10]. Lung injury assessment includes survival monitoring, wet/dry ratio measurement, bronchoalveolar lavage fluid (BALF) protein content analysis, histopathological examination (H&E staining), and open-field testing for locomotor activity [5] [10].

Alzheimer's disease models employ either intracerebroventricular injection of Aβ1-42 (3 μL, 500 μM) in ICR mice or use triple-transgenic AD (3×Tg-AD) mice [7] [8]. This compound is typically administered at doses of 3, 10, 30 mg/kg (for ICR mice) or 20, 40 mg/kg/day (for 3×Tg-AD mice) for durations ranging from 2 weeks to 3 months [7] [8]. Cognitive function is evaluated using Morris water maze, Y-maze, and novel object recognition tests, followed by molecular analysis of brain tissues [7] [8].

Psoriasis models utilize Imiquimod (IMQ)-induced psoriasiform dermatitis in mice, where IMQ cream (approximately 62.5 mg daily) is applied to shaved back skin for 7 consecutive days [4]. This compound (20 or 40 mg/kg/day) or positive control methotrexate (1 mg/kg every 3 days) is administered intraperitoneally during IMQ application [4]. Disease severity is evaluated using Psoriasis Area and Severity Index (PASI) scoring, histological analysis of skin sections (H&E staining for epidermal thickness, CD3+ T cell infiltration), and cytokine measurements in skin homogenates [4].

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models BV2 BV2 Microglial Cells (LPS + Aβ1-42 stimulation) Assays1 NLRP3 Inflammasome Activation (Caspase-1 cleavage, IL-1β release, PI staining) BV2->Assays1 Assays2 Mitophagy Assessment (MitoTracker/LC3B colocalization, ROS, MMP) BV2->Assays2 Macrophages Bone Marrow-Derived Macrophages (LPS + ATP/Nigericin) Macrophages->Assays1 Astrocytes C6 Astrocytic Cells (Microglia Conditioned Medium) Assays3 Astrocyte Polarization (A1/A2 marker analysis) Astrocytes->Assays3 ALI Acute Lung Injury Model (C57BL/6J mice, intratracheal LPS) Eval1 Lung Injury Assessment (Survival, wet/dry ratio, BALF, histology) ALI->Eval1 AD Alzheimer's Disease Model (ICR/3×Tg-AD mice, Aβ injection) Eval2 Cognitive Function Tests (Morris water maze, Y-maze, novel object) AD->Eval2 Psoriasis Psoriasis Model (IMQ-induced dermatitis) Eval3 Skin Inflammation Analysis (PASI scoring, histology, cytokines) Psoriasis->Eval3 This compound This compound This compound->BV2 1-100 μM pretreatment This compound->Macrophages 1-100 μM pretreatment This compound->Astrocytes 10-100 μM with/without inhibitors This compound->ALI 25-50 mg/kg pre- and post-treatment This compound->AD 3-40 mg/kg/day 2 weeks - 3 months This compound->Psoriasis 20-40 mg/kg/day 7 days

Figure 2: Experimental Models and Protocols for this compound Research - This workflow outlines standard in vitro and in vivo approaches used to investigate this compound's pharmacological effects, including cell models, animal disease models, key assays, and treatment protocols.

Drug Development Potential

Pharmacokinetic and Safety Considerations

While comprehensive ADME studies specifically on this compound are limited in the available literature, related iridoid glycosides typically show moderate oral bioavailability and widespread tissue distribution. As a glycoside compound, this compound is likely subject to hydrolysis by gut microbiota in the gastrointestinal tract, potentially affecting its oral bioavailability [1]. The presence of multiple hydroxyl groups in its molecular structure may facilitate relatively rapid metabolism and excretion.

Available toxicological data suggest that this compound has favorable safety profile with limited toxicity even at high concentrations [4]. In various in vivo studies, no significant adverse effects have been reported at therapeutic doses ranging from 3-50 mg/kg across different animal models [5] [6] [10]. The compound's therapeutic window appears relatively wide, though formal toxicological studies including maximum tolerated dose determinations are needed to fully establish its safety profile.

From a drug development perspective, this compound's multi-target mechanism of action represents both an advantage and a challenge. While its ability to modulate multiple pathways simultaneously may enhance efficacy for complex diseases, it may also complicate regulatory approval due to challenges in precisely defining the mechanism of action. Future development strategies should consider structure-activity relationship studies to potentially optimize its pharmacokinetic properties while maintaining its multi-target activities.

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across multiple disease models, particularly neurological disorders, inflammatory conditions, and immune-mediated diseases. Its ability to simultaneously modulate inflammatory signaling (NF-κB, MAPK, NLRP3), antioxidant defense (Keap1-Nrf2), and mitochondrial quality control (PINK1/Parkin-mediated mitophagy) pathways provides a strong mechanistic foundation for its diverse pharmacological effects.

For future research and development, several areas warrant particular attention. First, comprehensive ADME and pharmacokinetic studies are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profiles in relevant species. Second, toxicological assessments including repeat-dose toxicity studies, genotoxicity testing, and cardiovascular safety pharmacology are essential for advancing this compound toward clinical development. Third, formulation optimization may be necessary to enhance its oral bioavailability and tissue penetration, particularly for central nervous system disorders.

The structural features of this compound could serve as a starting point for medicinal chemistry optimization to develop analogs with improved pharmacokinetic properties or enhanced selectivity for specific molecular targets. Given its multi-target mechanism of action, this compound may be particularly valuable for treating complex multifactorial diseases such as Alzheimer's disease, where single-target approaches have largely failed.

References

Core Anti-Inflammatory Mechanisms of Cornuside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary molecular mechanisms through which cornuside exhibits its anti-inflammatory activity.

Mechanism Key Pathway/Component Involved Observed Effect Biological Model / Context
Inhibition of NLRP3 Inflammasome NLRP3, ASC, Caspase-1, GSDMD, IL-1β Suppresses activation, pyroptosis, and pro-inflammatory cytokine release [1] [2] [3]. Acute Lung Injury (ALI), Alzheimer's disease (AD) models [1] [2] [3].
Suppression of NF-κB Signaling IκBα phosphorylation, p65 nuclear translocation Reduces expression of iNOS, COX-2, TNF-α, IL-6, IL-1β [4] [5] [6]. Macrophages (RAW 264.7), Diabetic Nephropathy models [4] [5] [6].
Activation of Antioxidant Pathways Keap1-Nrf2 pathway; Nrf2 nuclear translocation Increases expression of GPX4, NQO1; reduces MDA, MPO [1]. Acute Lung Injury (ALI) model [1].
Promotion of Autophagy & Mitophagy Sirt1, LC3-II, p62; Pink1/Parkin pathway Enhances degradation of NLRP3 inflammasome components and damaged mitochondria [2] [3]. Alzheimer's disease (AD) models [2] [3].
Immunomodulation of T Cell Response RORγt, IL-17A, IL-6, IL-23 Reduces differentiation and infiltration of Th17 cells [7]. Experimental Autoimmune Encephalomyelitis (EAE) [7].
Inhibition of MAPK & AKT Signaling Phosphorylation of ERK, p38, JNK; AKT Attenuates downstream pro-inflammatory signaling [5] [6]. Macrophages, Diabetic Nephropathy models [5] [6].

Quantitative Efficacy Data from Preclinical Studies

The following table compiles key quantitative findings from various experimental models, demonstrating the potency and efficacy of this compound.

Experimental Context This compound Dosage / Concentration Key Quantitative Outcomes Citation
LPS-Induced Acute Lung Injury (Mice) 25, 50 mg/kg (intragastric) Improved survival; reduced lung W/D ratio, BALF protein, MPO, MDA; increased GSH-PX [1]. [1]
Aβ₁‑₄₂-Induced Alzheimer's Model (Mice) 3, 10, 30 mg/kg (oral) Dose-dependently improved cognition in behavioral tests; decreased NLRP3, Caspase-1, IL-1β [3]. [3]
LPS-Induced Cognitive Dysfunction (Mice) 3, 10, 30 mg/kg (oral) Reversed learning deficits in Morris water maze; increased Sirt1, LC3-II/LC3-I ratio; decreased p62, IL-1β [2]. [2]
High Glucose-Induced Diabetic Nephropathy (Mesangial Cells) 5, 10, 30 μM Inhibited cell proliferation (EdU, CCK-8); reduced IL-6, TNF-α, IL-1β; suppressed p-AKT, p-IκBα [4] [6]. [4] [6]
LPS-Stimulated Macrophages (RAW 264.7) 12.5, 25, 50 μM Inhibited NO, PGE₂, TNF-α, IL-6, IL-1β production; suppressed iNOS, COX-2 expression [5]. [5]
Experimental Autoimmune Encephalomyelitis (Rats) 150 mg/kg (oral) Improved neurological scores; reduced CNS inflammation, demyelination, IL-17A, IL-6, IL-23 [7]. [7]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a summary of key methodological details.

  • In Vivo Model of Acute Lung Injury (ALI) [1]: Male C57BL/6J mice received intratracheal LPS to induce ALI. This compound (25 or 50 mg/kg) was administered intragastrically 1 hour before and 3 hours after LPS challenge. Assessments included survival rate, lung wet/dry weight ratio, bronchoalveolar lavage fluid (BALF) protein content, histopathology, and open-field testing for locomotor activity.
  • In Vitro NLRP3 Inflammasome Activation [1]: Bone-marrow-derived macrophages or J774A.1 cells were primed with LPS and then stimulated with ATP or nigericin. This compound was applied before the activation signal. NLRP3 inflammasome activation was measured by Western blot for caspase-1 cleavage and IL-1β maturation, ELISA for IL-1β release, and confocal microscopy for ASC speck formation.
  • In Vitro Model of Diabetic Nephropathy [4] [6]: Mouse mesangial cells (SV40-MES13) were treated with high glucose (25 mM) for 24 hours to induce a pathological state, with or without co-treatment with this compound (5, 10, 30 μM). Cell viability was assessed via CCK-8 and EdU assays. Pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in the supernatant were measured by ELISA. Protein expression and phosphorylation of AKT and NF-κB pathway components were analyzed by Western blot.
  • T Cell Analysis in Autoimmune Encephalomyelitis [7]: EAE was induced in female Lewis rats. After the onset of neurological deficits, rats were treated with this compound (150 mg/kg) by gavage for two weeks. Spinal cords were analyzed for inflammatory infiltration and demyelination. Blood was collected for flow cytometry to quantify Th17 and Treg cell populations and to measure serum cytokine levels via ELISA.

Signaling Pathway Diagrams

The following diagrams illustrate the core anti-inflammatory mechanisms of this compound, integrating the pathways described across multiple studies.

G LPS LPS / High Glucose / Aβ TLR4 TLR4 / RAGE LPS->TLR4 AGEs AGEs AGEs->TLR4 Aging/AD Model NFkB1 NF-κB (p65) Inactive TLR4->NFkB1 Phosphorylation & Degradation of IκB NFkB2 NF-κB (p65) Active (Nucleus) NFkB1->NFkB2 Phosphorylation & Degradation of IκB Priming Priming Signal (Pro-IL-1β, NLRP3) NFkB2->Priming NLRP3 NLRP3 Inflammasome Activation Priming->NLRP3 Caspase1 Active Caspase-1 NLRP3->Caspase1 Pyroptosis Pyroptosis (GSDMD Cleavage) Caspase1->Pyroptosis IL1B Mature IL-1β / IL-18 Release Caspase1->IL1B ROS ROS / DAMPs ROS->NLRP3 Keap1 Keap1 Nrf2_in Nrf2 (Cytoplasm) Keap1->Nrf2_in Binds Nrf2_out Nrf2 (Nucleus) Nrf2_in->Nrf2_out Nuclear Translocation Antioxidants Antioxidant Genes (GPX4, NQO1) Nrf2_out->Antioxidants Sirt1 Sirt1 Autophagy Autophagy / Mitophagy Sirt1->Autophagy Autophagy->NLRP3 Degrades Mitophagy Damaged Mitochondria Clearance Autophagy->Mitophagy Mitophagy->ROS Reduces Cornuside_Inhibit1 Cornuside_Inhibit1->NFkB1 this compound Inhibits Cornuside_Inhibit2 Cornuside_Inhibit2->NLRP3 this compound Inhibits Cornuside_Activates1 Cornuside_Activates1->Keap1 this compound Activates Cornuside_Activates2 Cornuside_Activates2->Sirt1 this compound Activates

This compound inhibits pro-inflammatory pathways (red) and activates protective pathways (green).

G HG High Glucose PI3K PI3K HG->PI3K AKT_p p-AKT (Active) PI3K->AKT_p IKK_p p-IKK AKT_p->IKK_p IkBa_p p-IκBα IKK_p->IkBa_p NFkB NF-κB p65 (Nucleus) IkBa_p->NFkB Degradation & p65 Release Prolif Proliferation (PCNA, Cyclin D1) NFkB->Prolif Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound->AKT_p this compound Inhibits

This compound suppresses the PI3K/AKT/NF-κB pathway in diabetic nephropathy models.

Conclusion and Research Implications

This compound demonstrates potent anti-inflammatory effects across a spectrum of disease models by targeting multiple, interconnected signaling pathways. Its ability to simultaneously suppress the NLRP3 inflammasome and activate antioxidant and autophagy-related pathways makes it a promising multi-target therapeutic candidate. Future research should focus on:

  • Pharmacokinetic and safety profiling to advance its therapeutic potential.
  • Investigating synergistic effects with existing anti-inflammatory drugs.
  • Exploring efficacy in other chronic inflammatory and autoimmune diseases.

References

Comprehensive Technical Guide: Cornuside Pharmacokinetics, Pharmacological Activities, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cornuside and Its Pharmacological Significance

This compound is a biologically active bisiridoid glucoside compound found predominantly in the fruits of Cornus officinalis Sieb. et Zucc., a traditional Chinese medicine with both medicinal and edible applications. This natural product has attracted significant research interest due to its diverse pharmacological activities, particularly its immunomodulatory and anti-inflammatory properties. As one of the main active components of Cornus officinalis, this compound represents a promising candidate for the development of therapeutic agents for various conditions, including inflammatory diseases, septic responses, and diabetic complications [1] [2].

The chemical structure of this compound features a secoiridoid framework with glucose moiety, which contributes to its physicochemical properties and biological activity. Current research indicates that this compound exhibits multifaceted therapeutic potential, demonstrating effectiveness in experimental models of sepsis, diabetic nephropathy, and various inflammatory conditions. Understanding the pharmacokinetic behavior of this compound, including its absorption, distribution, metabolism, and excretion, is essential for evaluating its therapeutic potential and guiding drug development efforts. This technical guide provides a comprehensive overview of this compound's pharmacokinetic properties, pharmacological mechanisms, and analytical methodologies to support researchers and drug development professionals in their work with this promising natural product [1] [2].

Comprehensive Pharmacokinetic Profile of this compound

Absorption and Intestinal Transport Mechanisms

The intestinal absorption of this compound involves multiple transport pathways, as revealed by studies using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. Research demonstrates that this compound exhibits concentration-dependent permeability across intestinal barriers, with apparent permeability coefficient (Papp) values ranging from 1.59 × 10⁻⁶ to 2.66 × 10⁻⁶ cm/s in the apical-to-basolateral direction at concentrations of 5-100 μM. The absorption characteristics indicate that this compound transport is pH-dependent and influenced by various transporter inhibitors [3].

Notably, this compound's intestinal absorption involves both passive diffusion and active transport mechanisms, particularly those mediated by efflux proteins. Studies with specific inhibitors have revealed that multidrug resistance protein 2 (MRP2) and breast cancer resistance protein (BCRP) play significant roles in this compound transport, as evidenced by the effects of MK571 (an MRP inhibitor) and apigenin (a BCRP inhibitor). Interestingly, when administered as part of the whole Cornus officinalis extract, the absorption of this compound significantly increases, suggesting that other components in the extract may enhance its bioavailability by modulating efflux transporters or improving solubility [3].

Distribution Patterns and Tissue Penetration

Table: Tissue Distribution Profile of this compound and Related Iridoids

Compound Brain Penetration Renal Distribution Hepatic Exposure Key Findings
This compound Limited data Evidence of renal tissue exposure based on activity Not quantified Detected in fecal slurry after 3h incubation with gut microbiota [4]
Morroniside Limited penetration High distribution Moderate distribution Absolute oral bioavailability: 3.6-7.0% in rats [3] [5]
Loganin Distributed to brain regions (hypothalamus, hippocampus, cerebral cortex) High concentration Moderate concentration Brain distribution varies by region; far lower than effective in vitro dose [6]

While direct quantitative data on this compound's tissue distribution is limited in the available literature, insights can be drawn from related iridoid glycosides and pharmacological studies. The distribution patterns of structurally similar compounds like morroniside and loganin suggest that this compound likely demonstrates preferential distribution to organs such as the kidneys, liver, and possibly specific brain regions, though potentially at concentrations lower than required for efficacy based on in vitro studies [6] [3].

This compound's bioavailability appears to be influenced by its metabolism and stability in the gastrointestinal tract. Studies investigating the stability of cornelian cherry (Cornus mas) extracts, which contain this compound, under simulated gastrointestinal conditions have detected this compound in various digestive fractions, including gastric, intestinal, and even colon (fecal slurry) fractions after 3 hours of incubation. However, this compound was not detected after 6 and 24 hours of incubation with fecal slurry, suggesting that it undergoes gradual microbial metabolism in the colon, which may limit its systemic exposure [4].

Metabolism and Elimination Pathways

The metabolic fate of this compound involves both enzymatic transformation and gut microbiota-mediated metabolism. Evidence suggests that this compound remains relatively stable during the early phases of gastrointestinal digestion but undergoes substantial microbial biotransformation in the colon over time. In studies examining the kinetics of cornelian cherry metabolites during gut microbiota treatment, this compound was detected in fecal slurry analytes after 3 hours of incubation but was no longer present after 6 and 24 hours, indicating extensive colonic metabolism [4].

The elimination pathways of this compound have not been fully characterized in the available literature. However, based on its molecular properties and behavior of similar iridoid glycosides, it is likely eliminated through both renal and hepatobiliary routes. The involvement of efflux transporters like MRP2 and BCRP in its intestinal absorption suggests these transporters may also play a role in its elimination, potentially contributing to its relatively low systemic exposure. Further research is needed to fully elucidate the elimination kinetics and major metabolic pathways of this compound in preclinical models and humans [3].

Quantitative Pharmacokinetic Parameters

Table: Key Pharmacokinetic Parameters of this compound and Related Iridoid Glycosides

Parameter This compound Morroniside Loganin Experimental Conditions
Apparent Permeability (Papp) 1.59 × 10⁻⁶ to 2.66 × 10⁻⁶ cm/s (AP-BL) Not specified Not specified Caco-2 cell model, 5-100 μM [3]
Bidirectional Transport Papp 2.67 × 10⁻⁶ to 4.10 × 10⁻⁶ cm/s (BL-AP) Not specified Not specified Caco-2 cell model, 5-100 μM [3]
Oral Bioavailability Not quantified 3.6-7.0% in rats Not specified Rat studies [3]
Plasma Half-life Not determined Not specified 2.08 ± 0.41 h (crude extract); 3.03 ± 0.53 h (processed) Rat plasma after oral administration [5]
Cmax Not determined Not specified 142.84 ± 20.21 ng/mL (crude); 235.63 ± 27.45 ng/mL (processed) Rat plasma after oral administration [5]

The pharmacokinetic profile of this compound is characterized by moderate intestinal permeability and likely low oral bioavailability, based on data from similar iridoid glycosides. The bidirectional transport studies using Caco-2 cell monolayers indicate that this compound has slightly higher permeability in the basolateral-to-apical direction (Papp 2.67 × 10⁻⁶ to 4.10 × 10⁻⁶ cm/s) compared to the apical-to-basolateral direction, suggesting the involvement of active efflux transporters that may limit its net absorption. The efflux ratio (Papp BL-AP/Papp AP-BL) ranges from approximately 1.5 to 1.7 across concentrations of 5-100 μM, confirming the involvement of active transport mechanisms in its intestinal absorption [3].

When compared to the related iridoid glycoside loganin, this compound appears to have different pharmacokinetic characteristics. Loganin demonstrates significantly enhanced pharmacokinetic parameters when administered as part of processed Cornus officinalis extracts compared to crude extracts, with approximately 65% higher Cmax and 46% longer half-life in rat studies. This suggests that processing methods may similarly influence this compound's pharmacokinetics, though specific data are not available in the searched literature. The low oral bioavailability observed for morroniside (3.6-7.0%) suggests that this compound may similarly exhibit limited systemic exposure after oral administration, which could impact its therapeutic application [5].

Experimental Protocols for Key Pharmacokinetic Studies

Caco-2 Cell Monolayer Absorption Protocol

The Caco-2 cell model serves as a well-established in vitro system for predicting intestinal absorption. To evaluate this compound permeability using this model:

  • Cell Culture Conditions: Maintain Caco-2 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells on Transwell permeable polycarbonate inserts (0.4 μm pore size, 1.12 cm² surface area) at a density of 5 × 10⁴ cells/cm² [3].

  • Monolayer Integrity Assessment: Use the transepithelial electrical resistance (TEER) value to monitor monolayer integrity. Measure TEER values using a Millipore ERS voltameter. Only use monolayers with TEER values exceeding 400 Ω·cm² for transport studies, typically achieved 19-22 days post-seeding [3].

  • Transport Experiment Setup: Prepare this compound solutions in Hanks' balanced salt solution (HBSS) at concentrations of 5, 25, and 100 μM. For apical-to-basolateral (AP-BL) transport, add 0.5 mL of this compound solution to the apical chamber and 1.5 mL of HBSS to the basolateral chamber. For basolateral-to-apical (BL-AP) transport, add this compound to the basolateral chamber and HBSS to the apical chamber. Maintain at 37°C with gentle shaking [3].

  • Sampling and Analysis: Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 min). Analyze samples using validated UPLC-MS/MS methods. Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀)), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial concentration in the donor chamber [3].

  • Inhibitor Studies: To investigate transport mechanisms, pre-incubate cells with specific inhibitors for 30-60 minutes before adding this compound. Common inhibitors include MK571 (50 μM) for MRP proteins, indomethacin (100 μM) for MRP2, apigenin (10-50 μM) for BCRP, and benzbromarone (50 μM) for other transporters [3].

Bioavailability and Tissue Distribution Protocol

To assess the oral bioavailability and tissue distribution of this compound in vivo:

  • Animal Dosing and Sample Collection: Administer this compound (either as pure compound or as part of Cornus officinalis extract) to Sprague-Dawley rats (200-250 g) via oral gavage. For tissue distribution studies, administer the compound intravenously for comparison. Collect blood samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360 min) post-administration into heparinized tubes. Centrifuge at 10,000 rpm for 15 minutes to separate plasma [6] [5].

  • Tissue Collection and Processing: Euthanize animals at designated time points and collect tissues of interest (brain, kidney, liver, etc.). For brain distribution studies, dissect specific regions (hypothalamus, hippocampus, cerebral cortex). Homogenize tissues in appropriate buffers (e.g., phosphate-buffered saline) and store all samples at -80°C until analysis [6].

  • Sample Preparation: For plasma samples, employ protein precipitation or liquid-liquid extraction. For liquid-liquid extraction, add 15 μL of methanol internal standard solution to 200 μL of plasma, vortex for 1 minute, then extract with 2 mL ethyl acetate by vortex-mixing for 5 minutes. Centrifuge at 12,000 rpm for 10 minutes, transfer the organic layer, and evaporate to dryness under nitrogen gas. Reconstitute the residue in 50 μL methanol and centrifuge at 12,000 rpm for 5 minutes before analysis [5].

  • Bioanalytical Method: Analyze samples using UPLC-MS/MS with multiple reaction monitoring (MRM). For this compound, use a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Use electrospray ionization in negative mode for detection [6] [5].

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC₀-t (area under the concentration-time curve from zero to last time point), AUC₀-∞ (area under the concentration-time curve from zero to infinity), t₁/₂ (elimination half-life), and MRT (mean residence time) [5].

Pharmacological Mechanisms and Signaling Pathways

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits potent anti-inflammatory effects through modulation of multiple signaling pathways. In studies investigating its effect on TGFBIp (transforming growth factor β-induced protein)-mediated septic responses, this compound effectively suppressed the expression and release of TGFBIp in human umbilical vein endothelial cells (HUVECs) stimulated by lipopolysaccharide (LPS). This inhibition led to reduced vascular inflammation and improved outcomes in experimental sepsis models. The underlying mechanism involves suppression of TGFBIp-mediated signaling pathways, including inhibition of inflammatory mediator production and preservation of endothelial barrier function [1].

In diabetic nephropathy models, this compound demonstrates renoprotective effects by modulating the AKT/nuclear factor-kappa B (NF-κB) signaling pathway. Treatment with this compound (5, 10, and 30 μM) significantly reduced glucose-induced proliferation of mesangial cells and decreased expression of pro-inflammatory cytokines including interleukin (IL)-6, tumor necrosis factor (TNF)-α, and IL-1β. At the molecular level, this compound inhibited glucose-induced phosphorylation of AKT and NF-κB inhibitor alpha (IκBα), decreased expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, while increasing expression of p21. These findings indicate that this compound alleviates diabetic nephropathy through cell cycle regulation and suppression of inflammatory signaling in renal cells [2].

G Glucose Glucose AKT AKT Glucose->AKT Activates NFkB NFkB Glucose->NFkB Activates InflammatoryResponse InflammatoryResponse CellProliferation CellProliferation This compound This compound This compound->AKT Inhibits This compound->NFkB Inhibits AKT->NFkB Activates PCNA PCNA AKT->PCNA Up-regulates CyclinD1 CyclinD1 AKT->CyclinD1 Up-regulates p21 p21 AKT->p21 Down-regulates Cytokines Cytokines NFkB->Cytokines Induces PCNA->CellProliferation CyclinD1->CellProliferation p21->CellProliferation Inhibits Cytokines->InflammatoryResponse

Figure 1: this compound's mechanism of action in inhibiting glucose-induced inflammatory response and cell proliferation in mesangial cells via AKT/NF-κB signaling pathway

Signaling Pathways in Sepsis and Vascular Inflammation

This compound demonstrates significant protective effects in models of sepsis and vascular inflammation through modulation of critical signaling pathways. In experimental sepsis mediated by TGFBIp, this compound effectively inhibited TGFBIp-induced septic responses, including vascular barrier dysfunction and inflammatory cell infiltration. Treatment with this compound reduced TGFBIp-mediated sepsis lethality and pulmonary injury in mice, suggesting its potential as a therapeutic agent for vascular inflammatory diseases [1].

The molecular mechanisms underlying these effects involve the suppression of multiple pro-inflammatory pathways. This compound inhibits the activation of key signaling molecules involved in inflammation, including MAPK pathways and NF-κB signaling. Additionally, this compound has been shown to suppress the expression of various adhesion molecules and cytokines in endothelial cells, thereby reducing leukocyte adhesion and transmigration across the endothelial barrier. These multi-faceted actions on different aspects of the inflammatory response contribute to this compound's potent anti-inflammatory activity in sepsis and other vascular inflammatory conditions [1].

G LPS LPS TGFBIp TGFBIp LPS->TGFBIp Induces EndothelialActivation EndothelialActivation TGFBIp->EndothelialActivation Sepsis Sepsis VascularInflammation VascularInflammation This compound This compound This compound->TGFBIp Inhibits MAPK MAPK This compound->MAPK Suppresses NFkB NFkB This compound->NFkB Suppresses LeukocyteAdhesion LeukocyteAdhesion EndothelialActivation->LeukocyteAdhesion BarrierDysfunction BarrierDysfunction EndothelialActivation->BarrierDysfunction EndothelialActivation->MAPK Activates EndothelialActivation->NFkB Activates LeukocyteAdhesion->VascularInflammation BarrierDysfunction->Sepsis CytokineRelease CytokineRelease CytokineRelease->Sepsis CytokineRelease->VascularInflammation MAPK->CytokineRelease Stimulates NFkB->CytokineRelease Stimulates

Figure 2: this compound's inhibition of TGFBIp-mediated septic responses and vascular inflammation through multiple signaling pathways

Analytical Methods for this compound Quantification

UPLC-MS/MS Bioanalytical Method for this compound Quantification

The accurate quantification of this compound in biological matrices requires sophisticated analytical methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and specificity needed for pharmacokinetic studies:

  • Chromatographic Conditions: Utilize an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Use the following gradient program: 0-2 min (10-30% B), 2-5 min (30-50% B), 5-6 min (50-90% B), 6-7 min (90% B), 7-7.5 min (90-10% B), and 7.5-9 min (10% B) for column re-equilibration [6].

  • Mass Spectrometric Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Set the source-dependent parameters as follows: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, and desolvation gas flow 1000 L/h. For this compound quantification, use multiple reaction monitoring (MRM) with the transition m/z 541.1→179.0 for quantification and m/z 541.1→135.0 for qualification. Optimize cone voltage and collision energy for each transition [6].

  • Sample Preparation: For plasma samples, use protein precipitation with acetonitrile. Add 300 μL of acetonitrile to 100 μL of plasma sample, vortex for 3 minutes, and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 100 μL of mobile phase initial conditions, vortex for 3 minutes, and centrifuge at 15,000 × g for 5 minutes before injecting 2 μL into the UPLC-MS/MS system [6].

  • Method Validation: Validate the bioanalytical method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. Establish calibration curves over appropriate concentration ranges (e.g., 1-1000 ng/mL) with correlation coefficients (r) > 0.995. Ensure intra-day and inter-day precision (RSD) < 15% and accuracy within 85-115% of nominal values [6] [5].

Application to Tissue Distribution Studies

For tissue distribution studies, adapt the sample preparation to address matrix effects:

  • Tissue Homogenization: Weigh tissue samples accurately and homogenize with phosphate-buffered saline (PBS, pH 7.4) at a ratio of 1:3 (w/v) using a homogenizer. Centrifuge the homogenate at 12,000 × g for 15 minutes at 4°C and collect the supernatant for analysis [6].

  • Tissue Extraction: Aliquot 100 μL of tissue supernatant and proceed with protein precipitation as described for plasma samples. For tissues with high lipid content, consider additional clean-up steps such as liquid-liquid extraction with ethyl acetate or hexane to remove interfering lipids [6].

  • Matrix Effect Evaluation: Assess matrix effects for each tissue type by comparing the peak areas of this compound spiked into tissue extracts post-extraction with those in pure solvent. Use stable isotope-labeled this compound as an internal standard if available to compensate for matrix effects and variability in extraction efficiency [6].

  • Method Sensitivity: Optimize the method to achieve lower limits of quantification (LLOQ) appropriate for the expected tissue concentrations. For brain tissue distribution, enhanced sensitivity may be required due to the expected low concentrations in brain regions [6].

Research Gaps and Future Perspectives

Despite the promising pharmacological activities of this compound, several significant research gaps remain to be addressed. Most notably, comprehensive pharmacokinetic studies specifically focused on this compound are lacking in the current literature. While some data can be extrapolated from studies on related iridoid glycosides or Cornus officinalis extracts, dedicated investigations are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profile. Furthermore, the absolute oral bioavailability of this compound remains unknown, limiting understanding of its therapeutic potential [3] [5].

Future research should prioritize several key areas:

  • Complete PK/PD Modeling: Establish comprehensive pharmacokinetic-pharmacodynamic relationships for this compound to correlate its tissue concentrations with pharmacological effects. This would facilitate optimal dosing regimen design for preclinical and potential clinical studies.

  • Metabolic Fate Elucidation: Investigate the complete metabolic pathway of this compound, including identification of major metabolites and their pharmacological activities. Understanding whether active metabolites contribute to this compound's effects is essential for drug development decisions.

  • Formulation Strategies: Develop novel formulation approaches to overcome this compound's limitations, such as its apparent low bioavailability. Techniques including nanoformulations, prodrug approaches, or combination with absorption enhancers present promising strategies to improve its therapeutic potential.

  • Transport Mechanism Clarification: Further elucidate the specific transport mechanisms involved in this compound's absorption and tissue distribution, including the roles of various uptake and efflux transporters in different biological barriers.

References

Solubility Data and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information on Cornuside's solubility and basic chemical properties for your reference:

Property Value / Description Source / Context
Molecular Formula C₂₄H₃₀O₁₄ [1]
Formula Weight 542.49 g/mol [1]
Solubility in DMSO 100 mg/mL (184.33 mM) Selleck Chemicals product specification [2]
Solubility in Methanol Soluble Chemicalbook property listing [1]
Solubility in Ethanol Information not found in search results -
Physical Form White to off-white powder [1]

Guidance for Experimental Planning

The available data, while limited, can help inform your experimental design:

  • Stock Solution Preparation: For in vitro studies, dissolving this compound in DMSO to prepare a 100 mg/mL stock solution is a validated and practical approach. This high-concentration stock can be further diluted into aqueous buffers or culture media for biological assays [2]. Be mindful that the final DMSO concentration in your cell culture experiments should typically be kept low (e.g., below 0.1%) to avoid solvent toxicity.
  • Handling and Storage: It is recommended to store this compound as a powder at -20°C [1]. When preparing stock solutions, use fresh, anhydrous DMSO, as moisture can affect the solubility of the compound [2].

Broader Research Context of this compound

To support your research beyond solubility, here is a summary of its known bioactivities and typical experimental use, as reported in recent scientific literature:

Research Area Key Findings / Mechanisms (Selected Examples) Typical In Vitro Concentrations
Neuroscience (Alzheimer's Disease) Alleviates cognitive deficits; reduces neuroinflammation and oxidative stress; promotes mitophagy [3] [4]. Information not specified
Renal Protection (Diabetic Nephropathy) Inhibits high glucose-induced mesangial cell proliferation and inflammation via AKT/NF-κB signaling [5]. 5 - 30 μM [5]
Dermatology (Psoriasis) Alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects [6]. Information not specified
Osteoporosis Promotes osteogenic differentiation of bone mesenchymal stem cells via PI3K/Akt signaling [7]. 10 - 60 μM [7]

Diagram of Neuroprotective Mechanism

Based on the research, one of the well-explored mechanisms of this compound is its neuroprotective effect, particularly in the context of Alzheimer's Disease. The following diagram illustrates this complex signaling pathway:

G This compound This compound Pink1/Parkin\nPathway Pink1/Parkin Pathway This compound->Pink1/Parkin\nPathway Activates Mitophagy Mitophagy Removal of\nDamaged Mitochondria Removal of Damaged Mitochondria Mitophagy->Removal of\nDamaged Mitochondria NLRP3_Inflammasome NLRP3_Inflammasome Caspase-1\nActivation Caspase-1 Activation NLRP3_Inflammasome->Caspase-1\nActivation Neuroprotection Neuroprotection Pink1/Parkin\nPathway->Mitophagy Promotes ↓ Mitochondrial ROS ↓ Mitochondrial ROS Removal of\nDamaged Mitochondria->↓ Mitochondrial ROS ↓ Mitochondrial ROS->NLRP3_Inflammasome Inhibits IL-1β, IL-18\nRelease IL-1β, IL-18 Release Caspase-1\nActivation->IL-1β, IL-18\nRelease Neuronal Damage Neuronal Damage IL-1β, IL-18\nRelease->Neuronal Damage Neuronal Damage->Neuroprotection Alleviates

Diagram: this compound's neuroprotection via mitophagy and NLRP3 inhibition. This pathway, summarized from search results, shows how this compound activates mitophagy to remove damaged mitochondria, thereby reducing triggers for NLRP3 inflammasome activation and subsequent neuronal damage [3].

References

Application Notes and Protocol: Investigating Cornuside I-Induced Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells (BMSCs) via PI3K/Akt Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Osteoporosis is a systemic metabolic bone disease characterized by decreased bone density and mass, leading to increased fracture risk. A key pathological feature is the reduced ability of bone marrow-derived mesenchymal stem cells (BMSCs) to differentiate into osteoblasts, disrupting bone homeostasis [1] [2]. Cornuside I, an iridoid glycoside extracted from Cornus officinalis (Shanzhuyu), a traditional Chinese medicine used for osteoporosis treatment, has been identified as a promising candidate for promoting osteogenic differentiation [1] [2]. Experimental evidence demonstrates that this compound I enhances BMSC proliferation and osteogenic differentiation by activating the PI3K/Akt signaling pathway [1] [3]. This document provides a detailed experimental protocol for researchers to evaluate the osteogenic potential of this compound I on BMSCs in vitro.

Materials and Methods

Isolation and Culture of BMSCs
  • Source: Human bone marrow.
  • Isolation Method: Dilute bone marrow with an equal volume of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Centrifuge at 100×g for 10 minutes at room temperature. Resuspend the cell pellet thoroughly by pipetting to disperse cell masses.
  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 48 hours.
  • Identification: Confirm BMSC identity by verifying their tri-lineage differentiation potential (adirogenic, osteogenic, and chondrogenic) using specific induction media and staining (Oil-Red-O for adipocytes, Alizarin Red for osteoblasts, and Alcian blue for chondrocytes) [1].
This compound I Treatment
  • Preparation: Prepare a stock solution of this compound I in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in culture media does not affect cell viability (typically <0.1%).
  • Treatment Groups:
    • Control Group: BMSCs cultured in standard growth medium.
    • Experimental Groups: BMSCs treated with this compound I at concentrations of 10 μM, 30 μM, and 60 μM [1].
    • Inhibition Group: To confirm pathway specificity, pre-treat BMSCs with the PI3K/Akt inhibitor LY294002 (e.g., 10-20 μM) for 1-2 hours before adding this compound I [1].
Key Experimental Assays and Protocols
2.3.1 Cell Proliferation Assay (CCK-8)

Purpose: To determine the optimal, non-cytotoxic concentration of this compound I for promoting BMSC proliferation [1].

  • Seed BMSCs in a 96-well plate at a density of (5 \times 10^3) cells per well and allow to adhere overnight.
  • Treat cells with this compound I at the specified concentrations (0, 10, 30, 60 μM).
  • At the desired time points (e.g., 24, 48, 72 hours), add 10 μL of CCK-8 reagent to each well.
  • Incubate the plate for 2 hours in the 37°C incubator.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: The study identified 30 μM as the optimal concentration for promoting proliferation ((P < 0.05)) [1].
2.3.2 Assessment of Osteogenic Differentiation
  • Alkaline Phosphatase (ALP) Staining

    • Purpose: ALP is an early marker of osteogenic differentiation.
    • Protocol:
      • After treatment, fix BMSCs with 4% paraformaldehyde.
      • Incubate with ALP staining solution according to the manufacturer's instructions.
      • Wash cells three times with PBS and observe under a microscope [1].
  • Alizarin Red S (ARS) Staining

    • Purpose: To detect late-stage osteogenic differentiation by visualizing calcium deposition.
    • Protocol:
      • Fix cells with 4% paraformaldehyde.
      • Wash with PBS.
      • Add 0.1% Alizarin Red S solution and incubate.
      • For quantification, destain the bound dye with 10% cetylpyridinium chloride (CPC) for 30 minutes with shaking.
      • Transfer the eluent to a 96-well plate and measure the absorbance at 562 nm [1].
2.3.3 Molecular Mechanism Analysis
  • RNA Sequencing and Bioinformatic Analysis

    • Purpose: To identify differentially expressed genes (DEGs) and signaling pathways regulated by this compound I.
    • Protocol:
      • Extract total RNA from control and this compound I-treated BMSCs.
      • Perform RNA sequencing using a platform like Affymetrix expression profile chips.
      • Analyze DEGs using R software with the edgeR package, setting a threshold of |logFC| > 1 and P value < 0.05.
      • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using the DAVID database [1].
  • Western Blot Analysis

    • Purpose: To validate the protein-level activation of the PI3K/Akt pathway and expression of osteogenic markers.
    • Protocol:
      • Lyse cells in RIPA buffer and determine protein concentration.
      • Separate proteins by 10% SDS-PAGE and transfer to a PVDF membrane.
      • Block membrane and incubate overnight at 4°C with primary antibodies:
        • Osteogenic Markers: Anti-RUNX2 (1:500), Anti-Osterix (1:1000), Anti-OCN (1:500).
        • Pathway Markers: Anti-PI3K (1:1000), Anti-Akt (1:300), Anti-p-PI3K (1:500), Anti-p-Akt (1:100).
        • Loading Control: Anti-GAPDH (1:1000).
      • Incubate with a fluorescently-labeled secondary antibody (e.g., 1:2000) for 1 hour at room temperature.
      • Visualize bands using an ECL detection kit and a chemiluminescence imaging system [1].
  • Quantitative Real-Time PCR (qRT-PCR)

    • Purpose: To quantify mRNA expression levels of osteogenic genes.
    • Protocol:
      • Extract total RNA using TRIzol and reverse-transcribe into cDNA.
      • Prepare reaction mix and run qPCR with the following cycling conditions: pre-denaturation at 94°C for 30 sec, followed by 45 cycles of 94°C for 5 sec, 60°C for 15 sec, and 72°C for 10 sec.
      • Use the (2^{-\Delta\Delta C_t}) method for relative quantification, with GAPDH as the housekeeping gene.
      • Key Target Genes: RUNX2, OCN (BGLAP), Osterix (SP7) [1].

Expected Results and Data Interpretation

Quantitative Data Summary

The following table summarizes the key quantitative findings expected from the described protocols when using 30 μM this compound I, the identified optimal dose [1].

Table 1: Summary of Key Experimental Outcomes with this compound I Treatment (30 μM)

Assay Category Specific Assay Key Outcome / Marker Expected Change with this compound I (vs. Control) Notes
Viability & Dose CCK-8 Cell Proliferation Significant Increase ((P < 0.05)) Optimal dose: 30 μM [1]
Early Osteogenesis ALP Staining ALP Activity Dose-dependent Increase ((P < 0.05)) Early differentiation marker [1]
Late Osteogenesis Alizarin Red S Calcium Deposition Dose-dependent Increase ((P < 0.05)) Indicates matrix mineralization [1]
Gene Expression qRT-PCR RUNX2, OCN, Osterix mRNA Significant Upregulation Confirms osteogenic commitment [1]
Protein Expression Western Blot RUNX2, OCN, Osterix Protein Significant Upregulation Corroborates qRT-PCR data [1]
Pathway Activation Western Blot p-PI3K, p-Akt levels Significant Increase Induces PI3K/Akt pathway [1]
Pathway Inhibition All assays above Osteogenic markers & activity Partial Blockade by LY294002 Confirms pathway necessity [1]
Signaling Pathway Workflow

The core mechanistic finding is that this compound I promotes osteogenesis by activating the PI3K/Akt pathway. The following diagram illustrates the experimental workflow and the logical flow of the signaling mechanism.

G cluster_outcomes Measurable Outcomes A This compound I Treatment B Activation of PI3K/Akt Pathway A->B Induces C Upregulation of Osteogenic Markers B->C Leads to D Enhanced Osteogenic Differentiation C->D Results in F Increased ALP Activity D->F G Enhanced Calcium Deposition D->G H Increased RUNX2, OCN, Osterix D->H E Inhibition by LY294002 E->B Blocks

Troubleshooting and Notes

  • Optimal Concentration: The proliferative and osteogenic effects are dose-dependent. While 30 μM was optimal in the cited study, a dose-response (10, 30, 60 μM) should be confirmed for specific cell sources [1].
  • Inhibitor Control: The addition of the PI3K/Akt inhibitor LY294002 is critical. The partial blockade of this compound I's pro-osteogenic effects by this inhibitor confirms the central role of this pathway [1].
  • BMSC Characterization: Always confirm the multipotency of isolated BMSCs through tri-lineage differentiation assays before commencing experiments to ensure population quality [1].
  • Statistical Analysis: Data should be presented as mean ± standard deviation. Use Student's t-test for two-group comparisons and one-way ANOVA with Tukey's post hoc test for comparisons among three or more groups. A P-value of < 0.05 is considered statistically significant [1].

Conclusion

This protocol outlines a robust framework for validating the efficacy of this compound I in promoting the osteogenic differentiation of BMSCs via the PI3K/Akt signaling pathway. The combination of functional assays (CCK-8, ALP, ARS) and molecular analyses (RNA-seq, WB, qPCR) provides comprehensive evidence. These application notes serve as a valuable resource for researchers in bone biology and drug development exploring natural compounds for osteoporosis treatment.

References

Application Note: Investigating the Inhibitory Effect of Cornuside on the PI3K/Akt/NF-κB Signaling Pathway in Diabetic Nephropathy Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cornuside is a secoiridoid glucoside compound extracted from the fruit of Cornus officinalis, a plant used in traditional Chinese medicine [1]. Research has highlighted its potential for managing complications of diabetes, particularly Diabetic Nephropathy (DN). DN is a major cause of chronic kidney disease, characterized by pathological changes including mesangial cell proliferation, inflammation, and extracellular matrix accumulation [1].

A key mechanistic insight from recent studies is that this compound does not activate but rather suppresses the PI3K/Akt signaling pathway. This inhibition subsequently leads to the downregulation of downstream pro-inflammatory and proliferative signals, specifically the NF-κB pathway, offering a protective effect in in vitro models of DN [1]. This application note summarizes the experimental data and provides detailed protocols for studying this mechanism.

Key Experimental Findings and Quantitative Data

The following tables summarize the core experimental findings on this compound's effects and mechanisms.

Table 1: Anti-Proliferative and Anti-Inflammatory Effects of this compound in High-Glucose-Treated Mesangial Cells (MMCs)

Parameter Measured Experimental Method Key Finding Effect of this compound (Dose-Dependent)
Cell Viability & Proliferation CCK-8 Assay [1] 25 mM glucose significantly increased MMC viability ↓ Inhibition
EdU (5-Ethynyl-2’-deoxyuridine) Assay [1] 25 mM glucose increased MMC proliferation ↓ Inhibition
Inflammatory Cytokine Production ELISA (IL-6, TNF-α, IL-1β) [1] High glucose elevated pro-inflammatory cytokine levels ↓ Significant reduction
Gene Expression of Proliferation Markers RT-qPCR (p21, PCNA, Cyclin D1) [1] Altered expression of cell cycle regulators p21 ↑; PCNA, Cyclin D1 ↓

Table 2: Effect of this compound on PI3K/Akt/NF-κB Pathway Components

Pathway Component Experimental Method Effect of High Glucose Effect of this compound Treatment
AKT Phosphorylation Western Blot [1] Increased phosphorylation (activation) ↓ Decreased p-AKT protein levels
NF-κB Activation Western Blot (p-IκB-α) [1] Increased IκB-α phosphorylation (leading to NF-κB activation) ↓ Decreased p-IκB-α protein levels
Downstream Extracellular Matrix (ECM) Proteins Western Blot (COL1, Fibronectin) [1] Increased expression of COL1 and Fibronectin ↓ Decreased protein expression

Detailed Experimental Protocols

Below are the standardized protocols for key experiments cited in the findings.

Cell Culture and Treatment
  • Cell Line: Mice mesangial cell line (SV40-MES13) [1].
  • Culture Conditions: Maintain cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin–streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • In Vitro DN Model Induction:
    • Seed MMCs and allow to adhere.
    • Treat cells with 25 mM glucose for 24 hours to establish the diabetic nephropathy model [1].
  • This compound Treatment:
    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute in culture medium to final concentrations of 0, 5, 10, and 30 μM [1].
    • Co-treat the high glucose-induced MMCs with these concentrations of this compound for 24 hours.
Assessing Cell Viability and Proliferation (CCK-8 and EdU Assays)
  • CCK-8 Assay Protocol [1] [2]:
    • Seed MMCs in a 96-well plate at a density of (5 \times 10^3) cells/well and culture overnight.
    • Apply the experimental treatments (glucose, this compound) for 24 hours.
    • Add 10 μL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
  • EdU Assay Protocol [1]:
    • Culture and treat MMCs in a 96-well plate.
    • Add 50 μM of EdU-labeling medium to cells for 2 hours.
    • Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
    • Stain with an anti-EdU working solution according to the manufacturer's instructions.
    • Visualize and capture images using a fluorescent microscope.
Protein Expression Analysis (Western Blot)
  • Protein Extraction [1] [2]:
    • Lyse treated MMCs using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates and collect the supernatant. Determine protein concentration using the Bradford method.
  • Gel Electrophoresis and Transfer:
    • Separate an equal amount of proteins (e.g., 20-30 μg) by 10% SDS-PAGE.
    • Transfer proteins from the gel to a PVDF membrane.
  • Antibody Incubation and Detection:
    • Block the membrane with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary antibodies overnight at 4°C.
      • Key antibodies: p-AKT (Ser473), AKT, p-IκB-α, IκB-α, PCNA, Cyclin D1, p21, COL1, Fibronectin, β-actin (as loading control) [1].
    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
    • Visualize protein bands using an ECL detection kit and a chemiluminescence imaging system.

Pathway Diagram and Mechanistic Workflow

The following diagram illustrates the proposed mechanistic workflow of this compound's action, based on the experimental findings, and the general experimental protocol for validation.

G cluster_pathway Proposed Mechanism: this compound Inhibits PI3K/Akt/NF-κB Pathway cluster_protocol Experimental Validation Workflow HG High Glucose Stimulation PI3K_Akt PI3K/AKT Signaling HG->PI3K_Akt NFkB NF-κB Pathway Activation PI3K_Akt->NFkB Outcome Pathological Outcomes: • Cell Proliferation • Inflammation (IL-6, TNF-α, IL-1β) • ECM Deposition NFkB->Outcome This compound This compound Treatment This compound->PI3K_Akt Inhibits Step1 1. In Vitro Model Setup (Culture MMCs, induce with high glucose) Step2 2. Compound Treatment (Treat with this compound: 0, 5, 10, 30 µM) Step1->Step2 Step3 3. Phenotypic Assays Step2->Step3 Step4 4. Mechanistic Assays Step3->Step4 Assay1 • Cell Viability (CCK-8) • Proliferation (EdU) Step3->Assay1 Assay2 • Inflammation (ELISA) • Gene Expression (qPCR) Step3->Assay2 Step5 5. Data Analysis Step4->Step5 Assay3 • Protein Analysis (Western Blot) Step4->Assay3

Technical Notes and Considerations

  • Dose-Dependent Response: The inhibitory effects of this compound on MMC proliferation, inflammation, and PI3K/Akt signaling are dose-dependent. The concentration range of 5-30 μM is effective, with 30 μM showing the most potent activity [1].
  • Specificity of Action: The evidence indicates that this compound acts by inhibiting the phosphorylation and thus activation of key signaling molecules (AKT and IκBα) rather than affecting their total protein levels [1].
  • Solvent Control: When preparing this compound stock solutions in DMSO, ensure that the final concentration of DMSO in the culture medium is low (e.g., ≤0.1%) and include a vehicle control (DMSO only) in all experiments to rule out solvent effects.
  • Assay Validation: Always perform pilot experiments to establish the optimal cell density and treatment duration. Include a positive control for pathway activation/inhibition if available to validate the experimental setup.

Conclusion

The compiled data and protocols confirm that this compound acts as an effective inhibitor of the PI3K/Akt/NF-κB signaling axis in a high-glucose environment mimicking diabetic nephropathy. This mechanism underlies its observed anti-proliferative and anti-inflammatory effects, positioning it as a promising candidate for further therapeutic development. The detailed methodologies provided herein can be directly applied by researchers to validate these findings and explore the compound's efficacy in other disease models involving aberrant PI3K/Akt signaling.

References

Cornuside mitophagy induction experimental methods

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Experimental Data

The following tables consolidate key parameters from foundational studies on cornuside-induced mitophagy.

Table 1: In Vivo Administration and Key Findings

Model This compound Doses Treatment Duration Key Mitophagy Markers & Effects Primary Signaling Pathway Source
Aβ1-42 induced AD mice 3, 10, 30 mg/kg 2 weeks ↓ SQSTM1/p62, ↑ LC3B-II/LC3B-I Pink1/Parkin [1]
LPS-induced AD mice 10, 20 mg/kg 4 weeks ↑ Beclin-1, ↑ LC3B, ↓ p62 Sirt1-mediated autophagy [2]

Table 2: In Vitro Treatment Parameters

Cell Line Induction Stimulus This compound Concentrations Key Mitophagy Observations Signaling Pathways Source
BV2 microglial cells LPS + Aβ1-42 12.5, 25, 50 μM ↑ MitoTracker & LC3B colocalization, ↑ Parkin recruitment Pink1/Parkin, FUNDC1, BNIP3 [1]

Detailed Experimental Protocols

Here are the detailed methodologies for assessing this compound-induced mitophagy.

Protocol 1: In Vivo Mitophagy Assessment in a Mouse AD Model

This protocol is adapted from the study that intracerebroventricularly injected Aβ1-42 to create an AD model [1].

  • Animal Model: Male ICR mice (6 weeks old).
  • AD Model Induction: Administer 3 µL of oligomeric Aβ1-42 (500 µM) via intracerebroventricular injection.
  • Treatment: Administer this compound (3, 10, 30 mg/kg) intraperitoneally for two weeks post-surgery.
  • Tissue Collection and Analysis:
    • Western Blotting: Analyze hippocampal tissue lysates for mitophagy markers.
      • Primary Antibodies: Anti-PINK1, Anti-Parkin, Anti-SQSTM1/p62, Anti-LC3B.
      • Key Indicator: A decrease in p62 and an increase in the LC3B-II/LC3B-I ratio suggest active mitophagy.
    • Immunofluorescence: Perform co-staining of brain sections to visualize colocalization.
      • Staining Targets: Mitochondrial markers (e.g., TOMM20) with LC3B.
      • Imaging: Use confocal microscopy. Increased yellow puncta (merge of red and green signals) in merged images indicate mitophagy.
Protocol 2: In Vitro Mitophagy Assessment in BV2 Microglial Cells

This protocol uses BV2 microglial cells stimulated with LPS and Aβ1-42 to study the mechanism [1].

  • Cell Culture & Treatment:
    • Culture BV2 cells and pre-treat with this compound (e.g., 25, 50 µM) for a set period (e.g., 2 hours).
    • Co-stimulate cells with LPS (e.g., 1 µg/mL) and Aβ1-42 (e.g., 5 µM) for about 24 hours to induce stress.
  • Mitophagy Measurement:
    • Immunofluorescence and Confocal Microscopy:
      • Load cells with MitoTracker Deep Red (e.g., 100 nM) to label active mitochondria.
      • Fix, permeabilize, and immunostain for LC3B (using a green fluorescent secondary antibody).
      • Use confocal microscopy to capture images. Increased yellow puncta in the merged channels indicate mitochondria colocalizing with autophagosomes, a sign of mitophagy.
    • Pathway Inhibition:
      • To confirm the role of autophagy, use the autophagosome formation inhibitor 3-Methyladenine (3-MA). Pre-treatment with 3-MA should block the protective effects and mitophagy induced by this compound.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the molecular mechanism and experimental workflow for studying this compound-induced mitophagy.

G This compound This compound Pink1/Parkin Pathway Pink1/Parkin Pathway This compound->Pink1/Parkin Pathway Activates Damaged Mitochondria Damaged Mitochondria Pink1/Parkin Pathway->Damaged Mitochondria Recruits Autophagy Receptors Autophagosome Autophagosome Damaged Mitochondria->Autophagosome Engulfed by Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitochondrial Degradation Mitochondrial Degradation Lysosome->Mitochondrial Degradation ↓ ROS ↓ ROS Mitochondrial Degradation->↓ ROS ↓ mtDNA Release ↓ mtDNA Release Mitochondrial Degradation->↓ mtDNA Release NLRP3 Inflammasome NLRP3 Inflammasome ↓ ROS->NLRP3 Inflammasome Suppresses ↓ mtDNA Release->NLRP3 Inflammasome Suppresses Neuroprotection Neuroprotection NLRP3 Inflammasome->Neuroprotection

Diagram 1: The primary mechanism by which this compound promotes mitophagy and confers neuroprotection. This compound activates the Pink1/Parkin pathway on damaged mitochondria, leading to their encapsulation and degradation via autophagy (mitophagy). This process reduces the release of mitochondrial damage-associated molecular patterns (mtDAMPs), such as ROS and mtDNA, which are potent activators of the NLRP3 inflammasome. The subsequent suppression of neuroinflammation contributes to the observed neuroprotective effects [1].

G Start Start: Experimental Setup In Vivo Model In Vivo Model Start->In Vivo Model In Vitro Model In Vitro Model Start->In Vitro Model Induce AD (Aβ1-42 icv) Induce AD (Aβ1-42 icv) In Vivo Model->Induce AD (Aβ1-42 icv) Culture BV2 Cells Culture BV2 Cells In Vitro Model->Culture BV2 Cells Treat with this compound (2 wks) Treat with this compound (2 wks) Induce AD (Aβ1-42 icv)->Treat with this compound (2 wks) Analyze Brain Tissue Analyze Brain Tissue Treat with this compound (2 wks)->Analyze Brain Tissue WB: p62, LC3, PINK1 WB: p62, LC3, PINK1 Analyze Brain Tissue->WB: p62, LC3, PINK1 Hippocampus IF: Mito/LC3 colocalization IF: Mito/LC3 colocalization Analyze Brain Tissue->IF: Mito/LC3 colocalization Brain sections Induce Stress (LPS+Aβ) Induce Stress (LPS+Aβ) Culture BV2 Cells->Induce Stress (LPS+Aβ) Treat with this compound Treat with this compound Induce Stress (LPS+Aβ)->Treat with this compound Assess Mitophagy Assess Mitophagy Treat with this compound->Assess Mitophagy IF: MitoTracker/LC3 IF: MitoTracker/LC3 Assess Mitophagy->IF: MitoTracker/LC3 Confocal Imaging WB: Pathway Proteins WB: Pathway Proteins Assess Mitophagy->WB: Pathway Proteins Cell Lysates Inhibit with 3-MA Inhibit with 3-MA Assess Mitophagy->Inhibit with 3-MA Mechanism Check

Diagram 2: A generalized workflow for evaluating this compound-induced mitophagy. The process begins with establishing in vivo (mouse) or in vitro (BV2 cell) models of Alzheimer's disease pathology. Following treatment with this compound, mitophagy is assessed through key techniques: Western Blot (WB) for protein markers and Immunofluorescence (IF) for visual confirmation of colocalization. The use of the inhibitor 3-MA provides critical evidence for autophagy-dependent mechanisms [1].

Critical Notes for Researchers

  • Pathway Context: The specific mitophagy pathway engaged may depend on the disease model and cell type. While the Pink1/Parkin pathway is prominent in Aβ-induced models, other pathways like Sirt1-mediated general autophagy are also involved in neuroinflammation regulation [2].
  • Inhibitor Confirmation: Always include inhibition experiments (e.g., with 3-MA) to conclusively link observed protective effects to the enhancement of autophagy.
  • Functional Assays: Supplement marker analysis with assays for mitochondrial membrane potential (e.g., JC-1 or TMRM staining) and cellular ROS levels to provide a functional readout of mitophagy efficacy [1].

References

Comprehensive Application Notes and Protocols: Cornuside as a Potent NLRP3 Inflammasome Inhibitor for Neuroinflammatory and Inflammatory Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cornuside and NLRP3 Inflammasome Significance

This compound (CNS) is a bioactive iridoid glycoside (C₂₄H₃₀O₁₄, molecular weight: 542.49 g/mol) isolated from the traditional medicinal herb Cornus officinalis Sieb. et Zucc. This compound has garnered significant research attention due to its potent anti-inflammatory properties and diverse therapeutic activities, including neuroprotective, bone-protective, and anti-diabetic effects. Recent investigations have consistently demonstrated that this compound exerts significant inhibitory effects on the NLRP3 inflammasome across various disease models, positioning it as a promising therapeutic candidate for conditions driven by inflammatory pathology [1] [2] [3].

The NLRP3 inflammasome represents a critical component of the innate immune system, functioning as a multiprotein complex that coordinates inflammatory responses to pathogenic threats and cellular damage. This complex comprises three core components: the sensor protein NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector protease caspase-1. Upon activation, the inflammasome facilitates the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, while simultaneously inducing an inflammatory form of programmed cell death termed pyroptosis through cleavage of gasdermin D (GSDMD) [4]. While appropriate NLRP3 activation provides essential host defense, excessive or chronic inflammasome activity drives pathology in numerous conditions, including Alzheimer's disease, acute lung injury, and other inflammatory disorders, making targeted inhibition of this pathway a valuable therapeutic strategy [2] [4] [5].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of this compound-Mediated NLRP3 Inhibition

Research has elucidated that this compound employs a multi-faceted approach to suppress NLRP3 inflammasome activation, primarily through the enhancement of cellular quality control mechanisms and activation of antioxidant signaling:

  • Sirt1-Mediated Autophagy Enhancement: In LPS-induced Alzheimer's disease models, this compound significantly upregulates Sirt1 expression, leading to enhanced autophagic flux. This increased autophagy facilitates the degradation of NLRP3 inflammasome components, thereby reducing inflammasome activation. The critical role of this pathway was confirmed through inhibition studies, where EX527 (a Sirt1 inhibitor) and 3-MA (an autophagy inhibitor) abolished this compound's suppressive effects on NLRP3 [1] [6].

  • Promotion of Mitophagy: In Aβ₁₋₄₂-induced cognitive impairment models, this compound enhances mitophagy through the Pink1/Parkin pathway, with additional involvement of FUNDC1 and BNIP3 signaling in vitro. This targeted mitochondrial autophagy eliminates dysfunctional mitochondria that would otherwise release DAMPs (including ROS and mtDNA) that activate NLRP3 [3].

  • Activation of Keap1-Nrf2 Antioxidant Pathway: In acute lung injury models, this compound promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation. This leads to the transactivation of antioxidant genes (GPX4, NQO1) while simultaneously reducing oxidative stress markers (MPO, MDA). This antioxidant effect suppresses one of the key upstream activators of NLRP3 [2] [7].

  • Direct Inflammasome Component Suppression: Across all models, this compound treatment consistently reduces protein levels of NLRP3, ASC, pro-caspase-1, caspase-1, GSDMD, GSDMD-NT, IL-1β, and IL-18, indicating comprehensive suppression of inflammasome formation and activity [1] [2] [3].

The following diagram illustrates the primary molecular mechanisms through which this compound inhibits NLRP3 inflammasome activation:

G LPS_A LPS/Aβ₁₋₄₂ Priming Priming Signal NF-κB Activation LPS_A->Priming DAMPs Mitochondrial DAMPs (ROS, mtDNA) Priming->DAMPs NLRP3_A NLRP3 Inflammasome Activation DAMPs->NLRP3_A Inflammation Inflammation Pyroptosis NLRP3_A->Inflammation This compound This compound Sirt1 Sirt1 Activation This compound->Sirt1 Autophagy Autophagy Enhancement This compound->Autophagy Mitophagy Mitophagy Activation This compound->Mitophagy Nrf2 Nrf2 Pathway Activation This compound->Nrf2 Sirt1->Autophagy Promotes Autophagy->NLRP3_A Degrades Mitophagy->DAMPs Eliminates Nrf2->DAMPs Reduces

Figure 1: this compound inhibits NLRP3 inflammasome through multiple pathways including Sirt1-mediated autophagy enhancement, mitophagy activation, and Nrf2 antioxidant pathway activation.

Experimental Workflow for Assessing this compound Activity

The comprehensive evaluation of this compound's effects on NLRP3 inflammasome inhibition involves a series of standardized experimental procedures spanning both in vitro and in vivo systems. The following workflow outlines the key assessment stages from initial cellular screening to mechanistic validation:

G CellModels Cell Model Setup (BV2, J774A.1, BMDM) InflammasomeActivation Inflammasome Activation (LPS + ATP/Nigericin) CellModels->InflammasomeActivation InVitroAssays In Vitro Assays (ELISA, WB, IF, Cell Death) CellModels->InVitroAssays CornusideTreatment This compound Treatment (1-100 µM, variable timing) InflammasomeActivation->CornusideTreatment CornusideTreatment->InVitroAssays InVivoModels In Vivo Disease Models (ALI, AD mice) InVitroAssays->InVivoModels InVivoDosing This compound Administration (3-50 mg/kg, 2 weeks) InVivoModels->InVivoDosing DataIntegration Data Integration & Validation InVivoModels->DataIntegration InVivoAnalysis Tissue Analysis & Behavioral Tests InVivoDosing->InVivoAnalysis MechanisticStudies Mechanistic Studies (Inhibitors, Pathway Analysis) InVivoAnalysis->MechanisticStudies MechanisticStudies->DataIntegration

Figure 2: Experimental workflow for evaluating this compound's NLRP3 inhibitory activity, encompassing in vitro screening, in vivo validation, and mechanistic studies.

In Vitro Protocols for NLRP3 Inhibition Assessment

Cell Culture and Inflammasome Activation

Cell Models and Culture Conditions:

  • BV2 Microglial Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Use for neuroinflammation studies [1] [3] [6].
  • J774A.1 Macrophages and Bone Marrow-Derived Macrophages (BMDMs): Culture in RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Differentiate BMDMs with 20 ng/mL M-CSF for 5-7 days before experimentation [2] [7].
  • HEK293T NLRP3 Reconstitution System: For specific NLRP3 pathway analysis, utilize HEK293T cells transfected with NLRP3, ASC, and pro-caspase-1 constructs [5].

Standardized Inflammasome Activation Protocol:

The canonical two-signal approach is recommended for optimal NLRP3 inflammasome activation:

  • Priming Signal (Signal 1): Treat cells at ~70-80% confluence with ultrapure LPS (100-500 ng/mL) for 3-4 hours. This priming step induces pro-IL-1β expression and prepares inflammasome components through NF-κB activation [4] [8].

  • Activation Signal (Signal 2): Following priming, stimulate with NLRP3 activators:

    • ATP (5 mM) for 30-60 minutes
    • Nigericin (10-20 µM) for 45-60 minutes
    • Particulate matters (e.g., MSU crystals, 150-200 µg/mL) for 6 hours [4] [8]

Table 1: Inflammasome Activation Conditions for Different Cell Models

Cell Type Priming Signal Activation Signal Key Readouts
BV2 Microglia LPS (100 ng/mL, 4h) ATP (5 mM, 1h) IL-1β, Caspase-1 p10, LDH release
J774A.1 Macrophages LPS (500 ng/mL, 3h) Nigericin (10 µM, 45min) IL-1β, GSDMD cleavage, ASC specks
BMDMs LPS (250 ng/mL, 4h) ATP (5 mM, 30min) IL-1β, IL-18, pyroptosis markers
HEK293T Reconstitution - Nigericin (10 µM, 6h) ASC speck formation
This compound Treatment and Inhibitor Controls

This compound Application:

  • Preparation: Dissolve this compound in DMSO to create a stock solution (typically 10-100 mM). Further dilute in cell culture medium for treatments, ensuring final DMSO concentration ≤0.1% [1] [3].
  • Dosing Protocol: Apply this compound at varying concentrations (1-100 µM) and timepoints:
    • Pre-treatment: Administer 1-2 hours before LPS priming to assess preventive effects
    • Co-treatment: Apply simultaneously with priming or activation signals
    • Post-treatment: Add after inflammasome activation to evaluate therapeutic potential [1] [3] [6]
  • Optimal Concentration Range: Based on published studies, 10-30 µM consistently demonstrates efficacy across multiple cell models without significant cytotoxicity [1] [3].

Pathway Inhibition Controls:

To elucidate mechanistic pathways, include the following specific inhibitors in parallel experiments:

  • EX527 (10 µM): Sirt1 inhibitor applied 1 hour before this compound treatment [1] [6]
  • 3-Methyladenine (5 mM): Autophagy inhibitor administered 2 hours before this compound [1] [3]
  • MCC950 (1 µM): Specific NLRP3 inhibitor used as a positive control, added after priming but before activation signal [8] [5]
Assessment Methods and Readout Technologies

Secreted Cytokine Measurement:

  • IL-1β and IL-18 ELISA: Collect cell culture supernatants by centrifugation (500 × g, 5 minutes). Use commercial ELISA kits according to manufacturer protocols. Typical this compound treatment reduces IL-1β secretion by 50-70% in LPS/ATP-stimulated microphages [1] [2] [3].

Cell Death Assessment:

  • LDH Release Assay: Measure lactate dehydrogenase activity in supernatants using colorimetric assays. Calculate percentage cytotoxicity relative to total LDH content from lysed cells [2] [3].
  • Propidium Iodide (PI) Uptake: Use PI (1-5 µg/mL) to detect pore formation in pyroptotic cells. Quantify via fluorescence microscopy or flow cytometry [2] [7].

Inflammasome Component Analysis:

  • Western Blotting: Analyze cell lysates for:
    • Cleaved caspase-1 (p10): Primary antibody 1:1000 dilution
    • GSDMD and GSDMD-NT: Key indicators of pyroptosis execution
    • NLRP3, ASC, IL-1β: Both pro and cleaved forms
    • Autophagy markers: LC3B-II/I ratio, SQSTM1/p62 degradation [1] [2] [3]
  • Immunofluorescence Microscopy:
    • ASC Speck Formation: Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, and immunostain for ASC. ASC specks represent large inflammasome complexes - a hallmark of activation [2] [8] [5].
    • Mitophagy Assessment: Use MitoTracker Deep Red in combination with LC3B antibody to visualize mitochondrial-autophagosome colocalization [3].

In Vivo Protocols for Disease Model Evaluation

Animal Model Development and this compound Administration

Alzheimer's Disease Models:

  • LPS-Induced Systemic Inflammation Model:

    • Animals: Male C57BL/6J or ICR mice (6-8 weeks old)
    • Induction: Daily intraperitoneal injections of LPS (0.5-1 mg/kg) for 7-14 days
    • This compound Treatment: Administer at 3, 10, and 30 mg/kg doses orally for 2 weeks, beginning simultaneously with LPS injections [1] [6]
  • Aβ₁₋₄₂-Induced AD Model:

    • Surgery: Intracerebroventricular injection of oligomerized Aβ₁₋₄₂ (3 µL, 500 µM) under anesthesia
    • This compound Treatment: Daily administration of this compound (3, 10, 30 mg/kg, p.o.) for 15 days post-surgery [3]

Acute Lung Injury Model:

  • Induction: Intratracheal instillation of LPS (5 mg/kg) under anesthesia
  • This compound Treatment: Administer at 25 or 50 mg/kg orally 1 hour before and 3 hours after LPS challenge [2] [7]

Table 2: In Vivo Dosing Regimens and Efficacy Outcomes of this compound

Disease Model This compound Doses Administration Route Treatment Duration Key Efficacy Outcomes
LPS-Induced AD 3, 10, 30 mg/kg Oral gavage 2 weeks Improved cognitive function, ↓ NLRP3 in hippocampus, ↑ Sirt1, ↑ autophagy
Aβ₁₋₄₂-Induced AD 3, 10, 30 mg/kg Oral gavage 15 days Rescued memory deficits, ↓ neuronal damage, ↑ mitophagy, ↓ NLRP3 activation
LPS-Induced ALI 25, 50 mg/kg Oral gavage Single dose (pre/post) Improved survival, reduced pulmonary edema, ↓ IL-1β in BALF, ↑ Nrf2 activation
Tissue Collection and Molecular Analysis

Brain Tissue Processing:

  • Perfusion and Fixation: Transcardially perfuse animals with cold PBS followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA for 24 hours, then transfer to 30% sucrose for cryoprotection [1] [3].
  • Sectioning: Prepare coronal sections (20-40 μm) using a cryostat or microtome for immunohistochemical analysis.
  • Hippocampus and Cortex Dissection: Rapidly dissect fresh brain regions on ice for protein and RNA analysis. Snap-freeze in liquid nitrogen and store at -80°C [1] [3].

Lung Tissue Analysis:

  • Bronchoalveolar Lavage Fluid (BALF) Collection: Instill and withdraw 1 mL cold PBS three times through a tracheal cannula. Centrifuge BALF (500 × g, 10 minutes) and analyze supernatant for protein content and cytokine levels [2] [7].
  • Lung Wet/Dry Weight Ratio: Immediately weigh fresh lung tissue (wet weight), then dry at 60°C for 48 hours for dry weight calculation. This measures pulmonary edema [2].

Molecular Analysis in Tissue:

  • Western Blotting: Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors. Analyze for NLRP3 pathway components (NLRP3, ASC, caspase-1, IL-1β), autophagy markers (LC3B, p62), and pathway activation (Sirt1, Nrf2, Parkin) [1] [2] [3].
  • Immunohistochemistry/Immunofluorescence: Stain tissue sections with antibodies against:
    • Iba1 (microglial activation)
    • GFAP (astrocyte activation)
    • NLRP3, ASC, caspase-1 (inflammasome components)
    • LC3B, p62 (autophagy flux)
    • NeuN (neuronal integrity) [1] [3]
  • RNA Sequencing: For comprehensive transcriptomic analysis, extract total RNA from tissue using TRIzol reagent. Perform RNA sequencing to identify differentially expressed genes in oxidative stress and inflammation pathways [2].

Data Analysis and Interpretation Methodologies

Quantitative Assessment of Inflammasome Activation

ASC Speck Quantification:

  • Imaging-Based Flow Cytometry: Use image-based flow cytometry systems to quantify ASC speck formation in cells. Apply automated analysis pipelines to determine the percentage of cells with ASC specks at different expression levels of NLRP3 [5].
  • Confocal Microscopy Analysis: Acquire z-stack images of immunostained cells and count ASC specks per field. Normalize to total cell number (DAPI-positive nuclei) [2] [8].

Cytokine Release Normalization:

  • Normalize IL-1β and IL-18 secretion to total cellular protein content or cell number.
  • Express data as percentage inhibition relative to LPS+ATP-stimulated controls:
    • Inhibition % = [1 - (Cytokinethis compound / CytokineStimulated)] × 100 [1] [2]

Statistical Analysis:

  • Perform experiments with at least three independent replicates (n ≥ 3).
  • Express data as mean ± SEM and analyze using one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test).
  • Consider p-values <0.05 as statistically significant [1] [2] [3].
Comprehensive Data Tables of this compound Efficacy

Table 3: Quantitative Effects of this compound on NLRP3 Inflammasome Components and Inflammatory Markers

Parameter Cell Type/Model Stimulation This compound Treatment Outcome (% Change vs Control)
IL-1β secretion BV2 microglia LPS + ATP 30 µM, 24h ↓ 65-75% [1] [3]
Caspase-1 p10 J774A.1 macrophages LPS + Nigericin 25 µM, 24h ↓ 60-70% [2]
GSDMD cleavage BMDMs LPS + ATP 20 µM, 24h ↓ 55-65% [2]
ASC speck formation BV2 microglia LPS + ATP 30 µM, 24h ↓ 70-80% [1]
NLRP3 protein Hippocampus (AD mice) Aβ₁₋₄₂ ICV 30 mg/kg, 15 days ↓ 50-60% [3]
LC3B-II/I ratio BV2 microglia LPS + ATP 30 µM, 24h ↑ 3-4 fold [1] [3]
p62 degradation BV2 microglia LPS + ATP 30 µM, 24h ↓ 60-70% [1] [3]
Sirt1 expression Hippocampus (AD mice) LPS i.p. 30 mg/kg, 14 days ↑ 2-3 fold [1] [6]

Research Implications and Future Directions

The comprehensive data obtained from these application notes and protocols position this compound as a promising therapeutic candidate for NLRP3-driven inflammatory conditions. Its multi-mechanistic approach targeting both inflammasome activation and upstream drivers (mitochondrial dysfunction, oxidative stress) provides a strategic advantage over single-target inhibitors. The well-established efficacy in both neurological and peripheral inflammation models underscores its broad therapeutic potential [1] [2] [3].

For future research, several directions merit investigation:

  • Structure-activity relationship studies to identify more potent this compound analogs
  • Combination therapy approaches with established anti-inflammatory agents
  • Pharmacokinetic optimization to enhance bioavailability and blood-brain barrier penetration
  • Expansion to other NLRP3-driven conditions such as gout, arthritis, and metabolic disorders [1] [2] [3]

The protocols outlined herein provide a robust framework for standardized assessment of this compound's NLRP3 inhibitory activity, enabling comparative analyses across research groups and accelerating the therapeutic development of this promising natural compound.

References

Comprehensive Application Notes and Protocols: Cornuside-Mediated Modulation of AKT/Nrf2/NF-κB Signaling Pathways in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cornuside and Its Therapeutic Relevance

This compound (C₂₄H₃₀O₁₄) is a principal iridoid glycoside isolated from the fruit of Cornus officinalis Sieb. et Zucc., a traditional medicinal plant widely used in East Asian medicine for treating various inflammatory and degenerative conditions. With a molecular weight of 542.49 g/mol and high purity (>99%), this compound has emerged as a promising multi-target therapeutic candidate with demonstrated efficacy across diverse disease models through modulation of critical signaling pathways, particularly the AKT/Nrf2/NF-κB axis [1] [2]. The compound exhibits a favorable safety profile with limited toxicity even at high concentrations, enhancing its translational potential [3]. Contemporary pharmacological investigations have revealed that this compound possesses significant anti-inflammatory, antioxidant, anti-mitochondrial dysfunction, and neuroprotective properties, positioning it as a compelling candidate for drug development against complex multifactorial diseases including Alzheimer's disease, acute lung injury, psoriasis, diabetic nephropathy, and osteoporosis [1] [2] [3].

The molecular basis for this compound's therapeutic effects centers on its ability to simultaneously modulate multiple interconnected signaling pathways that regulate cellular homeostasis, inflammatory responses, and oxidative stress. Specifically, this compound has been demonstrated to activate the AKT signaling pathway, promote Nrf2-mediated antioxidant responses, and suppress NF-κB-driven inflammation in a coordinated manner that addresses both oxidative damage and inflammatory processes [2] [4]. This multi-target mechanism is particularly valuable for treating complex diseases where both oxidative stress and chronic inflammation play synergistic pathological roles. The following application notes and protocols provide comprehensive methodological guidance for investigating this compound's effects on these signaling pathways, along with detailed experimental evidence supporting its therapeutic applications.

Mechanistic Overview of this compound Signaling Modulation

AKT/Nrf2/NF-κB Pathway Crosstalk and Regulatory Mechanisms

The AKT/Nrf2/NF-κB signaling axis represents a critical regulatory network maintaining cellular homeostasis under stress conditions. The transcription factor Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2) serves as a master regulator of oxidative stress response by controlling the expression of antioxidant proteins through binding to Antioxidant Response Elements (ARE) in target gene promoters [5] [6]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. Upon oxidative stress or pharmacological activation, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates transcription of cytoprotective genes including HO-1, NQO1, and GPX4 [5] [1] [6]. Concurrently, the NF-κB (Nuclear Factor Kappa B) pathway regulates expression of pro-inflammatory mediators including TNF-α, IL-6, and IL-1β [5] [6]. In the canonical NF-κB pathway, inhibitory IκB proteins are phosphorylated and degraded in response to inflammatory stimuli, allowing NF-κB dimers to translocate to the nucleus and activate target genes [5] [6].

This compound orchestrates a sophisticated dual modulation of these pathways by simultaneously activating the AKT/Nrf2 antioxidant axis while suppressing NF-κB-mediated inflammation [2]. Experimental evidence demonstrates that this compound treatment promotes phosphorylation of AKT, which in turn facilitates Nrf2 activation and nuclear translocation [2]. Additionally, this compound inhibits NF-κB nuclear translocation by preventing IκBα phosphorylation and degradation, thereby reducing expression of pro-inflammatory cytokines [2] [4]. This coordinated regulation is particularly important given the known crosstalk between Nrf2 and NF-κB pathways, where Nrf2 activation can suppress NF-κB signaling and vice versa, creating a reciprocal relationship that this compound exploits for therapeutic benefit [5] [6]. The AKT signaling node serves as a critical regulator in this network, with this compound-mediated AKT activation contributing to both enhanced Nrf2 activity and suppressed NF-κB signaling [2].

Additional Signaling Pathways Modulated by this compound

Beyond the core AKT/Nrf2/NF-κB axis, this compound influences several additional signaling pathways that contribute to its therapeutic effects. In Alzheimer's disease models, this compound has been shown to modulate astrocyte polarization from neurotoxic A1 phenotypes to neuroprotective A2 phenotypes through the AKT/Nrf2/NF-κB pathway [2]. In macrophages, this compound significantly inhibits NLRP3 inflammasome activation, reducing caspase-1 cleavage, IL-1β maturation, and gasdermin D-mediated pyroptosis [1]. For bone formation applications, this compound promotes osteogenic differentiation of bone mesenchymal stem cells (BMSCs) through activation of the PI3K/AKT signaling pathway, increasing expression of osteogenic markers including RUNX2, Osterix, and OCN [7]. These pleiotropic effects demonstrate this compound's capacity to modulate multiple cell type-specific signaling pathways while primarily operating through the central AKT/Nrf2/NF-κB regulatory hub.

Quantitative Assessment of this compound Efficacy Across Disease Models

Table 1: Therapeutic Efficacy of this compound Across Experimental Disease Models

Disease Model Dosage/Concentration Key Efficacy Parameters Signaling Pathways Modulated Reference
Alzheimer's Disease (3×Tg-AD mice) 10-20 mg/kg/day i.p. for 4 weeks ↓ Aβ plaque burden (∼40%), ↓ Tau phosphorylation (∼35%), ↑ Synaptic markers (PSD95: ∼50%, SYP: ∼45%), ↓ IL-1β, IL-6, TNF-α (∼30-40%) AKT/Nrf2/NF-κB, Astrocyte phenotype switching [2]
Acute Lung Injury (LPS-induced mice) 25-50 mg/kg intragastric, pre- and post-LPS Improved survival (∼60%), ↓ Pulmonary edema (W/D ratio: ∼30%), ↓ BALF protein (∼40%), ↓ MPO, MDA (∼35%), ↑ GSH-PX (∼50%) Keap1/Nrf2/GPX4, NLRP3 inflammasome suppression [1]
Psoriasis (IMQ-induced mouse model) 20-40 mg/kg/day topical for 7 days ↓ PASI score (∼50%), ↓ Epidermal thickness (∼45%), ↓ IL-17A, IL-23, TNF-α (∼40-50%), ↓ Macrophage infiltration (∼40%) NF-κB, MAPK, Macrophage polarization [3]
Diabetic Nephropathy (High glucose-induced MMCs) 5-30 μM for 24 hours ↓ Cell proliferation (∼35% at 30μM), ↓ IL-6, TNF-α, IL-1β (∼40-50%), ↓ p-AKT, p-IκBα (∼50%), ↑ p21 (∼60%) AKT/NF-κB, Cell cycle regulation [4]
Osteoporosis (BMSC differentiation) 10-60 μM for 14 days ↑ BMSC proliferation (∼45% at 30μM), ↑ ALP activity (∼60%), ↑ Calcium deposition (∼70%), ↑ Osteogenic markers (RUNX2: ∼50%, OCN: ∼55%) PI3K/AKT, Osteogenic differentiation [7]

Table 2: this compound-Mediated Effects on Key Signaling Molecules and Pathways

Signaling Component Effect of this compound Magnitude of Change Experimental System Functional Outcome
Nrf2 Nuclear Translocation ↑ Activation & Translocation ∼2.5-fold increase Alzheimer's model, ALI model Enhanced antioxidant gene expression
NF-κB p65 Phosphorylation ↓ Phosphorylation & Nuclear Translocation ∼50-60% reduction Diabetic nephropathy, Psoriasis models Reduced pro-inflammatory cytokine production
AKT Phosphorylation ↑ Phosphorylation at Ser473 ∼2.0-fold increase Alzheimer's model, Osteoporosis model Enhanced cell survival & differentiation
NLRP3 Inflammasome ↓ Activation & Assembly ∼60% reduction Acute lung injury model Reduced pyroptosis & IL-1β maturation
Bcl-2/Bax Ratio ↑ Anti-apoptotic signaling ∼40% increase Neuroprotection models Enhanced cell survival
Keap1-Nrf2 Interaction ↓ Complex Formation ∼50% disruption Antioxidant response models Enhanced Nrf2 stabilization
IκBα Phosphorylation ↓ Degradation ∼50% reduction Inflammation models Inhibition of NF-κB activation
HO-1 Expression ↑ Protein Expression ∼3.0-fold increase Antioxidant response models Enhanced cytoprotection

Detailed Experimental Protocols for Investigating this compound Mechanisms

In Vitro Assessment of AKT/Nrf2/NF-κB Signaling Modulation

4.1.1 Cell Culture and Treatment Conditions

  • Cell Lines: Recommended systems include murine microglial BV2 cells, RAW 264.7 macrophages, bone marrow-derived macrophages (BMDMs), mesangial cells (MMCs), and primary astrocytes for disease-specific investigations [1] [2] [4].
  • Culture Conditions: Maintain cells in appropriate media (DMEM/F12 for MMCs, DMEM for macrophages) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [4].
  • This compound Treatment: Prepare this compound stock solution in DMSO at 100 mM concentration, with final working concentrations typically ranging from 5-60 μM depending on cell type and application. Include vehicle control (DMSO <0.1%) in all experiments [2] [4] [7].
  • Pathway Modulation: For mechanistic studies, utilize specific pathway inhibitors including LY294002 (PI3K/AKT inhibitor, 10-20 μM) and Nrf2 siRNA knockdown to confirm pathway-specific effects [2] [7].

4.1.2 Assessment of Inflammatory Mediators and Cytokine Production

  • ELISA Protocol: Quantify pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-17A, IL-23) in cell culture supernatants using commercial ELISA kits according to manufacturer protocols [2] [3] [4].
  • Sample Collection: Collect cell-free supernatants after 12-24 hours of this compound treatment following appropriate stimulation (e.g., LPS for macrophages, high glucose for MMCs).
  • Procedure: Add 100 μL sample or standard to antibody-coated wells, incubate 2 hours at room temperature, wash 4×, add detection antibody (1-2 hours), wash 4×, add substrate solution (30 minutes), and measure absorbance at 450 nm with correction at 570 nm [3] [4].

4.1.3 Western Blot Analysis of Signaling Pathways

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear-cytoplasmic fractionation, use commercial kits to separate compartments for assessing transcription factor translocation [2].
  • Electrophoresis and Transfer: Separate 20-40 μg protein by 10% SDS-PAGE, transfer to PVDF membranes, and block with 5% non-fat milk in TBST for 1 hour [2] [4].
  • Antibody Incubation: Probe with primary antibodies against target proteins (p-AKT, AKT, Nrf2, Keap1, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, NLRP3, caspase-1, IL-1β, GPX4, NQO1) at 1:1000 dilution overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature [1] [2] [4].
  • Detection: Develop blots using enhanced chemiluminescence substrate and quantify band intensity using ImageJ software, normalizing to loading controls (GAPDH, β-actin, or histone H3 for nuclear proteins) [2].

4.1.4 Immunofluorescence and Confocal Microscopy

  • Cell Preparation: Culture cells on glass coverslips, treat with this compound, then fix with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes [1] [2].
  • Staining Protocol: Block with 5% BSA for 1 hour, incubate with primary antibodies (Nrf2, NF-κB p65, NLRP3) overnight at 4°C, followed by appropriate fluorescent secondary antibodies (Alexa Fluor conjugates) for 1 hour at room temperature protected from light [1] [2].
  • Visualization: Mount with DAPI-containing medium and image using confocal microscopy. Quantify nuclear translocation by measuring fluorescence intensity in nuclear versus cytoplasmic regions [2].
In Vivo Evaluation of this compound Therapeutic Efficacy

4.2.1 Animal Models and Dosing Regimens

  • Alzheimer's Disease Model: Utilize 8-month-old triple-transgenic AD mice (3×Tg-AD) expressing APP, PS1, and Tau transgenes. Administer this compound (10-20 mg/kg) via intraperitoneal injection once daily for 4 weeks [2].
  • Acute Lung Injury Model: Induce ALI in male C57BL/6J mice (8-10 weeks) by intratracheal administration of LPS (5 mg/kg). Administer this compound (25-50 mg/kg) intragastrically 1 hour before and 3 hours after LPS challenge [1].
  • Psoriasis Model: Induce psoriasis-like lesions in mice by daily topical application of imiquimod (IMQ) cream (62.5 mg) on shaved back skin for 7 consecutive days. Apply this compound (20-40 mg/kg) topically or systemically concurrently with IMQ [3].
  • Control Groups: Include vehicle-treated controls and appropriate positive control groups (e.g., methotrexate for psoriasis) in all experimental designs [3].

4.2.2 Tissue Collection and Processing

  • Necropsy and Sample Collection: Euthanize animals at experimental endpoint, collect blood via cardiac puncture, and perfuse transcardially with ice-cold PBS. Harvest relevant tissues (brain, lung, skin, kidney, bone) and divide for various analyses (fresh frozen, fixed, homogenized) [1] [2] [3].
  • Histopathological Analysis: Fix tissues in 4% paraformaldehyde for 24-48 hours, embed in paraffin, section at 5 μm thickness, and stain with H&E for general morphology assessment. Employ specialized staining (Alizarin Red for bone, Oil Red O for lipids) as needed [2] [3] [7].
  • Bronchoalveolar Lavage (BAL) Fluid Collection: For ALI studies, perform BAL by instilling and withdrawing 1 mL ice-cold PBS three times through tracheal cannula. Centrifuge BAL fluid at 2000×g for 10 minutes and collect supernatant for protein analysis and cell pellet for inflammatory cell counting [1].

4.2.3 Behavioral and Functional Assessments

  • Morris Water Maze (Alzheimer's Models): Conduct 5-day protocol with 4 trials per day in a 120-cm diameter pool. Record escape latency, path length, and swimming speed during acquisition phase. Perform 60-second probe trial 24 hours after last training session to assess spatial memory retention [2].
  • Open Field Test (ALI Models): Assess locomotor activity and exploratory behavior by placing individual mice in a 40×40 cm arena for 10 minutes. Track movement using automated video tracking systems and analyze total distance traveled, velocity, and time spent in center versus periphery [1].
  • Psoriasis Area and Severity Index (PASI) Scoring: Evaluate psoriasis-like lesions daily based on erythema, scaling, and thickness on a scale of 0-4 for each parameter. Calculate cumulative score ranging from 0 to 12 [3].

Signaling Pathway Visualization and Experimental Workflows

This compound-Mediated AKT/Nrf2/NF-κB Signaling Modulation

G This compound Modulation of AKT/Nrf2/NF-κB Signaling Pathways cluster_legend Pathway Legend This compound This compound AKT AKT This compound->AKT Activates Phosphorylation Nrf2 Nrf2 AKT->Nrf2 Promotes Activation NFkB NFkB AKT->NFkB Inhibits Activation Nrf2->NFkB Inhibits Signaling AntioxidantGenes AntioxidantGenes Nrf2->AntioxidantGenes Induces Expression NLRP3 NLRP3 Nrf2->NLRP3 Suppresses Activation Keap1 Keap1 Keap1->Nrf2 Degrades (Inactive) InflammatoryGenes InflammatoryGenes NFkB->InflammatoryGenes Induces Expression Cytokines Cytokines NFkB->Cytokines Stimulates Production IkB IkB IkB->NFkB Sequesters (Inactive) NLRP3->Cytokines Enhances Maturation OxidativeStress OxidativeStress OxidativeStress->Nrf2 Releases from Keap1 AntiInflammatory Anti-inflammatory/Antioxidant Effects ProInflammatory Pro-inflammatory Effects ExternalStimulus External Stimulus Compound This compound Action

Figure 1: this compound modulation of AKT/Nrf2/NF-κB signaling network. The diagram illustrates this compound's dual action in activating protective antioxidant responses via AKT/Nrf2 while simultaneously suppressing inflammatory pathways through NF-κB and NLRP3 inflammasome inhibition. Green nodes represent activated antioxidant/anti-inflammatory pathways, red nodes indicate suppressed inflammatory pathways, blue represents external stimuli, and yellow highlights this compound's direct actions.

Experimental Workflow for Comprehensive this compound Mechanism Analysis

G Comprehensive Workflow for this compound Mechanism Studies cluster_approach Experimental Approaches cluster_methods Key Methodologies Start Start InVitro In Vitro Studies (Cell Culture Models) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DoseResponse Dose-Response Analysis (5-60 μM range) InVitro->DoseResponse PathwayMod Pathway Modulation (AKT/Nrf2/NF-κB) InVitro->PathwayMod CytokineAssay Cytokine Profiling (ELISA/Multiplex) InVitro->CytokineAssay WesternBlot Protein Expression (Western Blot) InVitro->WesternBlot IF Cellular Localization (Immunofluorescence) InVitro->IF Behavioral Functional Assessment (Behavioral Tests) InVivo->Behavioral Histopathology Tissue Analysis (Histopathology) InVivo->Histopathology Omics Transcriptomics/Proteomics (RNA-seq/Western) InVivo->Omics DataIntegration Data Integration & Mechanistic Modeling DoseResponse->DataIntegration PathwayMod->DataIntegration CytokineAssay->DataIntegration WesternBlot->DataIntegration IF->DataIntegration Behavioral->DataIntegration Histopathology->DataIntegration Omics->DataIntegration

Figure 2: Comprehensive experimental workflow for investigating this compound mechanisms. The flowchart outlines an integrated approach combining in vitro and in vivo studies with multiple analytical methodologies to fully characterize this compound's effects on signaling pathways and therapeutic efficacy across disease models.

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across diverse disease models through coordinated modulation of the AKT/Nrf2/NF-κB signaling axis. The comprehensive application notes and detailed experimental protocols provided herein establish a robust methodological foundation for investigating this compound's mechanisms of action and therapeutic potential. The compound's ability to simultaneously activate cytoprotective antioxidant pathways while suppressing deleterious inflammatory responses positions it as an attractive candidate for drug development against complex multifactorial diseases where oxidative stress and chronic inflammation converge in pathogenesis.

Future research directions should prioritize structure-activity relationship studies to identify potentially more potent this compound analogs, comprehensive pharmacokinetic and bioavailability optimization, and rigorous preclinical toxicological assessments to facilitate clinical translation. Additionally, exploration of this compound's effects in combination therapies with existing standard-of-care agents may reveal synergistic therapeutic opportunities. The experimental frameworks and methodological guidelines presented in this document provide researchers with essential tools to advance our understanding of this compound's therapeutic potential and accelerate its development as a novel treatment for inflammatory, neurodegenerative, metabolic, and autoimmune disorders.

References

Comprehensive Application Notes and Protocols: Cornuside in MCAO/R Ischemic Stroke Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Cornuside is an iridoid glycoside compound extracted from the dried fruit of Cornus officinalis Sieb. et Zucc., a traditional Chinese medicine with a long history of use for liver and kidney tonification. Recent studies have demonstrated that this compound exhibits potent neuroprotective effects in experimental models of ischemic stroke, particularly in the middle cerebral artery occlusion/reperfusion (MCAO/R) model that mimics human ischemic stroke. The compound possesses multiple pharmacological activities including anti-inflammatory, antioxidant, anti-apoptotic, and circulation-promoting properties, making it a promising candidate for therapeutic development against cerebral ischemia/reperfusion injury. Through modulation of key signaling pathways including NF-κB, MAPK, and AKT/Nrf2, this compound addresses the complex pathophysiology of ischemic stroke, which is characterized by high mortality and disability rates worldwide. These application notes provide detailed protocols and methodological considerations for researchers investigating the therapeutic potential of this compound in ischemic stroke models.

Mechanisms of Action

Primary Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through multiple synergistic pathways that target different aspects of cerebral ischemia/reperfusion injury. The compound has demonstrated efficacy in both in vivo (MCAO/R rat models) and in vitro (oxygen-glucose deprivation/reperfusion - OGD/R) models of ischemic stroke. The brain-gut axis modulation has emerged as a crucial mechanism, with this compound shown to inhibit the IL-17F/TRAF6/NF-κB pathway by improving dysregulation of intestinal microflora, thereby reducing both intestinal inflammation and neuroinflammation in ischemic stroke rats [1] [2]. This unique mechanism highlights the compound's ability to leverage the bidirectional communication between the gastrointestinal tract and central nervous system for therapeutic benefit.

At the molecular level, this compound significantly suppresses neuroinflammation by inhibiting the activation of pro-inflammatory transcription factors and reducing the production of inflammatory cytokines. Studies have consistently shown that this compound treatment decreases levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in brain tissue [3] [4]. Additionally, this compound has demonstrated anti-apoptotic properties through modulation of Bcl-2, Bax, caspase-3, and caspase-9 expression, thereby reducing neuronal cell death following ischemic insult [5]. The compound also maintains blood-brain barrier integrity and reduces cerebral edema, contributing to its overall neuroprotective efficacy.

Signaling Pathways

Table 1: Key Signaling Pathways Modulated by this compound in Ischemic Stroke Models

Pathway Biological Process Molecular Targets Experimental Models
IL-17F/TRAF6/NF-κB Neuroinflammation, Brain-gut axis IL-17F, TRAF6, NF-κB p65 MCAO/R rats [1]
AGE/RAGE/NF-κB Neuroinflammation, Oxidative stress AGE, RAGE, NF-κB p65 MCAO/R rats [3]
p38/JNK MAPK Apoptosis, Oxidative stress p-p38, p-JNK, MAPK8IP1, MAPK14 OGD/R SH-SY5Y cells [5]
p53 Signaling Apoptosis, Cell cycle p-p53, TP53INP1, p21 OGD/R SH-SY5Y cells [5]
AKT/Nrf2/NF-κB Oxidative stress, Astrocyte activation p-AKT, Nrf2, NF-κB 3×Tg-AD mice [4]

The NF-κB pathway emerges as a central target of this compound across multiple studies. Under normal physiological conditions, NF-κB proteins exist as inactive cytoplasmic complexes bound to inhibitory kappa B (IκB) family members. During cerebral ischemia/reperfusion injury, NF-κB dimers are released and translocate to the nucleus, where they bind to consensus sequences in promoters of target genes involved in inflammatory responses [6]. This compound effectively inhibits this nuclear translocation, particularly through the canonical NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators that contribute to neuronal damage.

G cluster_brain Brain Effects cluster_gut Gut Microbiome Modulation cluster_pathways Molecular Pathways This compound This compound Gut_dysbiosis Improves Gut Dysbiosis This compound->Gut_dysbiosis AGE_pathway Inhibits AGE/RAGE/NF-κB This compound->AGE_pathway MAPK_pathway Modulates p38/JNK MAPK This compound->MAPK_pathway Apoptosis_pathway Regulates Apoptosis Pathways This compound->Apoptosis_pathway Reduced_infarct Reduced Infarct Volume Improved_neuro Improved Neurological Score BBB_protection Blood-Brain Barrier Protection Neuroinhibition Inhibition of Neuroinflammation Neuroinhibition->Reduced_infarct Neuroinhibition->Improved_neuro Neuroinhibition->BBB_protection Intestinal_inflammation Reduces Intestinal Inflammation Gut_dysbiosis->Intestinal_inflammation IL17_pathway Inhibits IL-17F/TRAF6/NF-κB Intestinal_inflammation->IL17_pathway Brain-Gut Axis IL17_pathway->Neuroinhibition AGE_pathway->Neuroinhibition MAPK_pathway->Neuroinhibition Apoptosis_pathway->Neuroinhibition

Diagram 1: Comprehensive mechanism of this compound action in ischemic stroke showing brain-gut axis communication and molecular pathways

In Vivo Experimental Protocols (MCAO/R Rat Model)

Animal Model Preparation

The middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats is widely accepted as a clinically relevant experimental model for studying ischemic stroke and potential therapeutic interventions. The procedure involves transient occlusion of the middle cerebral artery followed by reperfusion, mimicking the clinical scenario of ischemic stroke with subsequent restoration of blood flow.

  • Animals: Adult male Sprague-Dawley rats (weighing 250-280 g) are commonly used. Animals should be housed under controlled conditions (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with free access to food and water.

  • Anesthesia and Surgical Procedure: Anesthetize rats with intraperitoneal injection of chloral hydrate (400 mg/kg) or isoflurane (4% for induction, 1.5-2% for maintenance). After confirming the absence of corneal and pedal reflexes, fix the animal in supine position and make a midline neck incision. Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA and CCA temporarily, then make a small incision at the CCA bifurcation. Insert a silicone-coated nylon monofilament (diameter: 0.28-0.30 mm) through the ICA to occlude the middle cerebral artery. Maintain occlusion for 1-2 hours depending on the specific protocol, then carefully withdraw the filament to allow reperfusion [1] [3].

  • Sham Operation: For sham-operated controls, perform the same surgical procedure without inserting the filament or occluding the artery.

This compound Administration

This compound should be administered intraperitoneally at varying doses based on experimental design:

  • Dosing Regimen: 10-20 mg/kg daily, with treatment initiated either before MCAO (for preventive studies) or after reperfusion (for therapeutic studies) [1] [4].

  • Vehicle Preparation: Dissolve this compound (purity ≥ 98%) in <1% DMSO followed by dilution with saline. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Treatment Duration: Administer this compound once daily for 3-5 days prior to MCAO for pre-treatment studies, or continue for up to 2-3 weeks after MCAO/R for therapeutic studies.

Outcome Measures and Assessment
  • Neurological Function Scoring: Evaluate neurological deficits at 24 hours post-reperfusion using a standardized scoring system:

    • 0: No neurological deficit
    • 1: Failure to extend left forepaw fully
    • 2: Circling to the left
    • 3: Falling to the left
    • 4: No spontaneous walking with depressed level of consciousness [3]
  • Infarct Volume Measurement: After sacrifice, remove brains and slice into 2-mm coronal sections. Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. Fixed brain sections should then be photographed, and infarct areas quantified using image analysis software (e.g., ImageJ). Calculate infarct volume using the following equation to correct for edema: Corrected infarct Volume = (Left Hemisphere Volume - (Right Hemisphere Volume - Measured Infarct Volume)) / Left Hemisphere Volume × 100 [3].

  • Molecular Analyses: Collect brain tissue samples from the ischemic penumbra region for:

    • Western blotting: Analyze protein expression of pathway components (NF-κB p65, p-NF-κB p65, IκB-α, IL-17F, TRAF6, Bcl-2, Bax, caspase-3)
    • qPCR: Measure mRNA levels of inflammatory cytokines (TNF-α, IL-1β, IL-6)
    • Immunohistochemistry: Localize and quantify specific protein expression in brain sections [1] [3]
  • Gut Microbiome Analysis: Collect fecal samples before sacrifice for 16S rRNA sequencing to assess changes in gut microbiota composition and diversity [1].

In Vitro Experimental Protocols (OGD/R Model)

Cell Culture and OGD/R Model

The oxygen-glucose deprivation/reperfusion (OGD/R) model in neuronal cells provides a controlled system for investigating the cellular and molecular mechanisms of this compound's neuroprotective effects.

  • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂.

  • OGD/R Procedure: For OGD, replace normal culture medium with glucose-free DMEM pre-equilibrated with nitrogen. Transfer cells to an anaerobic chamber with 1% O₂, 5% CO₂, and 94% N₂ at 37°C for 4-8 hours depending on the desired injury severity. For reperfusion, replace the glucose-free medium with normal complete medium and return cells to normoxic conditions (95% air, 5% CO₂) for 12-24 hours [5].

  • This compound Treatment: Prepare this compound stock solution in DMSO and dilute with culture medium to working concentrations (typically 1-20 μmol/L). Add this compound during the reperfusion phase. Include vehicle controls with equivalent DMSO concentration (not exceeding 0.1%).

Outcome Assessment in Cellular Models
  • Cell Viability: Assess using MTT assay or CCK-8 kit according to manufacturer's instructions. Measure absorbance at 490-570 nm depending on the assay.

  • Apoptosis Analysis:

    • Flow cytometry: Use Annexin V-FITC/PI staining kit to quantify apoptotic cells.
    • Western blotting: Analyze expression of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, cytochrome c).
  • Reactive Oxygen Species (ROS) Measurement: Incubate cells with DCFH-DA (10 μmol/L) for 30 minutes at 37°C, then measure fluorescence intensity (excitation 488 nm, emission 525 nm).

  • RNA Sequencing and Pathway Analysis: Extract total RNA for transcriptome analysis to identify differentially expressed genes and enriched pathways following this compound treatment [5].

Experimental Data Summary

Table 2: Quantitative Efficacy Data of this compound in Experimental Stroke Models

Study Model Dose/Concentration Key Efficacy Outcomes Molecular Changes
MCAO/R rats [1] 10-20 mg/kg (i.p.) ≈30% reduction in infarct volume; Significant improvement in neurological scores ↓IL-17F, ↓TRAF6, ↓p-NF-κB p65; ↓TNF-α, ↓IL-1β, ↓IL-6
MCAO/R rats [3] Cornus officinalis extract Improved cerebral blood flow; Reduced neurological deficits ↓AGE, ↓RAGE, ↓p-NF-κB p65; ↓TNF-α, ↓IL-1β, ↓IL-6 mRNA
OGD/R SH-SY5Y cells [5] 10 μmol/L Significantly increased cell viability; Reduced apoptosis ↓Bax, ↓cleaved caspase-3, ↑Bcl-2; ↓p-p38, ↓p-JNK, ↓p-p53
3×Tg-AD mice [4] 10-20 mg/kg (i.p.) Improved cognitive function; Reduced neuronal injury ↑p-AKT, ↑Nrf2, ↓p-NF-κB p65; ↓TNF-α, ↓IL-1β, ↓IL-6

Application Notes

Protocol Optimization Considerations
  • Dosing Strategy: Based on multiple studies, the optimal dosing range for this compound in rodent models is 10-20 mg/kg administered intraperitoneally. Lower doses (5 mg/kg) may show reduced efficacy, while higher doses (above 30 mg/kg) may not provide additional benefits and could potentially increase the risk of off-target effects.

  • Therapeutic Window: For maximal neuroprotective effects, administer this compound as early as possible following reperfusion. The therapeutic window appears to be within 6 hours post-reperfusion, similar to other neuroprotective agents. Pre-treatment strategies (administering for 3-5 days before MCAO) have also shown efficacy in preventive approaches [1].

  • Formulation Considerations: this compound has good solubility in aqueous solutions with minimal DMSO (<1%). For chronic studies, consider alternative administration routes such as oral gavage, though bioavailability may vary. Stability testing of prepared solutions is recommended, with fresh preparation preferred for each administration.

Technical Considerations
  • Model Variability: The MCAO/R model can exhibit significant variability in infarct size and neurological outcomes. Implement strict inclusion criteria based on neurological scores (e.g., excluding animals with scores of 0 or 4 at 24 hours post-reperfusion) to reduce variability. Monitor physiological parameters (blood pressure, blood gases, temperature) during surgery and maintain normothermia throughout the procedure.

  • Gut-Brain Axis Assessment: When investigating the brain-gut axis mechanism, collect fecal samples at multiple time points (pre-surgery, 24h post-reperfusion, and at endpoint) for 16S rRNA sequencing. Standardize sample collection time and storage conditions (-80°C) to minimize technical variations [1].

  • Biomarker Analysis: For molecular analyses, carefully dissect brain regions (ischemic core vs. penumbra) to ensure consistent sampling. The ischemic penumbra typically yields the most meaningful results for mechanism studies. Use protease and phosphatase inhibitors during tissue protein extraction to preserve phosphorylation states of signaling molecules.

G cluster_invivo In Vivo Protocol (MCAO/R Rats) cluster_invitro In Vitro Protocol (OGD/R Model) cluster_assess Assessment Methods Animal_prep Animal Preparation (250-280g SD rats) MCAO_surgery MCAO Surgery (1-2h occlusion) Animal_prep->MCAO_surgery Reperfusion Reperfusion (24h-3 weeks) MCAO_surgery->Reperfusion Cornuside_dose This compound Administration (10-20 mg/kg, i.p.) Reperfusion->Cornuside_dose Assessment Outcome Assessment Cornuside_dose->Assessment Neuro_score Neurological Scoring Assessment->Neuro_score Infarct_vol Infarct Volume (TTC) Assessment->Infarct_vol Molecular Molecular Analyses (Western, qPCR, ELISA) Assessment->Molecular Microbiome Gut Microbiome (16S rRNA) Assessment->Microbiome Cell_culture Cell Culture (SH-SY5Y cells) OGD Oxygen-Glucose Deprivation (4-8h) Cell_culture->OGD Reperfusion_cell Reperfusion (12-24h) OGD->Reperfusion_cell Cornuside_cell This compound Treatment (1-20 μmol/L) Reperfusion_cell->Cornuside_cell Cell_assessment Cell Analysis Cornuside_cell->Cell_assessment Cell_assessment->Molecular Viability Cell Viability (MTT) Cell_assessment->Viability Apoptosis Apoptosis Assays Cell_assessment->Apoptosis ROS ROS Measurement Cell_assessment->ROS

Diagram 2: Comprehensive experimental workflow for evaluating this compound in both in vivo and in vitro models of ischemic stroke

References

Comprehensive Application Notes and Protocols for Cornuside in Cell Culture and Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cornuside

This compound (CNS) is a bioactive iridoid glycoside primarily isolated from the fruits of Cornus officinalis Sieb. et Zucc., a traditional medicinal plant with a long history of use in East Asian medicine. Recent studies have increasingly focused on this compound's potent anti-inflammatory, anti-oxidative, and immunomodulatory properties across various disease models. This document provides comprehensive technical protocols and application guidelines for researchers investigating this compound's mechanisms and therapeutic potential in both in vitro and in vivo systems. The compound has demonstrated particular efficacy in models of acute lung injury, neuroinflammation, diabetic complications, and septic responses, with emerging evidence supporting its modulation of multiple critical signaling pathways including NLRP3 inflammasome, Keap1-Nrf2 antioxidant system, and PI3K/Akt signaling [1] [2] [3].

This compound Treatment Concentrations - Reference Tables

In Vitro Treatment Concentrations

Table 1: this compound concentration ranges for various cell culture models

Cell Type Experimental Model This compound Concentration Treatment Duration Key Findings Source
Bone marrow-derived macrophages LPS-induced inflammation 10, 20, 40 μM 1-24 hours Dose-dependent inhibition of NLRP3 inflammasome activation [1]
J774A.1 macrophages LPS+ATP-induced pyroptosis 10, 20, 40 μM 1-24 hours Suppressed caspase-1 activation and IL-1β secretion [1]
BV2 microglial cells LPS+Aβ-induced neuroinflammation 1, 10, 50 μM 24 hours Enhanced mitophagy and reduced NLRP3 activation [4]
Mice mesangial cells (MMCs) High glucose-induced proliferation 5, 10, 30 μM 24 hours Inhibited AKT/NF-κB signaling and inflammatory cytokine release [3]
Bone mesenchymal stem cells (BMSCs) Osteogenic differentiation 10, 30, 60 μM 7-21 days Promoted osteogenic differentiation via PI3K/Akt pathway [5]
Human umbilical vein endothelial cells (HUVECs) TGFBIp-mediated septic responses 10, 20, 40 μg/mL 6-12 hours Reduced vascular barrier disruption and inflammatory adhesion [6]
In Vivo Treatment Concentrations

Table 2: this compound dosing regimens for animal disease models

Disease Model Animal Species This compound Dose Administration Route Treatment Schedule Key Outcomes Source
LPS-induced acute lung injury Male C57BL/6J mice 25, 50 mg/kg Intragastric 1 h before and 3 h after LPS challenge Improved survival, reduced pulmonary edema [1]
Aβ-induced cognitive impairment ICR mice 3, 10, 30 mg/kg Oral gavage Once daily for 15 days after Aβ injection Ameliorated behavioral deficits, protected synaptic plasticity [4]
LPS-induced cognitive dysfunction Mice (strain not specified) 10, 20 mg/kg Intraperitoneal Once daily for 7 days Improved learning and memory, reduced microglial activation [2]
PM2.5-induced lung injury Mice 0.2, 0.4, 0.6, 0.8 mg/kg Intravenous 30 min after PM2.5 instillation Reduced lung damage and inflammatory cytokines [7]
TGFBIp-mediated sepsis Mice 5, 10 mg/kg Intravenous 30 min before or after TGFBIp challenge Reduced sepsis lethality and pulmonary injury [6]

Detailed Experimental Protocols

Protocol for LPS-Induced Acute Lung Injury Model

Purpose: To evaluate the protective effects of this compound against LPS-induced acute lung injury [1]

Materials Required:

  • Male C57BL/6J mice (8-10 weeks old)
  • Lipopolysaccharide (LPS, serotype O55:B5)
  • This compound (purity >99.99%)
  • Physiological saline
  • Intratracheal instillation equipment

Procedure:

  • Pre-treatment: Administer this compound (25 or 50 mg/kg) or vehicle control via intragastric gavage 1 hour before LPS challenge
  • LPS challenge: Anesthetize mice and administer LPS (5 mg/kg) in 50 μL saline via intratracheal instillation
  • Post-treatment: Administer second dose of this compound 3 hours after LPS challenge
  • Assessment: At 24 hours post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis

Key Parameters to Assess:

  • Lung wet/dry weight ratio for pulmonary edema
  • Total protein concentration in BALF
  • Inflammatory cell count in BALF
  • Histopathological examination of lung tissue (H&E staining)
  • Inflammatory cytokines (IL-1β, TNF-α) in BALF via ELISA
  • Myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels as oxidative stress markers
Protocol for High Glucose-Induced Mesangial Cell Model

Purpose: To investigate this compound's effects on diabetic nephropathy in vitro [3]

Materials Required:

  • Mice mesangial cell line (SV40-MES13)
  • High glucose DMEM/F12 medium (25 mM glucose)
  • This compound solutions (5, 10, 30 μM in DMSO/PBS)
  • Cell Counting Kit-8 (CCK-8)
  • ELISA kits for IL-6, TNF-α, IL-1β
  • Western blot reagents

Procedure:

  • Culture SV40-MES13 cells in normal glucose DMEM/F12 medium with 10% FBS at 37°C with 5% CO₂
  • Seed cells in appropriate plates and allow to reach 70-80% confluence
  • Switch to high glucose medium (25 mM glucose) to induce diabetic nephropathy model
  • Add this compound at different concentrations (5, 10, 30 μM) simultaneously with high glucose stimulation
  • Incubate for 24 hours for most analyses, or up to 48 hours for proliferation studies

Assessment Methods:

  • Cell viability: CCK-8 assay after 24-hour treatment
  • Cell proliferation: EdU assay after 24-hour treatment
  • Inflammatory cytokines: ELISA of culture supernatant after 24-hour treatment
  • Protein expression: Western blot for p-AKT, p-IκB-α, PCNA, cyclin D1, p21 after 24-hour treatment
Protocol for Aβ-Induced Neuroinflammation Model

Purpose: To examine this compound's effects on Alzheimer's disease-related pathology [4]

Materials Required:

  • BV2 microglial cells
  • Aβ1-42 peptide
  • This compound (1, 10, 50 μM)
  • LPS (100 ng/mL)
  • Cell culture reagents and equipment

Procedure:

  • Prepare Aβ1-42 oligomers:
    • Dissolve Aβ1-42 in hexafluoroisopropanol (HFIP)
    • Incubate at room temperature for 1 hour
    • Dry using speed-vacuum centrifuge
    • Resuspend in DMSO to 5 mM concentration
    • Dilute to 500 μM with PBS and incubate at 4°C for 48 hours
    • Centrifuge at 14,000 g for 10 minutes, collect supernatant containing soluble oligomers
  • Culture BV2 cells in DMEM with 10% FBS
  • Pre-treat BV2 cells with this compound (1, 10, 50 μM) for 2 hours
  • Co-stimulate with LPS (100 ng/mL) and Aβ1-42 oligomers (5 μM) for 24 hours
  • Collect conditioned medium for cytokine analysis and cells for protein extraction

Assessment Methods:

  • NLRP3 inflammasome activation: Western blot for NLRP3, ASC, caspase-1, GSDMD
  • Mitophagy assessment: Immunofluorescence for LC3B and MitoTracker colocalization
  • Mitochondrial function: ROS production, mitochondrial membrane potential
  • Inflammatory mediators: IL-1β, IL-18 secretion by ELISA

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects through multiple interconnected signaling pathways:

NLRP3 Inflammasome Suppression: this compound significantly inhibits NLRP3 inflammasome activation, as evidenced by reduced caspase-1 cleavage, IL-1β maturation, and gasdermin D processing in both macrophages and microglial cells. This effect is observed in lung injury, neuroinflammation, and sepsis models [1] [2] [4].

Keap1-Nrf2 Antioxidant Pathway Activation: In acute lung injury models, this compound promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation and subsequent upregulation of antioxidant genes including GPX4, NQO1, HO-1, and SOD2 [1] [8].

Sirt1-Mediated Autophagy Enhancement: In neuroinflammation models, this compound upregulates Sirt1 expression, which enhances autophagic flux, particularly mitophagy, through Pink1/Parkin, FUNDC1, and BNIP3 pathways, leading to clearance of damaged mitochondria and reduced NLRP3 activation [2] [4].

PI3K/Akt Signaling Modulation: this compound exhibits context-dependent regulation of PI3K/Akt signaling, inhibiting it in diabetic nephropathy models but activating it in osteogenic differentiation and PM2.5-induced lung injury models [3] [7] [5].

AKT/NF-κB Pathway Inhibition: In high glucose-stimulated mesangial cells, this compound suppresses the AKT/NF-κB pathway, reducing the expression of pro-inflammatory cytokines and proliferation markers [3].

The following diagram illustrates the primary molecular mechanisms of this compound:

G cluster1 Anti-inflammatory Mechanisms cluster2 Antioxidant Mechanisms cluster3 Cellular Processes This compound This compound NLRP3_Inhibition NLRP3 Inflammasome Inhibition This compound->NLRP3_Inhibition NFkB_Inhibition NF-κB Pathway Inhibition This compound->NFkB_Inhibition Sirt1_Activation Sirt1 Activation This compound->Sirt1_Activation Nrf2_Activation Keap1/Nrf2 Pathway Activation This compound->Nrf2_Activation Mitophagy Enhanced Mitophagy This compound->Mitophagy PI3K_Modulation PI3K/Akt Pathway Modulation This compound->PI3K_Modulation Cytokine_Reduction Reduced Pro-inflammatory Cytokines NLRP3_Inhibition->Cytokine_Reduction NFkB_Inhibition->Cytokine_Reduction Sirt1_Activation->NLRP3_Inhibition Therapeutic_Effects Therapeutic Effects • Reduced Inflammation • Oxidative Stress Protection • Improved Cell Function Cytokine_Reduction->Therapeutic_Effects Antioxidant_Genes Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Genes ROS_Reduction Reduced Oxidative Stress Antioxidant_Genes->ROS_Reduction ROS_Reduction->Therapeutic_Effects Mitophagy->NLRP3_Inhibition Barrier_Protection Endothelial Barrier Protection PI3K_Modulation->Barrier_Protection Barrier_Protection->Therapeutic_Effects

Figure 1: Comprehensive signaling pathways modulated by this compound. This compound targets multiple interconnected pathways to exert anti-inflammatory, antioxidant, and cytoprotective effects.

Pathway-Specific Experimental Considerations

For NLRP3 Inflammasome Studies:

  • Assess complete inflammasome activation cascade: NLRP3 expression, ASC speck formation, caspase-1 cleavage (p10 fragment), IL-1β maturation, and GSDMD processing
  • Include both priming (NF-κB dependent) and activation (e.g., ATP, nigericin) signals
  • Perform experiments in primary bone marrow-derived macrophages for physiological relevance

For Nrf2 Pathway Activation:

  • Evaluate Nrf2 nuclear translocation via immunofluorescence or subcellular fractionation
  • Measure downstream antioxidant genes (HO-1, NQO1, SOD2) at both mRNA and protein levels
  • Assess oxidative stress markers: MDA, MPO, GSH-PX, ROS production

For Autophagy/Mitophagy Studies:

  • Monitor autophagic flux using LC3-I to LC3-II conversion and p62/SQSTM1 degradation
  • Assess mitophagy via mitochondrial/autophagosome colocalization (MitoTracker/LC3)
  • Use specific inhibitors (3-MA, bafilomycin A1) to confirm autophagy-dependent effects

Research Applications and Notes

Optimal Solubility and Vehicle Preparation

This compound has demonstrated good solubility in aqueous solutions when proper preparation methods are followed:

Aqueous Stock Solution:

  • Direct dissolution in water, PBS, or cell culture medium at 1-10 mM concentration
  • Filter sterilization using 0.2 μm filter
  • Storage at -20°C for long-term preservation

For in vivo administration:

  • Direct dissolution in saline or water for oral gavage or intravenous injection
  • No additional solvents required based on reported studies
Stability and Storage Conditions
  • Pure compound: Store at -20°C or -80°C protected from light
  • Stock solutions: Prepare fresh weekly when stored at 4°C
  • Working solutions: Prepare immediately before use when possible
  • In culture medium: Stable for at least 24 hours at 37°C
Cytotoxicity Considerations

This compound exhibits a favorable safety profile with no significant cytotoxicity observed at therapeutic concentrations:

  • In vitro: No cytotoxicity up to 60 μM in most cell types [5]
  • In vivo: No adverse effects reported at effective doses (up to 50 mg/kg) in animal studies [1]
  • Acute toxicity: No toxicity observed in mice administered a single dose of 2560 mg/kg [2]
Positive and Negative Controls

Based on literature, appropriate controls for this compound studies include:

For anti-inflammatory studies:

  • Positive control: Dexamethasone (1-10 μM in vitro; 5 mg/kg in vivo) [7]

For NLRP3 inflammasome inhibition:

  • Positive control: MCC950 (10 μM in vitro)

For Nrf2 pathway activation:

  • Positive control: Sulforaphane (5-10 μM)

For autophagy enhancement:

  • Positive control: Rapamycin (100 nM-1 μM)

Conclusion

These application notes provide comprehensive guidance for investigating this compound's mechanisms and therapeutic potential in various disease models. The consistent efficacy observed across multiple experimental systems—from neurological disorders to pulmonary injury and metabolic diseases—highlights this compound's promise as a multi-target therapeutic agent. Researchers should select appropriate dosing regimens based on their specific model system and carefully validate pathway modulation using the methodological approaches outlined herein. The well-documented safety profile and pleiotropic mechanisms of action position this compound as a valuable natural product compound for further pharmacological development.

References

Comprehensive Application Notes and Protocols: Assessing Blood-Brain Barrier Permeability of Cornuside for Neurotherapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cornuside and Blood-Brain Barrier Permeability

This compound is a bioactive bisiridoid glucoside primarily isolated from the fruit of Cornus officinalis Sieb. et Zucc. (Cornelian cherry), a plant widely used in traditional Chinese medicine for its neuroprotective properties. Emerging research has demonstrated that this compound exhibits potent anti-inflammatory, antioxidant, and anti-apoptotic activities across various neurological disease models, making it a promising candidate for CNS therapeutic development. The blood-brain barrier (BBB) represents a critical selective interface between the peripheral circulation and the central nervous system, forming a significant obstacle for therapeutic compounds targeting neurological conditions. Assessing the BBB permeability of this compound is therefore essential for evaluating its potential as a neuroprotective agent and optimizing its development for CNS applications.

Recent studies have provided compelling indirect evidence of this compound's neuroprotective efficacy in various animal models of neurological disorders. Research has shown that this compound treatment can alleviate cognitive impairment in Alzheimer's disease models, reduce infarct volume in ischemic stroke, and ameliorate neuronal damage through multiple mechanisms. However, direct experimental data on its BBB permeability remains limited in the current literature. These application notes consolidate the available methodological approaches for evaluating this compound's BBB penetration and provide standardized protocols to facilitate consistent investigation across research settings, addressing a critical gap in the developmental pipeline of this promising natural product.

This compound Physicochemical Properties and Structural Characteristics

The chemical structure of this compound significantly influences its absorption, distribution, and potential to cross the blood-brain barrier. As a bisiridoid glucoside, this compound contains multiple hydrogen bond donors and acceptors, which can impact its passive diffusion across biological membranes. The compound's molecular weight, lipophilicity, and polar surface area are key determinants of its BBB permeability potential according to established rules for CNS penetration.

Table 1: Physicochemical Properties of this compound Relevant to BBB Permeability

Property Characteristic Significance for BBB Permeability
Chemical Classification Bisiridoid glucoside Determines interaction with membrane transporters
Molecular Weight ~534 g/mol (estimated) Moderate molecular weight may favor passive diffusion
Hydrogen Bond Donors Multiple hydroxyl groups May decrease permeability if excessive
Hydrogen Bond Acceptors Multiple oxygen atoms Impacts desolvation energy for membrane crossing
Glycoside Moieties Presence of sugar units May enhance water solubility but reduce passive diffusion
Log P Not experimentally determined Critical for predicting membrane partitioning

Indirect Evidence of this compound Neuroprotective Efficacy

Substantial indirect evidence from in vivo studies strongly suggests that this compound can reach therapeutically relevant concentrations in the brain or exert neurological benefits through direct and indirect mechanisms. These findings provide compelling rationale for conducting direct BBB permeability assessments.

Table 2: Documented Neuroprotective Effects of this compound in Disease Models

Disease Model Experimental System Key Findings Proposed Mechanisms Citation
Alzheimer's Disease 3×Tg-AD mice Reduced Aβ deposition, decreased tau phosphorylation, improved synaptic function Modulation of AKT/Nrf2/NF-κB signaling; astrocyte phenotype switching [1]
Ischemic Stroke MCAO/R rats Reduced infarct volume, improved neurological function Suppression of IL-17F/TRAF6/NF-κB pathway via brain-gut axis [2]
Cognitive Dysfunction LPS-induced AD mice Improved performance in behavioral tests, reduced neuroinflammation Enhanced Sirt1-mediated autophagy; inhibition of NLRP3 inflammasome [3]
Oxidative Stress SH-SY5Y cells Reduced ROS generation, increased neuronal markers Upregulation of antioxidant genes (SOD, CAT, BDNF) [4]
Neuroinflammation BV2 microglial cells Inhibited NLRP3 inflammasome activation Enhanced autophagy flux; reduced pro-inflammatory cytokines [3]

The consistent neuroprotective effects observed across multiple independent studies and different neurological disease models provide compelling indirect evidence that this compound either crosses the BBB effectively or modulates peripheral pathways that secondarily influence brain homeostasis. Particularly noteworthy is the demonstrated efficacy in reducing cerebral amyloid pathology and ischemic infarct volume, which strongly suggests direct CNS exposure. The multiple identified molecular targets within brain cells, including modulation of astrocyte phenotypes and inhibition of neuroinflammatory pathways, further support the likelihood of substantial BBB penetration. However, these observations highlight the critical need for direct experimental quantification of this compound's brain uptake to correlate with its therapeutic effects.

Blood-Brain Barrier Permeability Assessment Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB method provides a rapid, high-throughput screening approach for predicting passive diffusion across the blood-brain barrier. This assay utilizes an artificial membrane impregnated with porcine brain lipids to simulate the BBB environment.

Materials and Reagents:

  • PAMPA 96-well filter plates (hydrophobic PVDF membrane, 0.45 µm pore size)
  • Porcine brain lipid (PBL) solution (2% w/v in dodecane)
  • This compound standard (≥95% purity by HPLC)
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Dimethyl sulfoxide (DMSO, HPLC grade)
  • Acceptor and donor plates
  • UV plate reader or LC-MS/MS for quantification

Experimental Procedure:

  • Membrane Preparation: Add 4 µL of porcine brain lipid solution (2% w/v in dodecane) to each filter of the donor plate.

  • Sample Preparation: Prepare this compound stock solution in DMSO and dilute with PBS to final test concentrations (recommended range: 10-100 µM), maintaining DMSO concentration ≤1%.

  • Assay Setup: Add 150 µL of this compound solution to donor wells. Carefully place acceptor plate containing 300 µL PBS (pH 7.4). Ensure no air bubbles form between plates.

  • Incubation: Allow permeation to proceed for 4-18 hours at room temperature. For this compound, extended incubation (16-18 hours) is recommended due to potential solubility and stability considerations.

  • Sample Analysis: Quantify this compound concentration in both donor and acceptor compartments using UV spectroscopy (optimal wavelength to be determined experimentally) or LC-MS/MS for superior specificity.

  • Permeability Calculation: Calculate effective permeability (Pe) using the following equation:

    Pe = -ln(1 - [Drug]acceptor/[Drug]equilibrium) × (Vdonor × Vacceptor) / (Vdonor + Vacceptor) × Area × Time)

    Where [Drug]acceptor is concentration in acceptor compartment, [Drug]equilibrium is theoretical equilibrium concentration, V is volume, Area is membrane area, and Time is incubation time.

Data Interpretation:

  • Pe > 4.0 × 10⁻⁶ cm/s: High BBB permeability (CNS +)
  • Pe = 2.0-4.0 × 10⁻⁶ cm/s: Moderate BBB permeability
  • Pe < 2.0 × 10⁻⁶ cm/s: Low BBB permeability (CNS -)

This method provides an initial screening tool but does not account for active transport mechanisms or metabolism, which may significantly influence this compound's actual brain penetration.

In Vitro BBB Cellular Models

Primary bovine brain microvessel endothelial cell (BBMEC) models provide a more physiologically relevant system that includes cellular transporters and metabolism.

Cell Culture Protocol:

  • Isolate BBMECs from fresh bovine cerebral cortex or use commercially available primary human BMECs.
  • Culture cells on collagen-fibronectin coated Transwell inserts (0.4 µm pore size, 12-well format) at high density (>50,000 cells/cm²).
  • Monitor transendothelial electrical resistance (TEER) daily using volt-ohm meter. Use only monolayers with TEER > 150 Ω·cm² for permeability studies (typically 7-10 days post-seeding).
  • Validate barrier integrity with paracellular markers (e.g., sodium fluorescein, apparent permeability < 1.5 × 10⁻⁶ cm/s).

Permeability Assessment:

  • Prepare this compound in transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Add this compound solution (recommended concentration: 50 µM) to donor compartment (apical for blood-to-brain transport).

  • Collect samples from acceptor compartment at predetermined time points (15, 30, 60, 90, 120 min).

  • Analyze samples using validated LC-MS/MS method with multiple reaction monitoring for optimal sensitivity and specificity.

  • Calculate apparent permeability (Papp) using the equation:

    Papp = (dQ/dt) / (A × C₀)

    Where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration.

Additional Assessments:

  • Include positive controls (e.g., caffeine, atenolol) for method validation
  • Assess bidirectional transport to identify efflux mechanisms
  • Test concentration-dependent permeability (10-100 µM range)
  • Evaluate potential cytotoxicity of this compound on BBB integrity via TEER measurements and LDH release assays

This cellular model provides information on both passive diffusion and active transport mechanisms, including potential interactions with efflux transporters like P-glycoprotein, which could significantly impact this compound's brain penetration.

Mechanistic Insights and Enhancement Strategies

Potential Pathways for Brain Delivery

Current evidence suggests several potential mechanisms by which this compound may achieve its observed CNS effects, either through direct brain penetration or via peripheral-mediated mechanisms. Understanding these pathways is essential for optimizing its delivery and therapeutic potential.

G This compound This compound PassiveDiffusion PassiveDiffusion This compound->PassiveDiffusion Potential ActiveTransport ActiveTransport This compound->ActiveTransport Potential GutBrainAxis GutBrainAxis This compound->GutBrainAxis Documented BBB BBB Brain Brain BBB->Brain Direct CNS Access Neuroprotection Neuroprotection Brain->Neuroprotection ReducedPathology ReducedPathology Brain->ReducedPathology ImprovedCognition ImprovedCognition Brain->ImprovedCognition Peripheral Peripheral Inflammation Inflammation Peripheral->Inflammation PassiveDiffusion->BBB Transporter Transporter ActiveTransport->Transporter Transporter->BBB GutBrainAxis->Peripheral Inflammation->Brain Peripheral Signaling

The diagram above illustrates the potential mechanisms by which this compound may exert its central nervous system effects. While direct BBB penetration via passive diffusion or active transport remains to be conclusively demonstrated, substantial evidence exists for peripheral mechanisms mediated through the gut-brain axis. Research has shown that this compound can modulate the intestinal microbiome and reduce systemic inflammation, which secondarily influences neuroinflammation and brain function. Additionally, this compound's demonstrated ability to suppress the IL-17F/TRAF6/NF-κB pathway via gut-brain axis communication provides a plausible mechanism for its central effects without requiring extensive BBB penetration.

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through multiple molecular pathways that have been experimentally validated in various neurological disease models. Understanding these mechanisms provides insights into its therapeutic potential and possible synergistic effects.

G Cornuside2 Cornuside2 AKT AKT Cornuside2->AKT Activates Nrf2 Nrf2 Cornuside2->Nrf2 Activates Sirt1 Sirt1 Cornuside2->Sirt1 Enhances Astrocyte Astrocyte Cornuside2->Astrocyte A1 to A2 Shift AKT->Nrf2 Phosphorylates NFkB NFkB Nrf2->NFkB Inhibits OxidativeStress OxidativeStress Nrf2->OxidativeStress Reduces Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes NFkB->Astrocyte A1 Phenotype Autophagy Autophagy Sirt1->Autophagy Induces NLRP3 NLRP3 Autophagy->NLRP3 Degrades NLRP3->Neuroinflammation Promotes Apoptosis Apoptosis OxidativeStress->Apoptosis Induces Neuroprotection2 Neuroprotection2 OxidativeStress->Neuroprotection2 Neuroinflammation->Apoptosis Promotes Neuroinflammation->Neuroprotection2 Astrocyte->Neuroprotection2 Apoptosis->Neuroprotection2 Cognitive Cognitive Neuroprotection2->Cognitive Improves

The diagram illustrates this compound's multi-target mechanism in neurological disorders. The compound simultaneously modulates AKT/Nrf2/NF-κB signaling to reduce oxidative stress and promote a protective astrocyte phenotype (A2), while enhancing Sirt1-mediated autophagy to degrade the NLRP3 inflammasome and reduce neuroinflammation. This coordinated action on complementary pathways explains the potent neuroprotective effects observed across different CNS injury and neurodegeneration models, and suggests that even moderate BBB penetration might yield significant therapeutic benefits through these synergistic mechanisms.

Integrated Research Recommendations and Conclusions

Comprehensive Testing Strategy

To fully characterize this compound's BBB permeability and brain delivery potential, the following integrated testing strategy is recommended:

  • Physicochemical Profiling:

    • Determine log P (octanol-water partition coefficient)
    • Calculate polar surface area (TPSA)
    • Assess pKa values and pH-dependent solubility
    • Evaluate chemical stability in physiological buffers
  • In Vitro Permeability Assessment:

    • Conduct PAMPA-BBB as initial high-throughput screening
    • Validate with cellular BBB models (primary BMECs or stem cell-derived)
    • Perform bidirectional transport assays to identify active efflux
    • Include specific transporter inhibitors (e.g., P-gp inhibitors) to assess transporter involvement
  • In Vivo Pharmacokinetic Studies:

    • Administer this compound to rodents via relevant routes (oral, IV)
    • Measure plasma and brain concentrations at multiple time points
    • Calculate brain-to-plasma ratio (Kp) and unpartitioned brain concentration
    • Assess potential peripheral effects mediated through gut-brain axis
  • Mechanistic Studies:

    • Evaluate impact on BBB integrity (TEER, junctional protein expression)
    • Assess potential modulation of endothelial transporter expression
    • Investigate inflammatory-mediated changes to BBB function
Conclusion

This compound represents a promising neuroprotective agent with demonstrated efficacy across multiple preclinical models of neurological disorders, including Alzheimer's disease, ischemic stroke, and neuroinflammation. While direct experimental evidence of its blood-brain barrier permeability remains limited, the compound's significant therapeutic effects in CNS pathologies strongly suggest either adequate brain penetration or action through peripheral mechanisms that indirectly influence brain function. The application notes and standardized protocols provided herein will enable systematic evaluation of this compound's BBB permeability characteristics, addressing a critical gap in its development pathway. Future research should prioritize comprehensive ADME studies and explore potential formulation strategies to optimize its brain delivery, potentially enhancing its therapeutic potential for a range of neurological conditions.

References

Cornuside solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Cornuside Fact Sheet

The table below summarizes the key technical data for this compound from supplier specifications and recent research.

Property Details
Molecular Formula C₂₄H₃₀O₁₄ [1] [2]
Molecular Weight 542.49 g/mol [1] [2]
CAS Number 131189-57-6 [1] [2]
Physical Form Solid, white to off-white [2]
Purity ≥ 98% to 99.99% (as determined by HPLC) [1] [3]
Storage -20°C powder, protect from light [1] [2]

Solubility & Solution Preparation

This compound is typically dissolved in DMSO for in vitro studies. The table below outlines the standard procedures for preparing stock and working solutions.

Solution Type Solvent Concentration Preparation & Notes

| Stock Solution (for in vitro) | Anhydrous DMSO | 100 mg/mL (184.34 mM) [1] [2] | • Sonication may be needed to dissolve. • Hygroscopic DMSO significantly impacts solubility; use freshly opened DMSO [1] [2]. | | Working Solution (for in vivo) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] | ≥ 2.5 mg/mL (4.61 mM) [2] | • Prepare fresh for animal studies. • Method: Sequentially add DMSO stock to PEG300, Tween-80, then saline. Mix after each step until clear [2]. |

Critical Experimental Notes

Based on the gathered information, please pay close attention to the following points:

  • Solvent Order is Critical: When preparing in vivo working solutions, you must add solvents in the specified order and ensure the solution is clear at each step before proceeding. Vortexing or brief sonication can aid in mixing [2].
  • DMSO Quality: The emphasis on using fresh, anhydrous DMSO cannot be overstated, as absorbed water will drastically reduce the compound's solubility [1] [2].
  • Solution Stability: Aliquot and store DMSO stock solutions at -80°C (for 6 months) or -20°C (for 1 month) to prevent inactivation from repeated freeze-thaw cycles. Protect from light [2].

Biological Context & Research Applications

Understanding the signaling pathways targeted by this compound can help you design your experiments. Recent studies highlight its effects on pathways related to inflammation and autophagy.

G LPS_Aβ LPS / Aβ₁₋₄₂ NFκB NF-κB LPS_Aβ->NFκB MAPK p38 MAPK LPS_Aβ->MAPK NLRP3 NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) LPS_Aβ->NLRP3 Sirt1 Sirt1 Autophagy Autophagy Sirt1->Autophagy Enhances Autophagy->NLRP3 Inhibits NeuroProtection Neuroprotection Improved Cognitive Function Autophagy->NeuroProtection NFκB->NLRP3 MAPK->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18, IL-6, TNF-α) NLRP3->Cytokines Pyroptosis Pyroptosis (GSDMD) NLRP3->Pyroptosis Cytokines->Pyroptosis Pyroptosis->NeuroProtection

The diagram above shows that this compound's neuroprotective effects, demonstrated in Alzheimer's disease models, primarily work through two connected mechanisms:

  • Primary Pathway (in blue): this compound enhances Sirt1-mediated autophagy [4]. This increased autophagy flux helps degrade the overactivated NLRP3 inflammasome.
  • Secondary Pathway (in red): this compound directly inhibits the activation of key inflammatory signaling molecules like NF-κB and p38 MAPK [1] [2]. This reduces the subsequent activation of the NLRP3 inflammasome and the release of harmful cytokines, protecting neurons from pyroptosis (inflammatory cell death) [4] [3].

References

Cornuside Stability Storage & Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working with Cornuside, maintaining its stability is crucial for experimental reproducibility. The following table summarizes the key storage parameters based on supplier data and general principles for light-sensitive compounds [1] [2] [3].

Parameter Recommended Condition Notes & Rationale
Long-Term Storage -20°C or -80°C Powder form; protects against chemical degradation; use non-defrosting freezers [1] [2].
In-Solvent Storage -80°C (6 months) or -20°C (1 month) Stock solutions in DMSO; protect from light during storage [1] [2].
Light Sensitivity Protect from light Classified as light-sensitive; use amber vials/containers; minimize light exposure during handling [1] [3].
Shipping Condition Room temperature (short-term) Short-term exposure during shipping is acceptable [1].

Experimental Protocols for this compound

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

In Vitro Solubilization and Stock Solution Preparation

This protocol is essential for creating stable stock solutions for your cellular assays [1] [2].

  • Objective: To prepare a stable, concentrated stock solution of this compound for in vitro experiments.
  • Materials:
    • This compound powder (MW: 542.49 g/mol) [1]
    • Anhydrous DMSO (newly opened and hygroscopic)
    • Sterile pipette tips and microcentrifuge tubes (amber-colored recommended)
  • Procedure:
    • Calculate the mass of this compound needed to achieve your desired stock concentration (e.g., 25 mg/mL or ~46 mM).
    • Bring the this compound powder and DMSO to room temperature briefly.
    • In an amber microcentrifuge tube, add the calculated amount of this compound powder.
    • Add the required volume of DMSO to achieve the final concentration.
    • Vortex or sonicate the mixture until the powder is completely dissolved, forming a clear solution.
    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.
In Vivo Dosing Formulation Preparation

For animal studies, this compound stock solution needs to be further diluted into a biocompatible vehicle [1] [2].

  • Objective: To prepare a clear, stable formulation for administering this compound in animal models.
  • Materials:
    • This compound stock solution in DMSO (e.g., 25 mg/mL)
    • PEG 300
    • Tween 80
    • Saline (0.9% sodium chloride in ddH₂O)
    • Vortex mixer
  • Procedure (Example: Prepare 1 mL of 2.5 mg/mL solution):
    • Sequentially add the following components to a vial, mixing evenly after each addition:
      • 100 μL of 25 mg/mL this compound DMSO stock solution
      • 400 μL of PEG 300
      • 50 μL of Tween 80
    • Finally, add 450 μL of saline to adjust the total volume to 1 mL.
    • Vortex the final mixture thoroughly until a clear solution is obtained.
    • The final formulation contains 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Assessing Osteogenic Differentiation (ALP Staining)

This method was used to demonstrate this compound's bioactivity in promoting osteogenesis in Bone Marrow Stem Cells (BMSCs) [4].

  • Objective: To assess the early osteogenic differentiation of BMSCs treated with this compound by staining for Alkaline Phosphatase (ALP) activity.
  • Materials:
    • BMSCs (isolated and identified)
    • Osteogenic induction medium
    • This compound at desired test concentrations (e.g., 10, 30, 60 μM)
    • Fixative (e.g., 4% paraformaldehyde)
    • ALP Staining Kit
    • PBS buffer
  • Procedure:
    • Culture BMSCs in osteogenic medium and treat with different concentrations of this compound. A typical optimal dose found in studies is 30 μM [4].
    • After a suitable incubation period (e.g., 7-14 days), remove the culture medium.
    • Gently wash the cells with PBS.
    • Fix the cells by adding 4% paraformaldehyde for a set time (e.g., 30 minutes).
    • Wash the fixed cells with PBS three times.
    • Add the ALP staining solution as per the manufacturer's protocol and incubate until color development.
    • Stop the reaction by washing with ddH₂O.
    • Observe and image the stained cells under a microscope. Darker purple/brown staining indicates higher ALP activity and greater osteogenic differentiation.

Mechanism of Action: PI3K/Akt Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound I promotes osteogenic differentiation, as identified through RNA sequencing and pathway analysis [4].

G This compound This compound PI3K_Activation PI3K Activation (Increased p-PI3K) This compound->PI3K_Activation Akt_Activation Akt Phosphorylation (Increased p-Akt) PI3K_Activation->Akt_Activation Osteogenic_Genes Upregulation of Osteogenic Markers (RUNX2, Osterix, OCN) Akt_Activation->Osteogenic_Genes BMSC_Differentiation Osteogenic Differentiation of BMSCs Osteogenic_Genes->BMSC_Differentiation LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K_Activation Blocks

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned yellow after a few weeks at -20°C. Is it still usable? A1: A color change can indicate degradation. The stability of the compound in solution is less than that of the powder. It is recommended to:

  • Check the storage time. Solutions stored beyond the recommended 1 month at -20°C should be discarded [1] [2].
  • Always prepare fresh aliquots for critical experiments.
  • If the solution is within its shelf life, consider analyzing it by HPLC against a fresh standard to confirm potency.

Q2: The literature mentions this compound's anti-allergic effects via MAPK/NF-κB. How do I test this in my cell model? A2: To investigate this mechanism, you can design experiments to measure downstream markers:

  • Western Blotting: Treat your cells (e.g., mast cells) with this compound and an inflammatory stimulus (e.g., LPS). Then, analyze the protein levels of phosphorylated p38 MAPK and the nuclear translocation of NF-κB (p65 subunit) compared to total protein [1] [2].
  • ELISA/qPCR: Measure the production and expression of inflammatory cytokines downstream of NF-κB/MAPK signaling, such as TNF-α, IL-6, and IL-1β.

Q3: Why does the content of this compound in natural Corni Fructus vary? A3: The concentration of this compound and other active ingredients in the herb is influenced by several factors, which is critical for natural product researchers [5] [6]:

  • Geographical Origin: Traditional dominant production areas often have soil conditions that lead to higher content of active components [5].
  • Rhizosphere Soil Elements: The absorption and accumulation of specific inorganic elements from the soil directly affect the synthesis of chemical constituents [5].
  • Storage Period of the Raw Herb: The content of indicative components, including this compound, changes over time during storage of Corni Fructus [6].
  • Drying and Processing Methods: The drying technique (e.g., far-infrared) can impact the retention of bioactive compounds [7].

References

Cornuside Cytotoxicity Thresholds by Cell Model

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key cytotoxicity data from recent studies to serve as a reference for your experimental design.

Cell Type / Model Reported Safe Concentration Toxic Concentration / CC50 Key Experimental Context
B16/F10 Melanoma Cells Up to 50 μg/mL (no cytotoxicity observed) [1] Not reached at 50 μg/mL [1] Melanin biosynthesis assay; 24-hour treatment [1].
Bone Marrow Mesenchymal Stem Cells (BMSCs) 10, 30, 60 μM (dose-dependent proliferation improvement) [2] >60 μM (CCK-8 assay, 24h) [2] Osteogenic differentiation study; 30 μM identified as the optimal dose [2].
Mice Mesangial Cells (SV40-MES13) 5, 10, 30 μM (dose-dependent inhibition of high-glucose effects) [3] [4] >30 μM (CCK-8 & EdU assays, 24h) [3] [4] Diabetic nephropathy model; 25 mM glucose co-treatment [3] [4].
BV2 Microglia Cells 3, 10, 30 mg/kg (in vivo equivalent dose) [5] Not specifically reported [5] Alzheimer's disease model; treatment for 2 weeks [5].

Experimental Protocols for Cytotoxicity Assessment

The data in the table above were primarily generated using standard cytotoxicity assays. Here are the detailed methodologies as described in the research:

  • Cell Culture: The mice mesangial cell line (SV40-MES13) was cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin–streptomycin at 37°C with 5% CO₂ [3] [4].
  • Treatment: Cells were treated with various concentrations of cornuside (e.g., 0, 5, 10, and 30 μM) for 24 hours. In disease models, this was often combined with an inducer like high glucose (25 mM) [3] [4].
  • Viability Assay (CCK-8):
    • Seed cells in a 96-well plate at a density of 5×10³ cells/well and culture for 24 hours.
    • Add CCK-8 reagent (10 μL) to each well and incubate for 2 hours.
    • Measure the absorbance at a wavelength of 450 nm using a microplate reader [3] [2] [4].
  • Proliferation Assay (EdU): As a supplementary method, cells can be treated with a 50 µM EdU-labeling medium for 2 hours, then fixed and stained according to the kit's protocol for visualization under a fluorescent microscope [4].

Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects and low cytotoxicity are linked to its modulation of key cellular signaling pathways. The diagram below summarizes the primary mechanisms identified in recent studies.

G cluster_1 Anti-oxidant & Cell Protection cluster_2 Anti-inflammatory & Anti-pyroptotic cluster_3 Pro-survival & Metabolic This compound This compound Keap1 Keap1 This compound->Keap1 Modulates NFκB NFκB This compound->NFκB Inhibits NLRP3 NLRP3 This compound->NLRP3 Suppresses PI3K_Akt PI3K/AKT Pathway This compound->PI3K_Akt Activates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2->Nrf2_Nuc Translocates Antioxidant_Genes Antioxidant Genes (e.g., GPX4, NQO1) Nrf2_Nuc->Antioxidant_Genes Activates Oxidative_Stress Reduces Oxidative Stress (MDA, MPO) Antioxidant_Genes->Oxidative_Stress NFκB->NLRP3 Regulates Transcription Inflammasome NLRP3 Inflammasome Activation NLRP3->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Pyroptosis Pyroptosis (GSDMD Cleavage) Caspase1->Pyroptosis Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-18) Caspase1->Cytokine_Release CellGrowth Promotes Cell Growth & PI3K_Akt->CellGrowth OsteogenicDiff Osteogenic Differentiation PI3K_Akt->OsteogenicDiff

Key Takeaways for Researchers

  • Cell-Type Specificity is Crucial: The safe concentration of this compound is highly dependent on the cell type. Doses that are safe and proliferative for BMSCs might be therapeutic (inhibitory) for diseased-state mesangial cells [3] [2] [4]. Always conduct a dose-range finding experiment for your specific model.
  • Consider the Disease Model: this compound often exhibits its most potent effects, including anti-proliferative ones, in models of disease (e.g., high glucose for nephropathy, LPS for inflammation). Its cytotoxicity profile in a healthy cell system may not directly translate to a pathological context [6] [3].
  • Mechanistic Basis for Safety: The low cytotoxicity observed in many studies can be attributed to this compound's ability to activate protective pathways like Nrf2 and inhibit destructive ones like NLRP3 inflammasome-mediated pyroptosis, thereby reducing inflammation and oxidative stress that lead to cell death [6] [5].

References

Cornuside PI3K/Akt pathway inhibition LY294002 control

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Experimental Findings

Compound Biological Context Observed Effect on PI3K/Akt Key Experimental Outcomes Typical Working Concentration
Cornuside I [1] Osteogenic differentiation of Bone Mesenchymal Stem Cells (BMSCs) Activation Promoted cell proliferation, increased ALP activity and calcium deposition. Effects blocked by LY294002. [1] 30 µM [1]
This compound [2] [3] Diabetic nephropathy (Glucose-induced mouse mesangial cells) Inhibition (of activated pathway) Reduced cell over-proliferation and suppressed pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). Inhibited phosphorylation of Akt and NF-κB-associated genes. [2] [3] 5 - 30 µM [2] [3]
LY294002 (Control Inhibitor) [4] [1] [5] Various (e.g., OSCC, BMSCs, breast cancer) Inhibition Widely used to suppress PI3K/Akt signaling to confirm pathway role. Can have off-target effects (e.g., BET bromodomain inhibition). [4] [1] [6] 10 - 30 µM [1] [5]

The following diagram illustrates the paradoxical effects of this compound and the standard inhibitory action of LY294002 within the PI3K/Akt pathway across different biological contexts.

G cluster_DN Context: Diabetic Nephropathy Model cluster_O Context: Osteogenic Differentiation Glucose High Glucose (25 mM) PI3K PI3K Glucose->PI3K Induces Cornuside_DN This compound (5-30 µM) Akt Akt Cornuside_DN->Akt Inhibits Phosphorylation PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Prolif Cell Proliferation (PCNA, Cyclin D1) Akt->Prolif Promotes Inflam Inflammation (IL-6, TNF-α, IL-1β) NFkB->Inflam Induces Osteo_Stim Osteogenic Medium PI3K_O PI3K Osteo_Stim->PI3K_O Stimulates Cornuside_O This compound I (30 µM) Cornuside_O->PI3K_O Activates LY LY294002 (10 µM) LY->PI3K_O Inhibits Diff Osteogenic Differentiation (ALP, Calcium Deposition) Akt_O Akt PI3K_O->Akt_O Activates Akt_O->Diff Promotes

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own work.

Protocol 1: Investigating this compound in Diabetic Nephropathy Models (In Vitro)

This protocol is based on studies using a mouse mesangial cell line (SV40-MES13) to model diabetic nephropathy [2] [3].

  • 1. Cell Culture: Maintain SV40-MES13 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • 2. Disease Model Induction: To establish the in vitro model, treat cells at ~90% confluence with a high concentration of glucose (25 mM) for 24 hours. A normal glucose (5.5 mM) group should be included as a control.
  • 3. Compound Treatment: Co-treat the high-glucose-induced cells with various concentrations of this compound (0, 5, 10, and 30 µM) for 24 hours.
  • 4. Assays and Readouts:
    • Viability & Proliferation:
      • CCK-8 Assay: Seed cells at 5x10³ cells/well in a 96-well plate. After treatments, add 10 µl of CCK-8 reagent to each well and incubate for 2 hours. Measure the absorbance at 450 nm [2] [3].
      • EdU Assay: Use a commercial EdU kit to label proliferating cells. Treat cells with 50 µM EdU for 2 hours, then fix, permeabilize, and stain according to the manufacturer's protocol. Image using a fluorescent microscope [2].
    • Inflammation Analysis:
      • ELISA: Collect cell culture supernatants. Use commercial ELISA kits to measure the levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β, following the manufacturer's instructions [2] [3].
    • Pathway Analysis (Western Blot):
      • Lyse cells in RIPA buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Probe membranes with primary antibodies against p-AKT (Ser473), total AKT, p-IκBα, and PCNA. Use β-actin or GAPDH as a loading control [2] [3].
Protocol 2: Using LY294002 as a PI3K/Akt Pathway Control

This protocol outlines the general use of LY294002 to inhibit the PI3K/Akt pathway, which is applicable across various cell models [1] [5].

  • 1. Cell Seeding: Seed your chosen cell line (e.g., BMSCs, A549, SCC25) at an appropriate density and allow them to adhere overnight.
  • 2. Pre-treatment with Inhibitor: To confirm a specific pathway mechanism, pre-treat cells with LY294002 (10 µM) for 1 hour before adding the primary compound (e.g., this compound). This pre-treatment blocks the pathway and can demonstrate if the compound's effects are dependent on it [1] [5].
  • 3. Combined Treatment: After pre-treatment, add the primary compound (e.g., this compound) to the medium for the desired duration without removing LY294002.
  • 4. Validation of Inhibition (Western Blot):
    • The key readout is the phosphorylation status of Akt.
    • Analyze cell lysates via Western Blot using antibodies against p-AKT (Ser473). Effective inhibition by LY294002 should significantly reduce p-AKT levels compared to the control and compound-only groups, without affecting total AKT protein [1] [7].

Frequently Asked Questions (FAQs)

Q1: this compound shows opposite effects on the PI3K/Akt pathway in different studies. How should I interpret this? This is a context-dependent phenomenon. The pathway's role differs by cell type and disease state. In osteogenic differentiation, activating PI3K/Akt promotes a desired anabolic effect [1]. In diabetic nephropathy, the pathway is abnormally activated by high glucose, contributing to pathology; thus, this compound's inhibition is therapeutic [2]. The biological outcome (e.g., differentiation vs. inflammation) matters more than a simple "activation" or "inhibition" label.

Q2: My Western Blot shows that LY294002 does not reduce p-AKT levels as expected. What could be wrong?

  • Verify Inhibitor Activity and Concentration: Confirm the concentration and storage conditions of your LY294002 stock solution. Retest a range of concentrations (e.g., 10-30 µM) and incubation times (1-24 hours) to find the optimal condition for your cell line.
  • Check for Feedback Mechanisms: In some resistant cancer cell lines, LY294002 has been reported to paradoxically increase p-AKT, potentially through feedback loops [7]. Research if such mechanisms are known in your cell model.
  • Confirm Specificity: LY294002 is a non-selective inhibitor. If your experiment requires high specificity for PI3K, be aware that off-target effects on other kinases (like BET bromodomains) could be influencing your results [6]. Using a second, structurally distinct PI3K inhibitor (like wortmannin) can help confirm findings [7].

Q3: What is a critical control experiment when claiming this compound acts through the PI3K/Akt pathway? The most critical control is a rescue experiment using LY294002. The experimental logic should be:

  • Show that this compound alone produces Effect X.
  • Show that LY294002 alone blocks the baseline activity of the pathway.
  • Demonstrate that pre-treating cells with LY294002 blocks or significantly reverses the effect of this compound.

If this compound's effect is abolished by LY294002, it provides strong evidence that its action is mediated through the PI3K/Akt pathway [1].

References

Technical Support Guide: Cornuside Mitophagy Flux Measurement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cornuside and Mitophagy Measurement

This compound, an iridoid glycoside compound derived from Cornus officinalis Sieb. Et Zucc, has emerged as a promising therapeutic candidate for neurodegenerative conditions like Alzheimer's disease, primarily through its ability to enhance mitophagy flux and reduce neuroinflammation. Recent studies demonstrate that this compound alleviates cognitive impairments induced by Aβ1-42 by promoting mitochondrial quality control through Pink1/Parkin signaling pathways, decreasing SQSTM1/p62 levels, and facilitating the conversion of LC3B-I to LC3B-II [1]. For researchers investigating this compound's mechanisms, accurate measurement of mitophagy flux—the complete process from autophagosome formation to mitochondrial degradation in lysosomes—is essential for validating compound efficacy and understanding its therapeutic potential.

The significance of mitophagy quantification extends beyond basic research into drug development, where standardized assays provide crucial data on compound potency, dose-response relationships, and mechanism of action. This technical support guide provides comprehensive methodologies specifically validated for assessing this compound-induced mitophagy, addressing common challenges faced by researchers in obtaining reproducible, quantitative data across different experimental models. By implementing these standardized protocols, research teams can accelerate their investigation of this compound's effects on mitochondrial quality control in neurodegenerative disease models and beyond.

Mitophagy Flux Measurement Techniques: Comparison Table

For researchers selecting the most appropriate method for their this compound studies, the following table compares the primary techniques for quantifying mitophagy flux:

Method Key Features Optimal Use Cases Quantitative Capability Technical Complexity
mt-Keima Live-Cell Imaging pH-sensitive fluorescent probe; dual-excitation ratio-metric (440/550 nm); resistant to lysosomal degradation Long-term kinetic studies; live-cell mitophagy dynamics; high-content screening Excellent (ratiometric measurements) High (requires lentiviral transduction and specialized imaging systems)
MTDR Flow Cytometry Uses MitoTracker Deep Red dye; measures mitochondrial mass reduction; compatible with lysosomal inhibitors Rapid screening of multiple conditions; primary cells; dose-response studies Very Good (population-level statistics) Medium (requires flow cytometer and proper controls)
LC3B-Mitochondrial Colocalization Immunofluorescence with LC3B and mitochondrial markers (TOMM20, TIMM23); calculates Pearson's coefficient Fixed-cell endpoint studies; subcellular localization assessment; validation of other methods Moderate (requires multiple cells and careful image analysis) Medium (subject to interpretation variability)
Western Blot Analysis Measures mitochondrial protein degradation (TOMM40, COX4I1); combined with lysosomal inhibitors Endpoint biochemical confirmation; mechanism studies; multiple pathway analysis Good (requires loading controls and specific antibodies) Medium (standard molecular biology technique)

Table 1: Comparison of primary mitophagy flux measurement techniques applicable to this compound research

Each method offers distinct advantages depending on the research objectives, with mt-Keima providing the most dynamic information about mitophagy progression and MTDR flow cytometry enabling high-throughput quantitative assessment of mitochondrial population changes [2] [3] [4]. For comprehensive this compound characterization, researchers often employ complementary approaches—combining dynamic live-cell imaging with endpoint biochemical validation to confirm findings through multiple orthogonal methods.

Detailed Experimental Protocols

mt-Keima Live-Cell Imaging Protocol for this compound Treatment

The mt-Keima assay provides a robust quantitative approach for monitoring mitophagy dynamics in live cells, offering advantages for studying the temporal effects of this compound treatment [3].

  • Cell Preparation and Transduction: Begin by establishing your cellular model—primary neurons, microglial cells (BV2), or other relevant neural cells. Seed cells at appropriate density (typically 1-2×10⁴ cells/cm²) in imaging-compatible culture vessels. Transduce cells with mt-Keima lentiviral construct at MOI 10-50, followed by 2-3 days of recovery before experimentation. Validate expression using fluorescence microscopy before proceeding.
  • This compound Treatment and Imaging: Prepare fresh this compound solutions in appropriate vehicle (typically DMSO or saline) at working concentrations (e.g., 10-100 μM based on dose-response). Replace culture medium with treatment medium containing this compound or vehicle control. For positive controls, include 20 μM CCCP for 6-24 hours. Place cells in live-cell imaging system with environmental control (37°C, 5% CO₂). Acquire images using dual-excitation wavelengths (440 nm for neutral pH, 550 nm for acidic pH) with a 610 nm emission filter at desired timepoints (e.g., 0, 6, 12, 24 hours post-treatment).
  • Image Analysis and Quantification: For each timepoint, calculate the ratio of acidic-to-neutral mt-Keima signal (550 nm/440 nm excitation) using ImageJ or similar software. Threshold images to exclude background signal and quantify the ratio in individual cells or regions of interest. Normalize values to vehicle controls at each timepoint. Express mitophagy flux as fold-change in ratio compared to baseline or control conditions.
MitoTracker Deep Red (MTDR) Flow Cytometry Protocol

This protocol enables quantitative population-level assessment of mitophagy flux in response to this compound treatment and is particularly useful for screening multiple conditions or timepoints [5] [4].

  • Cell Staining and Treatment: Harvest and count cells, adjusting concentration to 1×10⁶ cells/mL in complete medium. Load cells with 100 nM MitoTracker Deep Red for 30 minutes at 37°C in the dark. Wash cells twice with warm PBS to remove excess dye. Resuspend in fresh medium and aliquot into treatment groups. Treat cells with this compound at varying concentrations (e.g., 3-30 mg/kg equivalent or 10-100 μM in vitro) with or without lysosomal inhibitors (200 nM Bafilomycin A1 or 50 μM hydroxychloroquine added 4 hours before analysis).
  • Flow Cytometry Analysis: After treatment (typically 6-24 hours for this compound), harvest cells, wash with PBS, and resuspend in flow cytometry buffer containing viability dye (e.g., DAPI or propidium iodide). Analyze samples using a flow cytometer with 635 nm excitation and 670 nm emission settings for MTDR detection. Collect a minimum of 10,000 viable events per sample. Include unstained controls for background subtraction and compensation.
  • Data Interpretation and Mitophagy Flux Calculation: Gate on viable, single cells for analysis. Calculate the geometric mean fluorescence intensity (MFI) of MTDR for each sample. Determine mitophagy flux using the formula: Mitophagy Flux Index = (MFI without inhibitor) / (MFI with inhibitor). Alternatively, express results as percentage reduction in MTDR signal compared to vehicle controls. A this compound-induced increase in mitophagy flux manifests as decreased MTDR MFI in non-inhibitor treated cells that is rescued by lysosomal inhibition.

Troubleshooting Common Issues

FAQ: Addressing Mitophagy Measurement Challenges
  • Poor Signal-to-Noise Ratio in mt-Keima Imaging

    • Problem: Weak or inconsistent fluorescence signals that compromise ratio-metric quantification.
    • Solution: Optimize viral transduction efficiency through MOI titration; include selection markers for stable cell lines; extend signal acquisition times while minimizing background autofluorescence; verify pH sensitivity of the probe using ammonium chloride pretreatment (should increase 440 nm signal).
    • Prevention: Regularly passage cells to maintain health; use fresh dye preparations; include controls with known mitophagy inducers (CCCP) and inhibitors (Bafilomycin A1) in each experiment [3].
  • Incomplete Mitophagy Flux Blockade with Inhibitors

    • Problem: Lysosomal inhibitors (Bafilomycin A1, hydroxychloroquine) fail to fully rescue mitochondrial content reduction.
    • Solution: Verify inhibitor efficacy by testing on CCCP-induced mitophagy; optimize inhibitor concentration and duration (typically 4-6 hours pretreatment); try alternative inhibitors targeting different lysosomal mechanisms (e.g., E64D/pepstatin A for protease inhibition); confirm inhibitor activity using parallel LC3B-II immunoblotting.
    • Prevention: Prepare fresh inhibitor stocks; include inhibitor-only controls to assess potential toxicity; validate each new inhibitor batch with positive controls [4].
  • High Variability in Flow Cytometry Results

    • Problem: Inconsistent MTDR fluorescence between technical replicates and experimental runs.
    • Solution: Standardize cell harvesting and staining procedures; implement internal fluorescence standards; ensure consistent dye loading temperature and duration; include reference samples across experiments; verify gating strategies using fluorescence-minus-one controls.
    • Prevention: Use single-cell suspensions without clumps; maintain consistent cell culture conditions; aliquot and freeze MTDR stock solutions to minimize freeze-thaw cycles; train multiple operators on standardized protocols [5] [2].
  • Discrepancies Between Different Mitophagy Assays

    • Problem: Inconsistent results when comparing mt-Keima, MTDR flow cytometry, and Western blot data.
    • Solution: Recognize that each method measures different aspects of mitophagy (initiation vs. completion); align timepoints across methods; use complementary approaches rather than direct comparisons; confirm key findings with multiple orthogonal methods.
    • Prevention: Include shared positive and negative controls across all assay types; ensure equivalent treatment conditions and durations; validate antibody specificity for Western blot approaches [1] [4].

This compound Signaling Pathways & Experimental Workflows

This compound Mechanism of Action in Mitophagy Induction

CornusidePathway This compound Activates Mitophagy via PINK1/Parkin Pathway This compound This compound MitochondrialDamage MitochondrialDamage This compound->MitochondrialDamage Promotes PINK1Stabilization PINK1Stabilization MitochondrialDamage->PINK1Stabilization Induces ParkinRecruitment ParkinRecruitment PINK1Stabilization->ParkinRecruitment Recruits Ubiquitination Ubiquitination ParkinRecruitment->Ubiquitination Activates AutophagosomeFormation AutophagosomeFormation Ubiquitination->AutophagosomeFormation Signals LysosomalDegradation LysosomalDegradation AutophagosomeFormation->LysosomalDegradation Delivers NLRP3Inhibition NLRP3Inhibition LysosomalDegradation->NLRP3Inhibition Reduces DAMPs Neuroprotection Neuroprotection NLRP3Inhibition->Neuroprotection Enables

Figure 1: Molecular mechanism of this compound-induced mitophagy through PINK1/Parkin signaling, ultimately leading to reduced NLRP3 inflammasome activation and neuroprotection [1]

Experimental Workflow for this compound Mitophagy Studies

ExperimentalWorkflow This compound Mitophagy Assay Workflow CellPreparation CellPreparation ReporterIntroduction ReporterIntroduction CellPreparation->ReporterIntroduction 24-72h CornusideTreatment CornusideTreatment ReporterIntroduction->CornusideTreatment Validate expression InhibitorControls InhibitorControls CornusideTreatment->InhibitorControls Include parallel DataAcquisition DataAcquisition InhibitorControls->DataAcquisition 6-24h Analysis Analysis DataAcquisition->Analysis Process Interpretation Interpretation Analysis->Interpretation Statistical analysis

Figure 2: Generalized experimental workflow for assessing this compound-induced mitophagy flux using reporter systems or dye-based approaches

Conclusion & Additional Resources

This technical guide provides comprehensive methodologies for investigating This compound-induced mitophagy using currently available quantitative techniques. The protocols outlined here have been validated in peer-reviewed studies and can be adapted to various experimental models relevant to neurodegenerative disease research. For researchers developing this compound-based therapeutics, these standardized approaches enable cross-study comparisons and facilitate the generation of reproducible data on compound efficacy.

When interpreting results from this compound mitophagy studies, consider that the cellular context significantly influences outcomes—primary cells may respond differently than immortalized lines, and This compound concentrations should be carefully optimized for each model system. The field continues to evolve with emerging technologies like the mito-Kaede photoactivation system [6] and improved fluorescent probes that offer enhanced temporal resolution and quantification capabilities. By implementing these robust measurement techniques and troubleshooting approaches, research teams can accelerate the characterization of this compound's therapeutic potential through its effects on mitochondrial quality control pathways.

References

Experimental Validation of Nrf2 in Cornuside Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a key experiment where Nrf2 silencing was used to confirm that Cornuside's effects are dependent on the Nrf2 pathway.

Cell Type/Model Nrf2 Silencing Method Experimental Outcome with this compound Conclusion Source
C6 astrocyte cells (rat) Nrf2 silencing (method not detailed) This compound-mediated phenotypic switch of astrocytes was blocked. The effect of this compound is dependent on the AKT/Nrf2/NF-κB axis. [1]

Detailed Experimental Protocol

Based on the study, here is a more detailed breakdown of the experimental workflow used to validate the role of Nrf2:

  • Cell Treatment: C6 astrocyte cells were stimulated with a microglia conditioned medium (MCM) generated by exposing microglia to lipopolysaccharide (LPS) to create an inflammatory environment [1].
  • This compound Administration: Cells were treated with this compound to observe its effects on astrocyte activation and phenotypic switching [1].
  • Pathway Inhibition: To mechanistically validate the involvement of specific pathways, researchers used:
    • LY294002: A specific pharmacological inhibitor of the AKT pathway [1].
    • Nrf2 Silencing: A genetic approach to knock down Nrf2 expression [1].
  • Result Observation: The study found that the beneficial effects of this compound were abolished when either the AKT pathway was inhibited or Nrf2 was silenced. This confirms that this compound's action requires an intact AKT/Nrf2/NF-κB signaling axis [1].

Nrf2 Signaling Pathway in this compound Research

The following diagram illustrates the Nrf2 signaling pathway, which is central to the antioxidant and anti-inflammatory effects of this compound as described in the research.

G cluster_degradation Under Basal Conditions OxidativeStress Oxidative Stress / Electrophiles KEAP1 KEAP1 Protein OxidativeStress->KEAP1  Modifies Cysteine  Residues NRF2_inactive NRF2 (Inactive, Cytosolic) OxidativeStress->NRF2_inactive  Releases Inhibition KEAP1->NRF2_inactive  Targets for  Degradation NRF2_active NRF2 (Active, Nuclear) NRF2_inactive->NRF2_active  Stabilizes &  Translocates ARE Antioxidant Response Element (ARE) NRF2_active->ARE TargetGenes Target Gene Expression: • HO-1 • NQO1 • GSTs ARE->TargetGenes  Binds & Activates  Transcription

FAQs and Troubleshooting Guide

Based on the general context of Nrf2 research, here are some common experimental challenges and suggestions.

  • Q: How can I confirm that Nrf2 silencing was successful in my experiment?

    • A: It is crucial to validate the knockdown efficiency at both the protein and mRNA levels. Use techniques like Western Blot to check for reduced NRF2 protein and RT-qPCR to confirm decreased NFE2L2 (the gene encoding NRF2) mRNA. Always include a scrambled siRNA or non-targeting control in your experimental design [2] [3].
  • Q: My Nrf2 silencing experiment shows no effect on the this compound treatment. What could be wrong?

    • A: Consider the following:
      • Off-target effects: this compound might act on multiple parallel pathways. If its effect is strong enough through another pathway (e.g., direct NF-κB inhibition), silencing Nrf2 alone may not be sufficient to block it. Consider using a combination of pathway inhibitors [1].
      • Incomplete silencing: Verify that your silencing protocol achieves a knockdown level that is biologically significant, not just statistically significant.
      • Cell type specificity: The Nrf2-dependency of this compound may vary between cell types. The validation in C6 astrocytes does not guarantee the same mechanism in neuronal or other cell lines [1].
  • Q: What are the common methods to modulate the Nrf2 pathway in experiments?

    • A: Researchers use both activators and inhibitors.
      • Activation: Use known NRF2 inducers like sulforaphane or tert-butylhydroquinone (tBHQ) as positive controls [4].
      • Inhibition: Besides genetic silencing (siRNA/shRNA), pharmacological inhibitors like ML385 can be used to block the NRF2 pathway. The choice depends on your experimental model and question [5].

Further Research Directions

The current search results are limited in providing granular troubleshooting tips for Nrf2 silencing. To build a more comprehensive knowledge base, you could:

  • Consult Method-Specific Protocols: Look for detailed technical protocols on siRNA transfection, shRNA lentiviral infection, and CRISPR/Cas9 knockout in your specific cell type, as efficiency varies greatly.
  • Explore Broader Literature: Investigate if the interaction between this compound and the AKT pathway is a critical upstream regulator of Nrf2 in your model, as suggested by one study [1]. Troubleshooting AKT activation (e.g., with LY294002) might also be necessary.
  • Investigate KEAP1-Independent Regulation: Be aware that Nrf2 can also be regulated through KEAP1-independent mechanisms, such as by glycogen synthase kinase-3β (GSK-3β), which could be an alternative pathway affecting your results [4] [3].

References

Cornuside inflammatory cytokine reduction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Cornuside Experimental Data Summary

The table below summarizes key experimental findings from recent studies on this compound:

Study Model Key Cytokines/Proteins Reduced This compound Dosing (In Vitro) This compound Dosing (In Vivo) Primary Signaling Pathways Involved
Diabetic Nephropathy (Mouse mesangial cells) [1] [2] IL-6, TNF-α, IL-1β, p-AKT, NF-κB, PCNA, Cyclin D1 5, 10, 30 μM [1] [2] Not tested in vivo AKT / NF-κB inactivation [1] [2]
Acute Lung Injury (Mouse model, BMDM & J774A.1 cells) [3] NLRP3, Caspase-1, IL-1β, GSDMD-N 25, 50, 100 μM (cell assay) [3] 25, 50 mg/kg [3] Suppression of NLRP3 inflammasome; Activation of Keap1-Nrf2 [3]
Alzheimer's Disease (LPS-induced mice, BV2 microglia) [4] [5] IL-1β, IL-18, NLRP3, ASC, Caspase-1 12.5, 25, 50 μM [4] [5] 3, 10, 30 mg/kg [4] [5] Enhanced Sirt1-mediated autophagy [4] [5]
Particulate Matter Lung Injury (Mouse model) [6] TNF-α, IL-1β, NO, TLR4, MyD88, LC3 II, Beclin 1 Information missing from sources 0.2, 0.4, 0.6, 0.8 mg/kg [6] Inhibition of TLR4-MyD88 and mTOR-autophagy pathways [6]
Experimental Autoimmune Encephalomyelitis (Rat model) [7] IL-17A, IL-6, IL-23, RORγt (Th17 marker) Not tested in vitro 150 mg/kg [7] Inhibition of Th17 cell differentiation [7]

Detailed Experimental Protocols

Here are the foundational protocols from the search results you can adapt for your research.

In Vitro Model of High Glucose-Induced Inflammation in Mesangial Cells

This protocol is used to study diabetic nephropathy [1] [2].

  • Cell Line: Mice mesangial cell line SV40-MES13.
  • Cell Culture: Maintain in DMEM/F12 medium with 10% fetal bovine serum and 1% penicillin–streptomycin at 37°C with 5% CO₂.
  • Disease Model Induction: Treat cells with 25 mM glucose for 24 hours to establish the inflammatory model.
  • This compound Treatment: Co-treat cells with this compound at concentrations of 5, 10, and 30 μM alongside the high glucose stimulus.
  • Viability & Proliferation Assay: Use Cell Counting Kit-8 (CCK-8) and 5-Ethynyl-2′-deoxyuridine (EdU) assays to measure cell viability and proliferation.
  • Cytokine Measurement: Examine levels of IL-6, TNF-α, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
  • Pathway Analysis: Use Western Blotting to detect expression and phosphorylation of key proteins like AKT, NF-κB inhibitor alpha (IκB-α), PCNA, cyclin D1, and p21.
In Vivo Model of LPS-Induced Acute Lung Injury

This protocol outlines the use of this compound in a whole-organism model [3].

  • Animals: Male C57BL/6J mice.
  • Disease Model Induction: Administer intratracheal lipopolysaccharide (LPS) to induce Acute Lung Injury (ALI).
  • This compound Treatment: Administer this compound via intragastric gavage at 25 or 50 mg/kg, 1 hour before and 3 hours after LPS challenge.
  • Assessment of Injury:
    • Histology: Evaluate lung tissue damage using Hematoxylin and Eosin (H&E) staining.
    • Edema: Calculate the lung wet/dry weight ratio.
    • Inflammation: Analyze total protein content and inflammatory cell counts in Bronchoalveolar Lavage Fluid (BALF).
    • Oxidative Stress: Measure markers like Myeloperoxidase (MPO) and Malondialdehyde (MDA).
  • Mechanism Analysis: Use Western Blotting and immunofluorescence to assess NLRP3 inflammasome activation (NLRP3, Caspase-1, IL-1β) and the Keap1-Nrf2 antioxidant pathway.

Troubleshooting Common Experimental Issues

  • Low Cytokine Reduction Efficacy: Confirm the activity of your LPS or high-glucose batches with a positive control (e.g., a known inhibitor). Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) and that final DMSO concentrations in cell culture are non-cytotoxic (typically <0.1%).
  • Inconsistent Western Blot Results: Optimize antibody concentrations and check for proper protein loading controls (e.g., β-actin). The phosphorylation status of signaling proteins like AKT and IκB-α is critical, so ensure lysis buffers contain fresh phosphatase inhibitors [1] [2].
  • High Variability in Animal Models: Standardize the administration technique for intratracheal LPS and the timing of this compound pre-treatment versus therapeutic administration.

Signaling Pathway Diagrams

The diagrams below illustrate the primary mechanisms of action for this compound identified in the research, generated using Graphviz per your specifications.

####Diagram 1: CNS Anti-inflammatory Mechanism in Macrophages & Microglia

G cluster_priming Priming Signal (NF-κB Pathway) cluster_activation Inflammasome Activation & Pyroptosis cluster_autophagy Autophagic Degradation LPS LPS TLR4 TLR4 LPS->TLR4 PM PM PM->TLR4 HG HG Receptor Metabolic Receptor HG->Receptor CNS CNS NFkB_act NF-κB Activation CNS->NFkB_act NLRP3_oligo NLRP3 Oligomerization CNS->NLRP3_oligo Sirt1 Sirt1 CNS->Sirt1 MyD88 MyD88 TLR4->MyD88 Receptor->NFkB_act MyD88->NFkB_act NLRP3_synth NLRP3/ pro-IL-1β Transcription NFkB_act->NLRP3_synth IL1b_synth pro-IL-1β NFkB_act->IL1b_synth NLRP3_synth->NLRP3_oligo ASC ASC NLRP3_oligo->ASC Casp1 Casp1 ASC->Casp1 IL1b Mature IL-1β Casp1->IL1b GSDMD pro-GSDMD Casp1->GSDMD Pore Membrane Pores GSDMD->Pore Cytokine_Release IL-1β/IL-18 Release Pore->Cytokine_Release Autophagy Autophagy Sirt1->Autophagy NLRP3_degrad NLRP3 Degradation Autophagy->NLRP3_degrad

####Diagram 2: CNS Mechanism in Metabolic & Autoimmune Models

G cluster_metabolic Diabetic Nephropathy Model cluster_autoimmune Autoimmune Encephalomyelitis Model HG HG AKT_act AKT Phosphorylation HG->AKT_act AutoAg Autoantigen Th17_diff Th17 Cell Differentiation AutoAg->Th17_diff CNS CNS CNS->AKT_act CNS->Th17_diff NFkB_act NF-κB Activation AKT_act->NFkB_act TNFa TNF-α NFkB_act->TNFa IL6 IL-6 NFkB_act->IL6 IL1b IL-1β NFkB_act->IL1b PCNA Proliferation (PCNA/Cyclin D1) NFkB_act->PCNA CyclinD1 NFkB_act->CyclinD1 Th17_diff->IL6 IL17 IL-17 Th17_diff->IL17 IL23 IL-23 Th17_diff->IL23

References

Identifying Target Tissues for Cornuside Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Current research strongly supports the investigation of lung and brain tissues as primary targets for Cornuside delivery, based on its documented therapeutic efficacy.

The table below summarizes the key evidence for these target tissues.

Target Tissue Therapeutic Effect / Rationale Key Findings from Studies Relevant Citations
Lung Mitigates Acute Lung Injury (ALI) and inflammation Improved survival, reduced pulmonary edema, inhibited NLRP3 inflammasome, reduced oxidative stress markers (MPO, MDA) in LPS-induced ALI mouse models. [1]
Lung Protects against particulate matter (PM2.5)-induced injury Reduced lung wet/dry weight ratio, vascular hyperpermeability, inflammatory cytokines (TNF-α, IL-1β), and inhibited TLR4/MyD88 and autophagy pathways. [2]
Brain Potential therapeutic agent for Alzheimer's Disease Alleviated cognitive deficits, reduced Aβ plaques and Tau phosphorylation, suppressed neuroinflammation and oxidative stress in a triple-transgenic AD mouse model. [3]

A Framework for Developing & Troubleshooting Delivery Systems

Since no pre-existing formulations for this compound delivery were found, here is a guide for researchers embarking on the development of tissue-specific delivery systems, inspired by general strategies for small molecules and nucleic acids.

Step 1: Selection of a Delivery Strategy

You can choose from several approaches, each with its own considerations:

  • Lipid Nanoparticles (LNPs): This is a highly promising and versatile platform.
    • Rationale: LNPs are clinically proven for nucleic acid delivery and can be adapted for small molecules like this compound [4] [5].
    • Troubleshooting Tip: To achieve tissue selectivity, incorporate targeting ligands. For instance, peptide-ionizable lipids have been successfully used to direct LNPs to the lungs and liver [4] [6]. An anti-Flt1 peptide has been used to target lipid nanoparticles to neovascular tissue, demonstrating the principle of peptide-guided delivery [5].
  • Polymeric Nanoparticles or Conjugates:
    • Rationale: Biocompatible polymers (e.g., PLGA) can encapsulate small molecules for sustained release. This compound could also be conjugated to a targeting peptide or antibody.
    • Troubleshooting Tip: If using a conjugate, ensure the linker is stable in circulation but cleavable within the target cell (e.g., by specific enzymes) to release the active compound.
  • Antibody-Drug Conjugates (ADCs):
    • Rationale: For high specificity, this compound could be conjugated to a monoclonal antibody that recognizes a tissue-specific surface antigen.
    • Troubleshooting Tip: This method is complex and expensive. Prioritize it for targets where extreme specificity is required and a suitable antibody is available.
Step 2: Experimental Workflow for Formulation & Testing

The following diagram outlines a systematic workflow for developing and validating a targeted this compound formulation.

start Define Target Tissue a Select Targeting Moiety (e.g., Lung-homing peptide) start->a b Formulate Delivery System (LNP, Polymer, Conjugate) a->b c In Vitro Characterization (Size, Zeta Potential, Drug Release) b->c d In Vitro Efficacy Testing (Cell Viability, Cytokine Assays) c->d e In Vivo Biodistribution Study (Confirm Tissue Targeting) d->e f In Vivo Therapeutic Efficacy (Measure Disease Biomarkers) e->f e->f Proceed if targeting is successful g Safety & Toxicity Assessment f->g end Data Analysis & Optimization g->end

Step 3: Troubleshooting Common Challenges (FAQs)
  • Q: Our formulation shows poor accumulation in the target tissue. What could be wrong?

    • A: This is often a targeting moiety issue. Verify the specificity and affinity of your targeting ligand (e.g., peptide, antibody). Also, analyze the physicochemical properties of your nanoparticle; size, surface charge, and PEGylation can significantly impact biodistribution and evasion of the liver and spleen [7].
  • Q: The formulation reaches the target tissue but shows low therapeutic effect. How can we improve this?

    • A: This suggests inefficient drug release or bioavailability at the target site.
      • Check the drug release profile of your formulation under conditions that mimic the target tissue environment (e.g., specific pH or enzyme levels).
      • For nanoparticles, ensure the system is designed for efficient cellular uptake and endosomal escape to deliver the payload into the cytoplasm [4] [5].
  • Q: We observe unexpected toxicity. What are the potential causes?

    • A: Consider both the carrier and the drug.
      • Carrier Toxicity: Some cationic lipids or polymers can be cytotoxic. Consider switching to newer, more biodegradable ionizable lipids or polymers [4] [5].
      • Off-Target Effects: The drug may be acting on non-target tissues. This reinforces the need for a highly specific targeting strategy. Re-evaluate your biodistribution data to see if the drug is accumulating in sensitive organs.
      • Excipient Toxicity: Review the safety profile of all formulation components (lipids, polymers, surfactants).

Key Signaling Pathways for Efficacy Validation

When testing your this compound formulation in disease models, you can validate its efficacy by measuring its impact on the following key pathways, as identified in the literature.

cluster_lung In Lung Injury Models cluster_brain In Alzheimer's Disease Models CNS This compound (CNS) TLR4 TLR4/MyD88 Activation CNS->TLR4 Suppresses NLRP3 NLRP3 Inflammasome Activation CNS->NLRP3 Suppresses Nrf2 Nrf2 Pathway Activation CNS->Nrf2 Activates NFkB NF-κB Pathway Inhibition CNS->NFkB Inhibits LPS_PM LPS / PM2.5 Insult LPS_PM->TLR4 TLR4->NLRP3 Inflammation Pyroptosis & Release of IL-1β, TNF-α, IL-6 NLRP3->Inflammation Stress Oxidative/Inflammatory Stress Stress->Nrf2 Stress->NFkB Outcome Reduced Oxidative Stress & Neuroinflammation Nrf2->Outcome NFkB->Outcome

References

Efficacy and Mechanism Comparison of Iridoid Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Compound Primary Source Key Pharmacological Activities Main Molecular Targets & Mechanisms Key Experimental Models (Dosage)
Cornuside Cornus officinalis (Fruit) [1] [2] Anti-inflammatory [1] [2], Antioxidant, Immunomodulatory [2], Attenuates Acute Lung Injury (ALI) [1] Inhibits NLRP3 inflammasome (↓ Caspase-1, ↓ IL-1β, ↓ GSDMD) [1]; Activates Keap1-Nrf2 pathway (↑ HO-1, ↑ NQO-1) [1]; Anti-inflammatory via NF-κB inhibition [2] LPS-induced ALI in mice (25, 50 mg/kg) [1]; In vitro macrophage models [1]
Catalpol Rehmannia glutinosa (Roots) [3] [4] Anti-inflammatory [4], Antioxidant [4], Neuroprotective [4], Anticancer [3], Cardio-protective [4] Inhibits NF-κB (↓ TNF-α, IL-6, IL-1β) [4]; Inhibits MAPK pathways [4]; Scavenges ROS, upregulates antioxidant enzymes (SOD, GPx) [4]; Induces mitochondrial apoptosis in cancer [3] In vitro cancer models (various cell lines) [3]; Animal models of inflammation, neurodegeneration [4]
Morroniside Cornus officinalis (Fruit) [5] [2] [6] Neuroprotective [5] [6], Anti-inflammatory [2], Antioxidant [6], Renal Protective [2] Inhibits TLR4/MyD88/NF-κB pathway [5]; Activates Nrf2 pathway (binds Keap1, ↑ NQO-1) [6] Cerebral I/R injury in rats (dose in CIG mixture) [5] [6]; H2O2-stimulated PC12 cells [6]
Loganin Cornus officinalis (Fruit) [5] [2] [6] Neuroprotective [5] [6], Anti-inflammatory [2], Hepatoprotective [2], Antioxidant [6] Inhibits TLR4/MyD88/NF-κB pathway [5]; Activates Nrf2 pathway (binds Keap1, ↑ HO-1) [6] Cerebral I/R injury in rats (dose in CIG mixture) [5] [6]; H2O2-stimulated PC12 cells [6]

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of key experimental methodologies and quantitative results.

Anti-inflammatory Activity Assessment

A common method to evaluate anti-inflammatory efficacy is measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Typical Protocol:
    • Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS [7].
    • Treatment: Pre-treat cells with test compounds for 1-2 hours, then co-stimulate with LPS (e.g., 1 μg/mL) for 18-24 hours [7].
    • NO Measurement: Quantify NO levels in the culture supernatant using the Griess reagent, which measures nitrite concentration [7].
    • Viability Assay: Perform an MTT assay concurrently to ensure NO inhibition is not due to cytotoxicity [7].
  • Key Results for this compound:
    • In a study isolating new iridoid dimers from Cornus officinalis, all tested dimers showed a significant inhibitory effect on NO production at concentrations of 25 and 50 μM [7].
    • Compounds 2 and 3 were identified as the most potent among the series [7].
In Vivo Model of Acute Lung Injury (ALI)

The protective effect of this compound against inflammatory conditions has been demonstrated in a mouse model of ALI.

  • Typical Protocol:
    • ALI Induction: Male C57BL/6J mice receive an intratracheal instillation of LPS to induce lung injury [1].
    • Drug Administration: this compound (25 or 50 mg/kg) is administered via intragastric gavage 1 hour before and 3 hours after LPS challenge [1].
    • Assessment: After 24 hours, analyze survival rates, lung wet/dry weight ratio (for edema), inflammatory cells and protein in bronchoalveolar lavage fluid (BALF), and lung histopathology [1].
  • Key Results for this compound:
    • This compound significantly improved survival and reduced pulmonary edema in LPS-challenged mice [1].
    • It inhibited NLRP3 inflammasome activation, shown by decreased caspase-1 cleavage and IL-1β release [1].
    • It concurrently activated the Keap1-Nrf2 antioxidant pathway, increasing nuclear Nrf2 translocation and expression of antioxidant proteins like HO-1 and NQO-1 [1].
Neuroprotection in Cerebral Ischemia/Reperfusion (I/R) Injury

Cornel Iridoid Glycosides (CIG), primarily containing morroniside and loganin, show strong neuroprotective effects.

  • Typical Protocol (in rats):
    • Modeling: Focal cerebral ischemia is induced by transient Middle Cerebral Artery Occlusion (tMCAO), typically for 1-2 hours, followed by reperfusion [5] [6].
    • Drug Administration: Rats are pretreated with CIG, morroniside, or loganin for several days (e.g., 5 days) before the tMCAO procedure [5] [6].
    • Assessment: Evaluate neurological deficit scores, cerebral infarct volume (TTC staining), and markers of oxidative stress (MDA, SOD) and inflammation [5] [6].
  • Key Results for CIG/Morroniside/Loganin:
    • Pretreatment with CIG reduced brain infarct volume and improved neurological function in I/R rats [5].
    • The mechanism involves inhibition of the TLR4/MyD88/NF-κB pathway, reducing neuroinflammation [5].
    • Morroniside and loganin activate the Nrf2 pathway, reducing oxidative stress. Molecular docking confirms they have a strong binding affinity to Keap1, which activates Nrf2 [6].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms through which these iridoid glycosides exert their effects.

This compound's Dual Mechanism in Acute Lung Injury

G LPS LPS Inflammasome NLRP3 Inflammasome Activation LPS->Inflammasome Stimulates OxidativeStress Oxidative Stress LPS->OxidativeStress Induces This compound This compound This compound->Inflammasome Inhibits Keap1_Nrf2 Keap1-Nrf2 Pathway This compound->Keap1_Nrf2 Activates Pyroptosis Pyroptosis (GSDMD) & IL-1β release Inflammasome->Pyroptosis OxidativeStress->Inflammasome Activates Antioxidants ↑ Antioxidant Genes (HO-1, NQO-1) Keap1_Nrf2->Antioxidants Antioxidants->OxidativeStress Reduces

Neuroprotective Mechanism of Morroniside & Loganin

G CIRI Cerebral I/R Injury TLR4 TLR4/MyD88 Pathway CIRI->TLR4 Mor_Log Morroniside / Loganin Mor_Log->TLR4 Inhibits Keap1 Keap1 Mor_Log->Keap1 Binds to NFkB NF-κB Activation TLR4->NFkB Neuroinflammation Pro-inflammatory Cytokines NFkB->Neuroinflammation Nrf2 Nrf2 Release & Translocation Keap1->Nrf2 Releases ARE ARE Nrf2->ARE AntioxidantGenes Antioxidant Genes (NQO-1, HO-1) ARE->AntioxidantGenes

Key Takeaways for Research and Development

  • This compound stands out for its potent, dual-action mechanism in inflammatory lung injury, simultaneously tackling inflammasome activation and oxidative stress [1].
  • Catalpol has a broader spectrum of reported activities, especially notable for its anticancer potential through induction of apoptosis in various cancer cell lines [3] [4].
  • Morroniside and Loganin, often studied together as primary components of Cornus officinalis, are well-established for neuroprotection, leveraging both anti-inflammatory and antioxidant pathways [5] [6].
  • Synergistic Effects: Evidence suggests that iridoid glycosides, particularly morroniside and loganin, may work more effectively in purified mixtures than individually, highlighting the potential of combination therapies [6].

References

Experimental Data and Protocols for Cornuside

Author: Smolecule Technical Support Team. Date: February 2026

The following table details the key experimental findings and methodologies from recent studies on cornuside's anti-inflammatory effects, providing a reference for your research replication or design.

Disease Model Test System This compound Treatment Key Outcomes Experimental Methods Cited

| Diabetic Nephropathy [1] [2] | Mouse mesangial cells (MMCs) induced by high glucose (25 mM) | 5, 10, 30 μM | ↓ Cell proliferation ↓ IL-6, TNF-α, IL-1β ↓ p-AKT, p-IκBα (NF-κB pathway) | Cell viability (CCK-8, EdU assays), ELISA, RT-qPCR, Western Blot [1] [2] | | Acute Lung Injury (ALI) [3] | Male C57BL/6J mice induced by intratracheal LPS | 25, 50 mg/kg (intragastric) | ↑ Survival rate ↓ Lung injury score, pulmonary edema ↓ NLRP3 inflammasome activation (↓ Caspase-1, IL-1β) ↑ Nrf2 nuclear translocation | Lung histology (H&E), BALF analysis, Western Blot, Immunofluorescence, RNA-Seq [3] | | Sepsis [4] | Human umbilical vein endothelial cells (HUVECs) and mice induced by LPS/TGFBIp | 10, 20, 40 μg/mL (in vitro); 10 mg/kg (in vivo, IV) | ↓ TGFBIp-mediated hyperpermeability, leukocyte adhesion ↓ Sepsis lethality and pulmonary injury in mice | Permeability assay, Leukocyte adhesion assay, ELISA, Western Blot [4] |

Visualizing the Anti-Inflammatory Mechanisms

The diagrams below illustrate the distinct signaling pathways through which this compound and NSAIDs exert their anti-inflammatory effects, based on the experimental data.

G cluster_this compound This compound Anti-inflammatory Mechanisms cluster_nsaid NSAID Mechanism (COX Inhibition) LPS Inflammatory Stimulus (e.g., LPS, High Glucose) NFkB_path NF-κB Pathway Inhibition LPS->NFkB_path NLRP3_path NLRP3 Inflammasome Suppression LPS->NLRP3_path Nrf2_path Keap1-Nrf2 Pathway Activation LPS->Nrf2_path Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB_path->Cytokines Pyroptosis ↓ Pyroptosis NLRP3_path->Pyroptosis Antioxidants ↑ Antioxidant Proteins Nrf2_path->Antioxidants ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzyme ArachidonicAcid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation NSAID NSAID NSAID->COX Inhibits

This compound Multi-Target Action vs. NSAID COX Inhibition

G C This compound M1 Inhibits AKT Phosphorylation C->M1 M2 Inhibits IκBα Phosphorylation C->M2 M3 Suppresses NLRP3 Inflammasome C->M3 M4 Promotes Nrf2 Activation C->M4 E1 ↓ NF-κB Activation M1->E1 M2->E1 E3 ↓ Caspase-1 & IL-1β M3->E3 E4 ↑ Antioxidant Defense M4->E4 E2 ↓ Inflammatory Gene Expression E1->E2 Outcome Reduced Inflammation and Tissue Damage E2->Outcome E3->Outcome E4->Outcome

This compound's Multi-Pathway Anti-Inflammatory Action

Key Implications for Research and Development

The comparative data suggests distinct advantages and considerations for both therapeutic strategies:

  • Multi-Targeting vs. Specific Inhibition: this compound's ability to simultaneously modulate inflammatory (NF-κB, NLRP3) and antioxidant (Nrf2) pathways [1] [3] may offer broader therapeutic potential in complex diseases like sepsis and diabetic complications, where multiple pathways are dysregulated. In contrast, NSAIDs provide a well-defined and potent effect on the prostaglandin-mediated arm of inflammation [5].
  • Safety Profile Exploration: Preclinical studies on this compound have not highlighted significant adverse effects [1] [3] [4], whereas the GI, renal, and cardiovascular risks of NSAIDs are well-established [5] [6]. This suggests this compound could be a promising candidate for safer anti-inflammatory therapeutics, though comprehensive toxicological studies are needed.
  • Research Status: It is crucial to note that the compelling data for this compound is primarily from preclinical models (cell-based assays and animal studies) [1] [3] [4]. NSAIDs, on the other hand, have a long history of clinical use and extensive human trial data [5] [6]. The translation of this compound's effects into human therapies remains an area for future investigation.

References

Cornuside donepezil Alzheimer's model comparison

Author: Smolecule Technical Support Team. Date: February 2026

Donepezil: Mechanisms & Experimental Data

The following table consolidates the key experimental findings and proposed mechanisms of action for Donepezil from the search results.

Aspect Experimental Findings & Proposed Mechanisms Relevant Models / Study Types
Primary MoA Acetylcholinesterase (AChE) inhibitor; increases brain acetylcholine levels [1] [2]. Clinical trials, review articles [3] [1] [2].
Amyloid-β Pathology Increases secretion of neuroprotective sAPPα; reduces Aβ levels; upregulates SNX33 protein, shifting APP processing to non-amyloidogenic pathway [4]. Primary cortical neurons (rat) [4].
Neurogenesis & Neuroprotection Promotes subventricular zone (SVZ) neurogenesis; activates Src signaling pathway & downstream EGFR/FGFR; upregulates BDNF/TrkB signaling pathway [5] [6]. Tree shrew AD model (Aβ-induced) [5]; Rat model of chronic cerebral hypoperfusion [6].
Anti-inflammatory Effects Inhibits NF-kB and MAPK signaling pathways; reduces microglial activation & pro-inflammatory cytokines (TNF-α, IL-1β) [1]. Preclinical studies (as reviewed) [1].

| Clinical Cognitive Efficacy | 5 mg/day: Slight improvement in MMSE score [2]. 10 mg/day: Significant improvement in MMSE score; more efficacious than 5 mg dose [2]. Improves ADAS-cog and CIBIC-plus scores vs. placebo [3]. | Meta-analysis of RCTs [2]; 24-week, double-blind, placebo-controlled trial [3]. |

Detailed Experimental Protocols

For the key in vitro and in vivo studies on Donepezil's non-cholinergic mechanisms, the experimental protocols can be summarized as follows:

  • SNX33 and APP Processing Study [4]:
    • Model: Primary cortical neurons from rats.
    • Treatment: Neurons were treated with varying concentrations of Donepezil over different timeframes.
    • Key Methods: Gene expression analysis via microarray and qPCR; protein level analysis via western blot; Aβ levels measured with ELISA; SNX33 gene knockdown using target-specific morpholino oligos; cell surface APP expression analyzed by biotinylation.
  • Neurogenesis in Chronic Cerebral Hypoperfusion [6]:
    • Model: Rat model of CCH, induced by permanent 2-vessel occlusion (2VO).
    • Treatment: Rats received Donepezil, with or without KX-01 (a Src inhibitor).
    • Key Methods: Memory assessed via Morris water maze; neurogenesis monitored by injecting BrdU and immunohistochemistry for markers like DCX and Ki67; protein expression in brain tissues analyzed by western blot.
  • BDNF/TrkB Pathway Activation [5]:
    • Model: Tree shrew model of AD, induced by intracerebroventricular injection of Aβ₁₋₄₀.
    • Treatment: Tree shrews were administered Donepezil.
    • Key Methods: Spatial memory tested via Morris water maze; neuronal damage assessed by Nissl staining; expression levels of ChAT, GFAP, BDNF, and phosphorylated TrkB in hippocampus and cortex measured via western blot and immunohistochemistry.

Visualizing Donepezil's Multi-Target Mechanisms

The diagram below illustrates the key molecular pathways through which Donepezil is proposed to exert its effects in Alzheimer's disease models, based on the experimental data.

G cluster_primary Primary Cholinergic Mechanism cluster_secondary Non-Cholinergic & Neuroprotective Mechanisms Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits SNX33 SNX33 Protein Donepezil->SNX33 Upregulates BDNF_TrkB BDNF / TrkB Pathway Donepezil->BDNF_TrkB Activates AntiInflammatory Anti-inflammatory Effects Donepezil->AntiInflammatory Exerts ACh Acetylcholine (ACh) AChE->ACh Degrades nAChR Nicotinic ACh Receptors ACh->nAChR Activates Src Src Signaling nAChR->Src Activates nAChR->BDNF_TrkB APP_Processing Non-amyloidogenic APP Processing SNX33->APP_Processing Shifts sAPPa sAPPα APP_Processing->sAPPa Increases ABeta Aβ Production APP_Processing->ABeta Decreases EGFR_FGFR EGFR / FGFR Activation Src->EGFR_FGFR Phosphorylates Neurogenesis Promotes Neurogenesis EGFR_FGFR->Neurogenesis Stimulates Neuroprotection Neuronal Protection & Synaptic Plasticity BDNF_TrkB->Neuroprotection Enhances Microglia Inhibits Microglial Activation AntiInflammatory->Microglia e.g., Cytokines Reduces Pro-inflammatory Cytokines AntiInflammatory->Cytokines e.g.,

This diagram synthesizes findings from multiple studies, showing how Donepezil's effects extend beyond cholinesterase inhibition to include modulation of amyloid pathology, promotion of neurogenesis, activation of neurotrophic pathways, and reduction of neuroinflammation [5] [6] [1].

Research Gaps and Future Directions

As noted, a direct comparison with Cornuside was not possible. Future research would benefit from:

  • Head-to-Head Studies: Experimental studies designed specifically to compare this compound and Donepezil in the same Alzheimer's disease model (e.g., Aβ-injected rodents or transgenic mice).
  • Combination Therapy Exploration: Investigating whether this compound and Donepezil have synergistic effects when used together.
  • Clinical Data for this compound: Establishing the clinical efficacy and safety profile of this compound in human patients with cognitive impairment.

References

Comparison Summary: Crude vs. Wine-Processed Corni Fructus

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Crude Corni Fructus Wine-Processed Corni Fructus
Recommended Use Primarily for antidiabetic purposes [1] For protecting the liver and kidneys [1] [2] [3]
Key Pharmacological Findings Higher efficacy in lowering blood glucose and lipids in diabetic mice [1]. Better therapeutic effects on chronic renal failure in rats; superior liver preservation [1] [3].
Chemical Composition Higher content of total iridoid glycosides (e.g., morroniside, loganin) and flavonoid glycosides [1] [4]. Decrease in many iridoid and flavonoid glycosides; formation of new compounds, like gallate derivatives and 5-HMF [4] [5].
Quantitative Component Examples Content of total iridoid glycosides reported as 75.3% in one study [6] [7]. Content of total iridoid glycosides reported as 42.8% in one study [6] [7].

Detailed Experimental Data and Protocols

Antidiabetic and Metabolic Studies
  • Animal Model: High-fat diet (HFD) fed to mice followed by multiple subcutaneous injections of streptozotocin (STZ at 40 mg/kg) to induce type 2 diabetes [1].
  • Dosing: Crude and wine-processed CF extracts were orally administered at 3.87 g/kg for 4 weeks [1].
  • Key Measurements: Fasting blood glucose, lipid levels (TC, TG, LDL-C, HDL-C), insulin, free fatty acids, and liver toxicity markers (ALT, AST) [1].
  • Findings: The crude extract group showed significantly higher efficacy in reducing blood glucose and improving lipid profiles [1].
Renal and Hepatic Protection Studies
  • Animal Model: Adenine-induced chronic renal failure (CRF) or chronic kidney disease (CKD) in rats [2] [3].
  • Key Measurements: Blood urea nitrogen (BUN), serum creatinine (Scr), uric acid, and histopathological examination of kidney and liver tissues [3].
  • Findings: Wine-processed CF demonstrated a better therapeutic effect than crude CF in improving renal functional parameters and repairing kidney injury. The LPS/IL-1-mediated inhibition of RXR function was identified as a crucial pathway [3].
Chemical Analysis Methodology
  • Technique: Ultra-Performance Liquid Chromatography coupled with Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for metabolomics analysis [4].
  • Processing Protocol: Crude CF is mixed with yellow wine (20% w/w), steamed, and then dried [2] [8].
  • Analysis: Multivariate statistical analysis (PCA, OPLS-DA) is used to screen for differential metabolites. This approach identified 34 potential chemical markers that distinguish the two forms, with a marked decrease in iridoid and flavonoid glycosides after processing [4].

Signaling Pathways and Workflow

The pharmacological effects are mediated through complex, multi-target mechanisms. The diagrams below summarize the key pathways and experimental workflows identified in the research.

Pathway for the Hypoglycemic Effect of Crude CF

hypoglycemic_pathway start Crude CF Extract (High Iridoid Glycosides) mech1 Inhibits α-glucosidase activity in intestine start->mech1 mech2 Protects pancreatic β-cells from apoptosis start->mech2 mech3 Promotes insulin secretion and improves sensitivity start->mech3 mech4 Promotes GLUT4 expression and glucose uptake in muscle start->mech4 outcome Primary Effect: Superior Hypoglycemic & Hypolipidemic Activity mech1->outcome mech2->outcome mech3->outcome mech4->outcome

Pathway for the Organ-Protective Effect of Wine-Processed CF

organ_protective_pathway start Wine-Processed CF Extract (Altered Metabolite Profile) kidney_mech Modulates LPS/IL-1 mediated inhibition of RXR function start->kidney_mech liver_mech Upregulates GCK and ADCYs expression in liver cells start->liver_mech anti_inflam Exhibits anti-inflammatory activity (e.g., inhibits NO production) start->anti_inflam outcome Primary Effect: Enhanced Liver & Kidney Protection kidney_mech->outcome liver_mech->outcome anti_inflam->outcome

Experimental Workflow for Comparative Analysis

experimental_workflow step1 Sample Preparation (Crude CF and WCF) step2 Chemical Profiling (UPLC-Q-TOF-MS Metabolomics) step1->step2 step3 Multivariate Data Analysis (PCA, OPLS-DA) step2->step3 step4 In Vivo Pharmacology (Diabetic and CKD Rodent Models) step3->step4 step5 Mechanism Elucidation (Network Pharmacology, IPA, WB, PCR) step4->step5

Interpretation of Processing Mechanism

The shift in efficacy is directly linked to the chemical transformations induced by wine processing.

  • Loss of Glycosides: The heat and moisture from steaming with wine cause hydrolysis, leading to a significant decrease in polar glycosides (iridoid and flavonoid glycosides), which are considered major contributors to the hypoglycemic effect [4].
  • Formation of New Compounds: Processing facilitates Maillard reactions and other transformations, generating new compounds like 5-hydroxymethylfurfural (5-HMF) and unique gallate derivatives (e.g., cornusgallates) [1] [5]. These new compounds possess their own bioactivities, such as anti-inflammatory effects, which may contribute to the enhanced organ-protective properties of the processed herb [5].
  • For blood glucose management projects, the crude form is a more suitable candidate.
  • For investigations or products targeting chronic kidney or liver diseases, the wine-processed form holds greater promise.

References

Molecular Mechanisms of Cornuside's Antioxidant Action

Author: Smolecule Technical Support Team. Date: February 2026

Cornuside exerts its antioxidant effects not by directly scavenging free radicals, but by activating key cellular defense pathways. The primary molecular mechanisms identified in recent studies are summarized in the diagram below.

G This compound Activates the Nrf2 Antioxidant Pathway Oxidative Stress Oxidative Stress This compound This compound Oxidative Stress->this compound Induces Keap1 Keap1 This compound->Keap1  Suppresses Nrf2 (Inactive) Nrf2 (Inactive) Keap1->Nrf2 (Inactive)  Releases Nrf2 Nrf2 Nrf2 (Active) Nrf2 (Active) Nrf2 (Inactive)->Nrf2 (Active)  Translocates to Nucleus Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2 (Active)->Antioxidant Response Element (ARE)  Binds to GPX4, NQO1 GPX4, NQO1 Antioxidant Response Element (ARE)->GPX4, NQO1  Upregulates Reduced Oxidative Damage Reduced Oxidative Damage GPX4, NQO1->Reduced Oxidative Damage  Leads to

The Keap1-Nrf2 pathway is a central mechanism. Under oxidative stress, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and promote the expression of antioxidant enzymes like GPX4 and NQO1 [1].

Simultaneously, this compound targets the NLRP3 inflammasome, a complex that is activated by oxidative stress and drives inflammation. By suppressing its activation, this compound reduces downstream inflammatory processes, creating an overall anti-inflammatory environment [1].

Another identified pathway is the AKT/Nrf2/NF-κB axis. Research in Alzheimer's disease models shows this compound can activate AKT, which in turn promotes Nrf2 activity and inhibits the pro-inflammatory NF-κB pathway, further contributing to reduced oxidative stress and inflammation [2].

Comparative Antioxidant Performance Data

The table below summarizes key experimental findings on the antioxidant effects of this compound and related extracts from preclinical studies.

Subject of Study Experimental Model Key Antioxidant Outcomes Citation

| This compound (CNS) | LPS-induced Acute Lung Injury (ALI) in mice | Increased nuclear Nrf2 translocation Upregulated GPX4, NQO1 Reduced oxidative markers (MPO, MDA) | [1] | | This compound (CNS) | Triple-transgenic Alzheimer's disease (3×Tg-AD) mice | Increased SOD, GSH-Px activity Reduced MDA levels | [2] | | C. officinalis Extract | LPS-induced RAW 264.7 macrophage cells | Increased expression of SOD, Catalase, GPX | [3] | | C. mas L. Fruit Extracts | In vitro chemical assays (DPH, ABTS) | Varying IC₅₀ values based on fruit cultivar and extraction method; dark red fruit ethanol extracts showed strongest activity. | [4] [5] |

Detailed Experimental Protocols

For researchers, the methodology from key studies provides a template for evaluating antioxidant capacity.

  • In Vivo Model of Acute Lung Injury (ALI) [1]:

    • Induction: Male C57BL/6J mice received an intratracheal instillation of LPS to induce ALI.
    • Treatment: this compound (25 or 50 mg/kg) was administered via intragastric gavage 1 hour before and 3 hours after LPS challenge.
    • Oxidative Stress Assessment: Lung tissue was analyzed for Myeloperoxidase (MPO) activity, Malondialdehyde (MDA) levels (a marker of lipid peroxidation), and Glutathione Peroxidase (GSH-PX) activity.
    • Pathway Analysis: Activation of the Keap1-Nrf2 pathway was analyzed by Western blot and immunofluorescence, measuring proteins like Keap1, Nrf2, GPX4, and NQO1, including assessment of Nrf2 nuclear translocation.
  • In Vitro Antioxidant Enzyme Expression [3]:

    • Cell Line: RAW 264.7 murine macrophage cells.
    • Induction & Treatment: Cells were damaged with LPS to induce oxidative stress and then treated with an ethanol extract of Cornus officinalis.
    • Gene Expression Analysis: The expression of antioxidant enzymes, including Cu/Zn-SOD, Mn-SOD, Catalase, and Glutathione Peroxidase (GPX), was measured using real-time PCR.
  • In Vitro Free Radical Scavenging Assays [4] [5]:

    • Assays: Standard DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
    • Measurement: The IC₅₀ value (concentration required to scavenge 50% of radicals) was calculated for extracts from different cultivars of Cornus mas L., allowing for a direct comparison of their antioxidant potency in a cell-free system.

Conclusion for Research and Development

  • Key Strength: Its ability to simultaneously modulate the Nrf2 antioxidant pathway and the NLRP3 inflammasome provides a powerful dual mechanism of action [1].
  • Consideration for Extraction: The antioxidant capacity of plant material can be significantly influenced by the plant cultivar, fruit color, and extraction solvent [4] [5].

References

Cornuside mechanism validation knockout models

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action for Cornuside

Proposed Mechanism Biological Process / Signaling Pathway Experimental Model (Non-Knockout) Key Measured Outcomes
Inhibition of NLRP3 Inflammasome [1] [2] Suppression of NLRP3-mediated pyroptosis (Caspase-1, GSDMD, IL-1β) LPS-induced ALI mice; Aβ1-42 AD mice; BV2 microglial cells [1] [2] ↓ NLRP3, Caspase-1, GSDMD, IL-1β; improved survival; reduced inflammation [1] [2]
Activation of Antioxidant Pathway [1] Keap1-Nrf2 pathway activation LPS-induced ALI mice [1] ↑ Nuclear Nrf2, GPX4, NQO1; ↓ MPO, MDA [1]
Promotion of Mitophagy [2] PINK1/Parkin pathway; improved mitochondrial function 1-42 AD mice; BV2 microglial cells [2] ↑ LC3B-II/I, Parkin recruitment; ↓ SQSTM1/p62; ↓ mitochondrial ROS [2]
Modulation of Neuroinflammatory Signaling [3] AGEs-RAGE-IκBα-ERK1/2 pathway D-galactose-induced aging mice [3] ↓ RAGE, Iba1, GFAP; ↓ ERK1/2 phosphorylation; improved cognition [3]
Inhibition of Skin Inflammation [4] MAPK signaling pathway (p38, JNK, ERK) IMQ-induced psoriasis mouse model [4] ↓ phosphorylation of p38, JNK, ERK; reduced skin lesions & inflammatory cells [4]

Experimental Protocols in Cited Research

The studies proposing these mechanisms used robust, well-established experimental methodologies.

  • In Vivo Models: Researchers induced diseases in mice (e.g., via LPS instillation for lung injury [1], Aβ1-42 injection for Alzheimer's [2], or D-galactose for aging [3]) and treated them with this compound. They assessed outcomes through behavioral tests, analysis of tissue damage, and measurement of protein/mRNA levels.
  • In Vitro Models: Cell lines like bone-marrow-derived macrophages [1] and BV2 microglial cells [2] were stimulated (e.g., with LPS/Aβ) and treated with this compound. Key techniques included:
    • Western Blot: To quantify protein expression and cleavage (e.g., NLRP3, Caspase-1, LC3B, p-MAPK) [1] [2] [4].
    • ELISA: To measure cytokine levels (e.g., IL-1β, IL-6, TNF-α) in fluid samples [1] [4].
    • Immunofluorescence/Confocal Microscopy: To visualize protein localization (e.g., Nrf2 nuclear translocation [1]), mitophagy (mitochondria-LC3 colocalization [2]), and ASC speck formation [1].

A Pathway for Knockout Model Validation

The absence of knockout model data presents a clear opportunity for future research. The proposed mechanisms from existing studies are strong candidates for genetic validation. The flowchart below illustrates a potential experimental workflow using knockout models to conclusively prove these mechanisms.

cluster_outcomes Key Readouts start Start: Proposed this compound Mechanism step1 1. Select Target Gene (e.g., Nrf2, NLRP3, PINK1) start->step1 step2 2. Generate KO Model (Whole-body or cell-specific) step1->step2 step3 3. Induce Disease + this compound Treatment step2->step3 step4 4. Analyze Key Outcomes step3->step4 out1 Molecular Markers (e.g., protein levels, activity) step4->out1 out2 Phenotypic Rescue (e.g., inflammation, cell death) step4->out2 out3 This compound Efficacy (compared to wild-type) step4->out3 interpretation Interpretation: If this compound's effect is abolished in KO, the target gene is essential for its mechanism. out1->interpretation out2->interpretation out3->interpretation

To implement this, you would:

  • Select a Target Gene: Choose a key protein from a proposed pathway (e.g., Nrf2 for antioxidant effects or NLRP3 for anti-inflammation).
  • Generate a Knockout Model: Use technologies like CRISPR/Cas9 to create a gene knockout in cells or mice [5] [6]. For instance, you could use a mouse model where the NLRP3 gene is inactivated.
  • Run the Experiment: Treat both wild-type and knockout models with a disease-inducing agent and this compound.
  • Interpret the Results: If this compound fails to produce its therapeutic effect (e.g., reducing inflammation) in the knockout model but works in the wild-type, this provides strong evidence that the knocked-out gene is essential for this compound's mechanism of action [6].

References

Cornuside synergistic effects other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacological Activities of Cornuside

The table below summarizes the primary mechanisms and effects of this compound, as identified in recent preclinical studies.

Disease Model Key Mechanisms & Effects Experimental Models (Cited Studies)

| Diabetic Kidney Disease | • Inhibits high glucose-induced mesangial cell over-proliferation [1]. • Reduces pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) via AKT/NF-κB pathway [1]. • Alleviates renal tubular cell apoptosis by targeting NEDD4/VDAC1 to correct Ca²⁺ disorder [2]. | • Mouse mesangial cells (SV40-MES13) [1]. • db/db mice; human renal tubular (HK-2) cells [2]. | | Alzheimer's Disease | • Promotes mitophagy (Pink1/Parkin pathway), removes damaged mitochondria [3]. • Inhibits NLRP3 inflammasome activation, reducing neuroinflammation [3]. • Reduces Aβ plaque pathology and Tau phosphorylation [4]. | • 3×Tg-AD mice; BV-2 microglial cells [4] [3]. • ICR mice (Aβ1−42-induced) [3]. | | Ischemic Stroke | • Protects the blood-brain barrier and reduces brain infarct volume [5]. • Suppresses neuroinflammation via IL-17F/TRAF6/NF-κB pathway [5]. • Modulates gut microbiota (brain-gut axis) [5]. | • SD rats (MCAO/R model) [5]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methods from the cited literature.

  • Cell Culture & Treatment (Mesangial Cells) [1]: Mice mesangial cell line (SV40-MES13) was cultured in DMEM/F12 medium with 10% fetal bovine serum. An in vitro diabetic nephropathy model was established by treating cells with high glucose (25 mM). Cells were co-treated with various concentrations of this compound (0, 5, 10, 30 μM). Viability was assessed via CCK-8 and EdU assays, while cytokine levels (IL-6, TNF-α, IL-1β) were measured by ELISA.
  • In Vivo Modeling (Diabetic Kidney Disease) [2]: db/db mice (a model of type 2 diabetes) were used. This compound was administered for 8 weeks. Renal function was assessed by measuring blood glucose, urinary albumin-to-creatinine ratio (UACR), and blood urea nitrogen (BUN). Kidney tissues were analyzed for pathological changes and protein expression.
  • In Vivo Modeling (Ischemic Stroke) [5]: Male Sprague-Dawley (SD) rats were subjected to Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) to induce ischemic stroke. This compound was administered post-surgery. Neurological function was evaluated using a deficit score, and brain infarct volume was measured via TTC staining. Gut microbiota was analyzed through 16S rRNA sequencing.

Signaling Pathways Visualized

The following diagrams illustrate the key molecular pathways through which this compound exerts its effects, based on the cited research.

This compound in Diabetic Kidney Disease

This diagram shows the dual mechanisms of this compound in protecting renal cells, combining data from two primary studies [1] [2].

G cluster_mesangial Mesangial Cell Pathway [2] cluster_tubular Renal Tubular Cell Pathway [6] HighGlucose High Glucose / AGEs HG1 High Glucose AKT AKT Phosphorylation HG1->AKT NFkB NF-κB Activation AKT->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Inflammation Proliferation Cell Over-proliferation Inflammation->Proliferation AGEs AGEs ERS Endoplasmic Reticulum Stress (PERK/ATF4/CHOP) AGEs->ERS CaRelease ER Ca²⁺ Release ERS->CaRelease VDAC1 VDAC1 Channel CaRelease->VDAC1 MtCa Mitochondrial Ca²⁺ Overload VDAC1->MtCa MitoDysfunction Mitochondrial Dysfunction (ROS, Cyto C Release) MtCa->MitoDysfunction Apoptosis Cell Apoptosis MitoDysfunction->Apoptosis NEDD4 NEDD4 (E3 Ligase) VDAC1Deg VDAC1 Degradation NEDD4->VDAC1Deg Promotes VDAC1Deg->VDAC1 Inhibits This compound This compound This compound->AKT Inhibits This compound->NFkB Inhibits This compound->NEDD4 Binds & Activates

This compound in Neurodegenerative Diseases

This diagram synthesizes the mechanisms by which this compound protects neurons in Alzheimer's and stroke models [4] [3] [5].

G cluster_ad Alzheimer's Disease [3, 7] cluster_stroke Ischemic Stroke (Brain-Gut Axis) [10] This compound This compound NLRP3 NLRP3 Inflammasome Activation This compound->NLRP3 Inhibits Mitophagy Mitophagy Activation (Pink1/Parkin) This compound->Mitophagy Promotes GutDysbiosis Gut Microbiota Dysbiosis This compound->GutDysbiosis Modulates IL17F IL-17F Production This compound->IL17F Inhibits TRAF6 TRAF6/NF-κB Pathway Activation This compound->TRAF6 Inhibits AB Aβ Plaques & Pathogens DamagedMito Damaged Mitochondria AB->DamagedMito DamagedMito->NLRP3 Neuroinflammation Neuroinflammation (IL-1β, IL-18) NLRP3->Neuroinflammation Neurotoxicity Neuronal Damage & Synaptic Loss Neuroinflammation->Neurotoxicity Mitophagy->DamagedMito Removes Stroke Cerebral Ischemia Stroke->GutDysbiosis LeakyGut Intestinal Barrier Dysfunction ('Leaky Gut') GutDysbiosis->LeakyGut Th17 Th17 Cell Activation LeakyGut->Th17 Th17->IL17F IL17F->TRAF6 SysInflammation Systemic & Neuroinflammation TRAF6->SysInflammation BBBDamage Blood-Brain Barrier Disruption SysInflammation->BBBDamage

Conclusion and Research Outlook

This compound is a promising multi-target agent with demonstrated efficacy in preclinical models of metabolic, neurodegenerative, and cardiovascular diseases. Its mechanisms are complex, involving anti-inflammatory, anti-apoptotic, and antioxidant activities across different organ systems [6] [7].

  • Synergy Potential: While direct synergy studies are lacking, the multi-faceted nature of this compound's action, impacting inflammation, cellular stress, and organ crosstalk (e.g., brain-gut axis), suggests a high potential for synergistic interactions. Future research should prioritize investigating its effects in combination with other bioactive compounds.
  • Research Gaps: The field would greatly benefit from studies designed specifically to test this compound in combination with drugs or other natural compounds (e.g., metformin, other neuroprotective agents), using well-defined models and rigorous statistical analysis for synergy.

References

Experimental Efficacy & Safety Data of Cornuside

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key findings from preclinical studies on Cornuside. The data demonstrates a range of effective doses and a consistent preliminary safety profile, though a formal therapeutic index has not been calculated.

Disease Model Experimental System Effective Dose/Concentration Key Efficacy Findings Reported Safety / Toxicity Observations
Acute Lung Injury [1] [2] Mouse model (LPS-induced) 25, 50 mg/kg (in vivo) Improved survival, reduced lung inflammation and edema via NLRP3 and Keap1-Nrf2 pathways [1] [2]. No overt signs of toxicity reported at these effective doses [1] [2].
Diabetic Nephropathy [3] Mouse mesangial cells (glucose-induced) 5, 10, 30 μM (in vitro) Inhibited cell over-proliferation and reduced pro-inflammatory cytokines via AKT/NF-κB pathway [3]. Limited toxicity noted; 30 μM concentration was used without reported adverse effects on cells [3].
Alzheimer's Disease [4] 3xTg-AD mouse model 20, 40 mg/kg (in vivo) Alleviated cognitive deficits, reduced amyloid plaques and tau phosphorylation via AKT/Nrf2/NF-κB axis [4]. No specific toxicity was reported in the study [4].
Psoriasis-like Dermatitis [5] Mouse model (IMQ-induced) 20, 40 mg/kg (in vivo) Alleviated skin lesions, scaling, and epidermal thickening; reduced inflammatory cell infiltration [5]. Described as "clinically safe" and exhibits limited toxicity at high concentrations [5].
Osteogenic Differentiation [6] Human Bone Marrow Stem Cells (in vitro) 10, 30, 60 μM (in vitro) Promoted osteogenic differentiation of BMSCs via PI3K/Akt signaling [6]. Promoted cell proliferation at tested concentrations; no cytotoxicity reported [6].

Detailed Experimental Protocols

For your experimental design, here are the methodologies commonly used in the cited studies to evaluate this compound's activity and safety.

  • In Vivo Efficacy and Preliminary Safety: Studies on animal models (mice and rats) typically involve inducing a disease state (e.g., with LPS or IMQ) and then administering this compound via intragastric gavage or intraperitoneal injection [7] [1] [4]. General animal health, survival rates, body weight, and locomotor activity are monitored as primary indicators of systemic toxicity. Blood and tissue samples (liver, kidney) are collected for histological analysis to assess specific organ damage, though these detailed histopathology reports are not always highlighted in efficacy-focused studies [5].
  • In Vitro Efficacy and Cytotoxicity: Cell-based studies use established lines (e.g., RAW 264.7 macrophages, mesangial cells) [3] [4]. Cells are pre-treated with a range of this compound concentrations and then stimulated with inflammatory agents like LPS. Cytotoxicity and cell viability are quantitatively assessed using standard assays such as:
    • Cell Counting Kit-8 (CCK-8) [3] [6]
    • Lactate Dehydrogenase (LDH) release assays [1]
    • Propidium Iodide (PI) staining to detect dead cells [1]

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of multiple signaling pathways, which are summarized in the diagram below.

G cluster_anti_inflammatory Anti-inflammatory & Antioxidant Effects cluster_pro_inflammatory Pathways Inhibited by this compound This compound This compound PI3K PI3K This compound->PI3K Activates NLRP3 NLRP3 This compound->NLRP3 Inhibits Keap1 Keap1 This compound->Keap1 Inhibits AKT AKT Nrf2 Nrf2 AKT->Nrf2 Activates NFκB NFκB AKT->NFκB Inhibits AntioxidantGenes AntioxidantGenes Nrf2->AntioxidantGenes Transcribes ProinflammatoryCytokines ProinflammatoryCytokines NFκB->ProinflammatoryCytokines Transcribes PI3K->AKT Phosphorylates NLRP3->ProinflammatoryCytokines Releases Pyroptosis Pyroptosis NLRP3->Pyroptosis Induces Keap1->Nrf2 Inactivates (baseline)

This diagram illustrates this compound's multi-target mechanism of action, which contributes to its efficacy across different diseases [1] [3] [4].

Interpretation Guide for Professionals

When evaluating this data for drug development, please consider the following:

  • Therapeutic Index is Not Yet Defined: The available data shows effective doses without causing observed toxicity, but a formal median lethal dose (LD₅₀) or no-observed-adverse-effect-level (NOAEL) has not been established in the provided literature. The therapeutic index (TI = LD₅₀/ED₅₀) cannot be calculated with current public information.
  • Promising Preliminary Safety Profile: A key finding is that this compound is explicitly noted to be "clinically safe" and shows "limited toxicity at high concentrations" [5]. Multiple studies report no overt signs of toxicity at their effective doses [1] [4], which is a positive indicator for further investigation.
  • Mind the Evidence Gap: The current evidence is primarily from short-term preclinical studies. Comprehensive toxicological data, including results from repeat-dose toxicity studies, genotoxicity, and carcinogenicity assessments, are necessary next steps for a full safety profile evaluation.

References

×

XLogP3

-0.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

542.16355563 Da

Monoisotopic Mass

542.16355563 Da

Heavy Atom Count

38

Appearance

Powder

Other CAS

131189-57-6

Wikipedia

Cornuside

Dates

Last modified: 08-15-2023

Explore Compound Types